3-(1-benzylpiperidin-4-yl)-1H-indole
Description
BenchChem offers high-quality 3-(1-benzylpiperidin-4-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-benzylpiperidin-4-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-9,14,17,21H,10-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRNDNNHGLPJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Multifaceted Pharmacology of 3-(1-benzylpiperidin-4-yl)-1H-indole: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold in Drug Discovery
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold has emerged as a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates the ability to bind to multiple, distinct biological targets. This versatility has positioned it as a focal point for the development of novel therapeutics across a spectrum of diseases, from neurodegenerative disorders and cancer to infectious diseases. Its unique combination of a rigid indole nucleus and a flexible benzylpiperidine moiety allows for a diverse range of structural modifications, enabling the fine-tuning of its pharmacological profile. This in-depth technical guide will elucidate the various mechanisms of action associated with this scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential and the experimental methodologies used to characterize its activity.
Section 1: Inhibition of the Hedgehog Signaling Pathway
A significant area of investigation for derivatives of the 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold is in the realm of oncology, specifically through the inhibition of the Hedgehog (Hh) signaling pathway. Aberrant activation of this pathway is a known driver in several malignancies, including basal cell carcinoma and medulloblastoma.[1][2]
Molecular Target and Mechanism
The primary molecular target for indole derivatives in this context is the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway.[1][2] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO, preventing downstream signaling. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a signaling cascade that leads to the activation of Gli transcription factors and subsequent gene expression promoting cell proliferation and survival.
A novel derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214) , has been shown to be a potent inhibitor of the Hh pathway.[1][2] Its mechanism of action involves the direct repression of SMO activity by blocking its translocation to the primary cilium.[1][2] Notably, this compound has a distinct binding interface with SMO compared to other known inhibitors and retains activity against vismodegib-resistant SMO mutants, highlighting its potential to overcome drug resistance.[1]
Experimental Workflow: Characterizing Hedgehog Pathway Inhibition
The following workflow outlines the key experiments used to characterize the inhibitory activity of compounds targeting the Hh pathway.
Caption: Experimental workflow for the characterization of acetylcholinesterase inhibitors.
Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Add the substrate, acetylthiocholine, to initiate the enzymatic reaction.
-
Colorimetric Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Section 3: Sigma Receptor Binding
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold has also been identified as a promising framework for the development of ligands targeting sigma receptors. These receptors are unique, non-opioid, non-phencyclidine binding sites in the central nervous system and peripheral organs. Their role in various cellular functions and their overexpression in some tumor cell lines make them an attractive target for both therapeutic and diagnostic applications.
Molecular Targets and Therapeutic Potential
Derivatives of this scaffold have shown high affinity for both sigma-1 and sigma-2 receptor subtypes. [3]Sigma-1 receptors are involved in the modulation of ion channels and intracellular calcium signaling, while the function of sigma-2 receptors is less well understood but is implicated in cell proliferation and apoptosis. The high expression of sigma receptors on various tumor cells, such as prostate cancer, has led to the development of radioiodinated derivatives of N-(N-benzylpiperidin-4-yl) benzamide for noninvasive tumor imaging. [3]
Quantitative Data: Sigma Receptor Binding Affinity
| Compound | Target | Ki (nM) |
| 2-IBP | Sigma Receptors (LnCAP cells) | 1.6 |
| 4-IBP | Sigma Receptors (LnCAP cells) | 4.09 |
| Haloperidol | Sigma Receptors (LnCAP cells) | 6.34 |
| Compound 5 | hσ1R | 1.45 |
Data sourced from John et al., 1998 and Bautrisa-Aguilera et al., 2020. [3][4]
Detailed Protocol: In Vitro Sigma Receptor Competition Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the sigma receptor of interest (e.g., LnCAP cells for prostate cancer studies).
-
Radioligand: Use a high-affinity radiolabeled sigma receptor ligand, such as [³H]-(+)-pentazocine for sigma-1 or [³H]-DTG for non-selective binding.
-
Assay Incubation: In a 96-well plate, incubate the membrane homogenates with the radioligand and varying concentrations of the unlabeled test compound.
-
Non-specific Binding Determination: Include a set of wells with a high concentration of a known sigma receptor ligand (e.g., haloperidol) to determine non-specific binding.
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Perform non-linear regression analysis to determine the Ki (inhibition constant) of the test compound.
Section 4: Antimitotic and Antiproliferative Activity
The indole and benzylpiperidine moieties are present in numerous natural and synthetic compounds with demonstrated anticancer properties. This has led to the investigation of 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives as potential antimitotic and antiproliferative agents.
Plausible Mechanisms of Action
The anticancer activity of this class of compounds is likely multifactorial. Some derivatives may exert their effects by inducing apoptosis (programmed cell death) in cancer cells. [5]Others may act as antimitotic agents, interfering with the process of cell division. [6]The broad structural diversity that can be achieved with this scaffold allows for the targeting of various cellular processes essential for cancer cell survival and proliferation.
Experimental Workflow: Assessing Antiproliferative Activity
Caption: Experimental workflow for evaluating the antiproliferative activity of novel compounds.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Conclusion and Future Directions
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold represents a remarkably versatile platform for the discovery of novel therapeutic agents. Its ability to interact with a diverse array of biological targets, including key players in cancer signaling, neurotransmission, and cell proliferation, underscores its significance in modern drug development. Future research in this area will likely focus on the design of more selective and potent derivatives, the elucidation of their precise molecular interactions with their targets, and the exploration of their therapeutic efficacy in preclinical and clinical settings. The continued investigation of this privileged scaffold holds great promise for the development of next-generation therapies for a wide range of human diseases.
References
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (2024). Arch Pharm (Weinheim). [Link]
-
3-(1-benzylpiperidin-4-yl)-1H-indole - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
-
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors - NIH. (n.d.). National Institutes of Health. [Link]
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. (1985). Journal of Medicinal Chemistry. [Link]
-
Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors - PubMed. (1998). Nuclear Medicine and Biology. [Link]
-
(PDF) A novel indole derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone, suppresses hedgehog signaling and drug‐resistant tumor growth - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. (2023). Molecules. [Link]
-
Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity - Dove Medical Press. (2020). Drug Design, Development and Therapy. [Link]
-
3-(1-Methylpiperidin-4-YL)-1H-indole - PubChem. (n.d.). PubChem. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. (n.d.). [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (n.d.). Molecules. [Link]
-
Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition - PubMed. (2020). Bioorganic Chemistry. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. (n.d.). Journal of Medicinal Chemistry. [Link]
Sources
- 1. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Multifaceted Biological Activity of 3-(1-benzylpiperidin-4-yl)-1H-indole: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as a versatile template for the design of biologically active compounds targeting a diverse range of physiological pathways. Its inherent structural motifs, combining a rigid indole core with a flexible benzylpiperidine side chain, allow for specific interactions with various bioreceptors and enzymes. This guide provides an in-depth exploration of the multifaceted biological activities of this scaffold, offering insights into its mechanism of action, therapeutic potential, and the experimental methodologies used for its evaluation. From its well-established role in the development of cholinesterase inhibitors for neurodegenerative diseases to its emerging potential in oncology and psychiatry, this document serves as a comprehensive resource for researchers and drug development professionals.
Pharmacological Profile and Mechanisms of Action
The biological activity of 3-(1-benzylpiperidin-4-yl)-1H-indole and its analogs is remarkably diverse, with primary activities reported in the realms of neuropharmacology and oncology. The core mechanism often revolves around its ability to mimic endogenous ligands and interact with key protein targets.
Cholinesterase Inhibition: A Cornerstone in Alzheimer's Disease Research
A significant body of research has focused on the development of 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is largely inspired by the structure of donepezil, a leading FDA-approved drug for Alzheimer's disease, which features a prominent N-benzylpiperidine moiety.[1] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive decline associated with Alzheimer's disease.[2]
Derivatives of this scaffold have demonstrated potent, sub-micromolar inhibitory activity against both AChE and BuChE.[1][2] Molecular modeling studies suggest that these compounds act as mixed-type inhibitors, binding simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes.[1] This dual-binding mechanism is believed to contribute to their high inhibitory potency.
Caption: Cholinesterase inhibition by 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives.
Modulation of Serotonergic and Dopaminergic Pathways
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold has also been investigated for its interaction with various serotonin (5-HT) and dopamine receptors, which are crucial targets for the treatment of neuropsychiatric disorders.[3][4] Specific derivatives have shown affinity for 5-HT1A, 5-HT2A, 5-HT3, and 5-HT6 receptors.[3][4] Modulation of these receptors is linked to antidepressant, antipsychotic, and anxiolytic effects.[3] Furthermore, some analogs have been identified as dopamine D2 receptor ligands, a key target for antipsychotic medications.[4] This polypharmacological profile suggests the potential for developing single-molecule therapies that can address multiple symptoms of complex neurological and psychiatric conditions.
Emerging Role in Oncology: Hedgehog Signaling Inhibition
More recently, novel derivatives of this scaffold have demonstrated potent activity as inhibitors of the Hedgehog (Hh) signaling pathway.[5] Aberrant activation of the Hh pathway is implicated in several forms of cancer, including medulloblastoma and basal cell carcinoma.[5] Certain 3-(1-benzylpiperidin-4-yl)-1H-indole analogs have been shown to suppress the activity of the Smoothened (SMO) receptor, a key component of the Hh pathway.[5] Notably, these compounds have demonstrated efficacy against drug-resistant SMO mutants, highlighting their potential to overcome a significant challenge in cancer therapy.[5]
Caption: Inhibition of the Hedgehog signaling pathway by 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives.
Therapeutic Applications
The diverse biological activities of the 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold translate into a broad range of potential therapeutic applications.
-
Neurodegenerative Diseases: Primarily Alzheimer's disease, owing to the potent cholinesterase inhibitory activity of its derivatives.[1] The dual inhibition of AChE and BuChE may offer broader therapeutic benefits.[2]
-
Psychiatric Disorders: The modulation of serotonin and dopamine receptors suggests potential applications in the treatment of depression, anxiety, and psychosis.[3][4]
-
Oncology: The discovery of Hedgehog pathway inhibitors from this class of compounds opens up new avenues for cancer therapy, particularly for Hh-dependent tumors and in overcoming drug resistance.[5]
-
Antimicrobial and Antimitotic Activity: Some studies have also explored derivatives for their antimicrobial and antimitotic (anticancer) activities, indicating a broader potential in infectious diseases and oncology.[6][7]
Structure-Activity Relationships (SAR)
The biological activity of 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives is highly dependent on the nature and position of substituents on both the indole and the benzylpiperidine moieties. The following table summarizes key SAR findings from the literature.
| Moiety | Substitution | Effect on Biological Activity | Reference |
| Indole Ring | Electron-donating groups (e.g., methoxy, ethoxy) at the 5-position | Can enhance affinity for serotonin and dopamine receptors. | [4] |
| Halogen substitution | Can influence cholinesterase inhibitory activity. | [1] | |
| N-alkylation or N-benzoylation | Can modulate antimicrobial and anticancer activities. | [6] | |
| Benzyl Group | Substitution on the phenyl ring (e.g., fluoro, chloro) | Can significantly impact cholinesterase inhibitory potency and selectivity. | [1] |
| Replacement with other aromatic or heterocyclic rings | Can alter the target profile and potency. | [1] | |
| Linker | Variation in the linker between the indole and piperidine rings | Can affect binding to various receptors and enzymes. | [1] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory potency of compounds against AChE and BuChE.
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
AChE or BuChE enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
Test compound solutions at various concentrations
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution to each well and incubate.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Workflow for the Ellman's cholinesterase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold represents a highly valuable platform in drug discovery, demonstrating a remarkable ability to interact with a wide array of biological targets. Its established role in the development of cholinesterase inhibitors for Alzheimer's disease, coupled with its emerging potential in treating psychiatric disorders and cancer, underscores its therapeutic versatility. The insights into its structure-activity relationships and the established experimental protocols for its evaluation provide a solid foundation for the future design and development of novel therapeutics based on this privileged chemical framework. Continued exploration of this scaffold is poised to yield innovative treatments for some of the most challenging diseases of our time.
References
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. PubMed Central.
-
3-(1-benzylpiperidin-4-yl)-1H-indole. MySkinRecipes.
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed.
-
3-(1-Benzylpiperidin-4-yl)-1H-indole. Sigma-Aldrich.
-
Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D 2 Receptor Ligand. MDPI.
-
Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate.
-
Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. PubMed.
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
-
Synthesis and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation.
-
Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central.
-
Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. PubMed.
-
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. National Institutes of Health.
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central.
-
Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate.
-
Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. MDPI.
-
3-(1-Methylpiperidin-4-YL)-1H-indole. PubChem.
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
-
New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Dove Medical Press.
Sources
- 1. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(1-benzylpiperidin-4-yl)-1H-indole [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(1-benzylpiperidin-4-yl)-1H-indole Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for this class of molecules, explores their diverse pharmacological activities, elucidates key structure-activity relationships (SAR), and discusses their mechanisms of action, with a focus on applications in neurodegenerative diseases and oncology. This document is designed to be a practical resource, integrating established protocols and authoritative insights to facilitate further research and development in this promising area.
Introduction: The Significance of the Indole-Piperidine Scaffold
The fusion of an indole ring with a piperidine moiety has given rise to a plethora of compounds with significant therapeutic potential. The indole nucleus, a key component of the amino acid tryptophan, is found in numerous natural products and approved drugs, contributing to interactions with a wide range of biological targets.[1] The N-benzylpiperidine motif is also a common feature in drug discovery, valued for its ability to modulate physicochemical properties and engage in crucial cation-π interactions with target proteins.[2] The combination of these two pharmacophores in the 3-(1-benzylpiperidin-4-yl)-1H-indole framework has led to the development of potent agents for central nervous system (CNS) disorders and other conditions. Notably, this core structure is a key component of Donepezil, a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, highlighting the therapeutic relevance of this chemical space.[3]
Synthetic Methodologies
The synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole and its analogs can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution patterns on the indole and piperidine rings.
Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with a ketone or aldehyde.[4] For the synthesis of the 3-(1-benzylpiperidin-4-yl)-1H-indole core, the key starting materials are phenylhydrazine and 1-benzyl-4-piperidone.
Reaction Workflow: Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
Step-by-Step Protocol: Fischer Indole Synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole
-
Hydrazone Formation: In a suitable solvent such as glacial acetic acid, dissolve 1-benzyl-4-piperidone and an equimolar amount of phenylhydrazine hydrochloride.[4]
-
Reaction Mixture: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Cyclization: The acidic conditions facilitate the tautomerization of the initially formed hydrazone to an enehydrazine, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.[4]
-
Work-up and Purification: Upon completion of the reaction, neutralize the mixture with a base (e.g., NaOH solution), dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, and the solvent is removed. The crude product can be purified by column chromatography on silica gel.[4]
Alternative Synthetic Strategies
While the Fischer indole synthesis is a mainstay, other methods can be employed, particularly for accessing specific analogs. The Pictet-Spengler reaction, for instance, is a powerful tool for synthesizing tetrahydro-β-carbolines, which are structurally related to indole alkaloids.[6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. For the synthesis of certain indole derivatives, a multi-step sequence starting from indole itself can be utilized, involving N-alkylation or acylation followed by modifications at the C3 position.
Biological Activities and Structure-Activity Relationships
Derivatives of 3-(1-benzylpiperidin-4-yl)-1H-indole exhibit a wide range of biological activities, with the most prominent being cholinesterase inhibition, serotonin receptor modulation, and anticancer effects through inhibition of the Hedgehog signaling pathway.
Cholinesterase Inhibition: Targeting Alzheimer's Disease
A significant body of research has focused on the development of 3-(1-benzylpiperidin-4-yl)-1H-indole analogs as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[3]
The structure-activity relationship (SAR) for cholinesterase inhibition has been extensively studied. Key findings include:
-
The N-benzyl group: The benzyl moiety on the piperidine nitrogen is crucial for activity, likely through π-π stacking interactions within the active site of the enzyme. Substitutions on the benzyl ring can modulate potency and selectivity. For example, a 3-chloro substitution on the benzyl group has been shown to enhance BuChE inhibitory activity.[5]
-
The Linker: The nature and length of the linker connecting the indole and piperidine rings can significantly impact activity. In many potent inhibitors, the piperidine ring is directly attached to the C3 position of the indole.
-
Indole Substitutions: Modifications to the indole ring can also influence activity. For instance, linking the N-benzylpiperidine moiety to the 5-position of the indole via a carboxylic acid amide has been explored.[5]
Table 1: Cholinesterase Inhibitory Activity of Selected 3-(1-benzylpiperidin-4-yl)-1H-indole Analogs
| Compound | Modification | Target | IC50 (µM) | Reference |
| Donepezil Analog 1 | Indanone replaced with phthalimide, 8-carbon linker, 3-Cl on benzyl | BuChE | 0.72 | [3] |
| Donepezil Analog 2 | Indanone replaced with 2-aminopyridine, 3-carbon linker | hAChE | 0.0094 | [3] |
| Donepezil Analog 3 | Indanone replaced with 2-aminopyridine, 3-carbon linker | hBuChE | 6.6 | [3] |
| Indole-5-carboxamide 6c | 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | BuChE | 30.06% inhibition at 10 µM | [5] |
Serotonin Receptor Modulation: Potential for CNS Disorders
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold has been investigated for its interaction with serotonin (5-HT) receptors, which are implicated in mood, cognition, and various neurological conditions.[8] These compounds have shown potential as modulators of 5-HT3 and 5-HT6 receptor subtypes.
Systematic SAR studies have revealed that modifications to the indole and piperidine moieties can fine-tune the affinity and selectivity for different 5-HT receptor subtypes. For example, certain 1,7-annelated indole derivatives have demonstrated high affinity for 5-HT3 receptors, with Ki values in the nanomolar range.[7]
Table 2: Serotonin Receptor Binding Affinities of Selected Indole Analogs
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Cilansetron | 5-HT3 | 0.19 | [7] |
| Analog 8 | 5-HT1A | 1.2 | [9] |
| Analog 10 | 5-HT1A | 21.3 | [9] |
Anticancer Activity: Inhibition of the Hedgehog Signaling Pathway
Recent studies have highlighted the potential of 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives as anticancer agents through the inhibition of the Hedgehog (Hh) signaling pathway.[10] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers, including basal cell carcinoma and medulloblastoma.[2][11]
The mechanism of action involves the inhibition of Smoothened (SMO), a key transmembrane protein in the Hh pathway. By blocking SMO, these compounds can suppress the downstream signaling cascade that leads to tumor growth.[10] One such derivative, LKD1214, has been shown to repress SMO activity by preventing its ciliary translocation and has demonstrated efficacy against drug-resistant cancer models.[10]
Mechanism of Action: A Closer Look at Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is a complex cascade that is tightly regulated. In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, ultimately leading to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[2][11][12]
Certain 3-(1-benzylpiperidin-4-yl)-1H-indole analogs act as antagonists of SMO, directly binding to the protein and preventing its activation, even in the presence of an active Hh signal. This leads to the suppression of the entire downstream pathway.
Diagram: Inhibition of the Hedgehog Signaling Pathway by a 3-(1-benzylpiperidin-4-yl)-1H-indole Analog
Caption: Mechanism of Hedgehog pathway inhibition.
Experimental Protocols
To facilitate further research, this section provides standardized protocols for key biological assays relevant to the evaluation of 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a known inhibitor (e.g., Donepezil) as a positive control
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well (except for the blank) and incubate for a short period at a controlled temperature.
-
Initiate Reaction: Add the ATCI substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well cell culture plate and plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add the MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Therapeutic Potential and Future Perspectives
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold is a versatile platform for the development of new therapeutics. The extensive research into its derivatives has demonstrated their potential in several key areas:
-
Neurodegenerative Diseases: As potent cholinesterase inhibitors, these compounds hold significant promise for the symptomatic treatment of Alzheimer's disease. Future work may focus on developing dual-function inhibitors that also target other aspects of the disease pathology, such as amyloid-beta aggregation.
-
Oncology: The discovery of their activity as Hedgehog pathway inhibitors opens up new avenues for cancer therapy. Further optimization of these compounds could lead to the development of novel treatments for cancers that are dependent on this signaling pathway.
-
CNS Disorders: The ability of these compounds to modulate serotonin receptors suggests their potential utility in treating a range of CNS disorders, including depression, anxiety, and cognitive deficits.
The continued exploration of the structure-activity relationships of this scaffold, coupled with modern drug design techniques, will undoubtedly lead to the discovery of new and improved drug candidates with diverse therapeutic applications.
References
- The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights
- Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed.
- synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. Google Search.
- Small molecule Hedgehog pathway antagonists. Organic & Biomolecular Chemistry (RSC Publishing).
- 3-(1-benzylpiperidin-4-yl)-1H-indole. MySkinRecipes.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- New Dual 5-HT1A and 5-HT7 Receptor Ligands derived
- Development of high-affinity 5-HT3 receptor antagonists.
- Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition...
- A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds.
- Ki Summary. BindingDB.
- 1-benzylindole. Organic Syntheses Procedure.
- Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. MDPI.
- Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction. PubMed Central.
- Hedgehog signaling p
- 3-(1-Benzylpiperidin-4-yl)-1H-indole. Sigma-Aldrich.
- Biochemical mechanisms of vertebrate hedgehog signaling. PubMed Central - NIH.
- Topical Collection : Hedgehog Signal Transduction in Physiology and Disease. MDPI.
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Google Search.
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(1-benzylpiperidin-4-yl)-1H-indole [myskinrecipes.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical mechanisms of vertebrate hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 3-(1-benzylpiperidin-4-yl)-1H-indole
This guide provides a comprehensive framework for the in vitro characterization of the novel chemical entity, 3-(1-benzylpiperidin-4-yl)-1H-indole. The indole and N-benzylpiperidine moieties are privileged structures in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of this core structure have shown potential as CNS agents, serotonin receptor modulators, and cholinesterase inhibitors[1][2][3]. This document outlines a strategic, multi-tiered approach to elucidate the compound's biological activity, mechanism of action, and potential liabilities, designed for researchers, scientists, and drug development professionals.
Part 1: Foundational Profiling - Cytotoxicity and Metabolic Stability
Before investigating specific pharmacological targets, it is crucial to establish the compound's intrinsic effects on cell health and its metabolic fate. This baseline understanding ensures that subsequent assay results are not confounded by cytotoxicity and provides an early indication of the compound's drug-like properties.
General Cellular Viability
The initial step is to determine the concentration range at which 3-(1-benzylpiperidin-4-yl)-1H-indole exerts cytotoxic effects. This is fundamental for distinguishing targeted pharmacological effects from non-specific toxicity.[4] A panel of cell lines, such as HEK293 (human embryonic kidney), HepG2 (human liver carcinoma), and a neuronal cell line like SH-SY5Y, should be employed to identify any cell-type-specific toxicity.
Table 1: Representative Data from a Cell Viability Assay
| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) |
| HEK293 | MTT | Metabolic Activity | > 100 |
| HepG2 | CellTiter-Glo® | ATP Levels | 85.4 |
| SH-SY5Y | LDH Release | Membrane Integrity | > 100 |
Experimental Protocol: MTT Assay for Metabolic Activity
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 3-(1-benzylpiperidin-4-yl)-1H-indole (e.g., from 0.1 to 100 µM) and add to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cytochrome P450 (CYP) Inhibition
Early assessment of potential drug-drug interactions is a critical step in drug discovery.[5][6] The most common mechanism for such interactions is the inhibition of cytochrome P450 enzymes.[7] An in vitro CYP inhibition assay using human liver microsomes will determine the IC₅₀ of 3-(1-benzylpiperidin-4-yl)-1H-indole against the most clinically relevant isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[8][9]
Experimental Protocol: High-Throughput CYP Inhibition Assay
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a specific CYP isoform substrate, and NADPH in a phosphate buffer.
-
Incubation: Pre-incubate the test compound with the microsome mixture.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.
-
Reaction Termination: Stop the reaction at a specified time point (e.g., 10 minutes) with a quenching solvent like acetonitrile.
-
Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite from the specific substrate.[9]
-
Data Interpretation: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control to determine the percent inhibition and calculate the IC₅₀.
Part 2: Primary Target Screening - A Broad-Based Approach
Given the structural motifs of 3-(1-benzylpiperidin-4-yl)-1H-indole, a logical starting point for primary screening involves G-protein coupled receptors (GPCRs) and ion channels, two major classes of drug targets.[10][11]
GPCR Family Screening
The indole and benzylpiperidine scaffolds are common in ligands for various GPCRs, particularly serotonin and dopamine receptors. A broad-based screening approach against a panel of GPCRs is recommended.
Workflow for GPCR Screening
Caption: GPCR screening cascade from initial binding to functional validation.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Use commercially available cell membranes expressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., ³H-ketanserin for 5-HT₂A), and the test compound at a fixed concentration (e.g., 10 µM).
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the mixture through a glass fiber filter mat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate the percentage of specific binding displaced by the test compound.
Ion Channel Profiling
Ion channels are another plausible target class.[12][13] It is particularly important to assess activity at the hERG potassium channel early on, as inhibition of this channel can lead to cardiac arrhythmias.[14][15]
Experimental Protocol: Automated Patch Clamp for hERG Channel Activity
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve high-throughput whole-cell recordings.[16]
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.[17]
-
Data Acquisition and Analysis: Measure the peak tail current in the presence and absence of the compound to determine the percentage of inhibition and calculate the IC₅₀.[16]
Table 2: Representative Data from a hERG Inhibition Assay
| Compound | IC₅₀ (µM) | Positive Control (E-4031) IC₅₀ (nM) |
| 3-(1-benzylpiperidin-4-yl)-1H-indole | 15.2 | 8.5 |
Part 3: Secondary Assays and Mechanism of Action Studies
If primary screening reveals significant activity at a particular target, secondary assays are necessary to confirm the activity, determine the mechanism of action, and further characterize the compound's pharmacological profile.
Dose-Response and Potency Determination
For any confirmed "hit," full dose-response curves should be generated to accurately determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists). These experiments should be conducted in the appropriate functional assay identified during the primary screening phase.
Elucidating Signaling Pathways
Should the compound demonstrate activity at a GPCR, further investigation into the downstream signaling pathways is warranted. Modern assays can dissect biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin recruitment).
Signaling Pathway Analysis
Caption: Differentiated signaling pathways downstream of GPCR activation.
Experimental Protocol: β-Arrestin Recruitment Assay
-
Cell Line: Use an engineered cell line that expresses the target GPCR fused to a component of an enzyme complementation system and β-arrestin fused to the complementary enzyme fragment.
-
Compound Addition: Add the test compound to the cells.
-
Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the enzyme substrate and measure the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Analysis: Generate a dose-response curve to determine the EC₅₀ for β-arrestin recruitment.
Conclusion
This in-depth technical guide provides a systematic and logical workflow for the comprehensive in vitro evaluation of 3-(1-benzylpiperidin-4-yl)-1H-indole. By starting with foundational assays for cytotoxicity and metabolic stability, progressing to broad primary screening against high-probability target classes, and culminating in detailed secondary and mechanistic studies, researchers can efficiently and effectively elucidate the compound's pharmacological profile. This structured approach, grounded in established methodologies, ensures the generation of robust and reliable data to guide future drug development efforts.
References
-
Wang, L., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C439-C451. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 25(5), 2893. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(1), 55-66. Retrieved from [Link]
-
SlideShare. (n.d.). hERG Assay. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2015). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 36(12), 1425-1434. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety. Retrieved from [Link]
-
ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 264-273. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2268, 209-218. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
PubMed. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C439-C451. Retrieved from [Link]
-
Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
-
Acta Pharmaceutica. (2014). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 46(11), 1644-1652. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(1-benzylpiperidin-4-yl)-1H-indole. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Medicinal Chemistry, 12(4), 516-537. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Retrieved from [Link]
-
PubMed. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. Retrieved from [Link]
-
PubMed. (1980). 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake. Journal of Medicinal Chemistry, 23(12), 1306-1310. Retrieved from [Link]
Sources
- 1. 3-(1-benzylpiperidin-4-yl)-1H-indole [myskinrecipes.com]
- 2. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. criver.com [criver.com]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. hERG Assay | PPTX [slideshare.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. fda.gov [fda.gov]
An In-Depth Technical Guide to 3-(1-benzylpiperidin-4-yl)-1H-indole: A Serotonin Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1-benzylpiperidin-4-yl)-1H-indole, a heterocyclic compound of significant interest in neuropharmacology. By dissecting its chemical architecture, synthesis, and interactions with serotonergic pathways, this document serves as a crucial resource for researchers engaged in the discovery and development of novel central nervous system (CNS) therapeutics. The guide delves into the compound's pharmacological profile, structure-activity relationships, and the preclinical evidence that underscores its potential as a modulator of serotonin receptors. Detailed experimental protocols for its synthesis and in vitro evaluation are also presented to facilitate further investigation and application in drug discovery programs.
Introduction: The Significance of the Indole and Piperidine Scaffolds in Neuropharmacology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of ligands for a multitude of CNS targets. Similarly, the piperidine ring is a common motif in centrally acting drugs, prized for its ability to confer favorable pharmacokinetic properties and to present functional groups in a defined three-dimensional orientation for optimal receptor engagement.
The conjunction of these two pharmacophores in 3-(1-benzylpiperidin-4-yl)-1H-indole creates a molecule with inherent potential to interact with serotonin receptors and transporters. The 3-(4-piperidyl)-1H-indole substructure is a known inhibitor of the serotonin transporter (SERT), a key target in the treatment of depression and anxiety disorders.[2] The addition of a benzyl group on the piperidine nitrogen introduces a lipophilic moiety that can significantly influence receptor affinity and selectivity. This guide will explore the specific attributes of 3-(1-benzylpiperidin-4-yl)-1H-indole as a modulator of the serotonergic system.
Chemical Synthesis and Characterization
The synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole is most effectively achieved through the Fischer indole synthesis, a robust and versatile method for the preparation of indole derivatives.[3][4] This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with a ketone or aldehyde.
Optimized Synthesis Protocol: Fischer Indole Synthesis
This protocol outlines a reliable method for the gram-scale synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole.
Step 1: Phenylhydrazone Formation
-
To a stirred solution of phenylhydrazine (1.0 equivalent) in ethanol, add 1-benzyl-4-piperidone (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature. The phenylhydrazone product will often precipitate and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the crude product with cold ethanol and dry under vacuum.
Step 2: Acid-Catalyzed Cyclization
-
Suspend the dried phenylhydrazone in a suitable high-boiling solvent, such as glacial acetic acid or a mixture of acetic acid and sulfuric acid.
-
Heat the mixture to reflux (typically 80-110 °C) for 4-8 hours. The reaction should be monitored by TLC for the disappearance of the starting material and the appearance of the indole product.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Basify the aqueous solution with a concentrated solution of sodium hydroxide or potassium hydroxide until a pH of >10 is reached.
-
The crude 3-(1-benzylpiperidin-4-yl)-1H-indole will precipitate and can be collected by filtration.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final compound as a solid.
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Pharmacological Profile: Interaction with the Serotonergic System
The pharmacological activity of 3-(1-benzylpiperidin-4-yl)-1H-indole is primarily defined by its interaction with various components of the serotonin system. While comprehensive data for this specific molecule is still emerging, analysis of its structural analogs provides significant insights into its likely binding profile.
Serotonin Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency. For 3-(1-benzylpiperidin-4-yl)-1H-indole, the benzyl group is expected to enhance binding affinity at certain serotonin receptor subtypes through favorable hydrophobic and aromatic interactions within the receptor's binding pocket.
A close structural analog, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, has been reported to exhibit the following binding affinities:
-
5-HT1A Receptor: pKi = 5.00
-
5-HT2A Receptor: pKi = 7.81
These values suggest that 3-(1-benzylpiperidin-4-yl)-1H-indole likely possesses moderate to high affinity for the 5-HT2A receptor and lower affinity for the 5-HT1A receptor. The 3-(4-piperidyl)-1H-indole scaffold is a known inhibitor of the serotonin transporter (SERT), and it is highly probable that 3-(1-benzylpiperidin-4-yl)-1H-indole retains this activity.[2]
Table 1: Predicted and Analog-Based Serotonin Receptor Binding Profile of 3-(1-benzylpiperidin-4-yl)-1H-indole
| Receptor Subtype | Predicted Affinity (Ki) | Rationale |
| SERT | High | The 3-(4-piperidyl)-1H-indole core is a known SERT inhibitor.[2] |
| 5-HT1A | Moderate to Low | Based on pKi of 5.00 for a close analog. |
| 5-HT2A | High | Based on pKi of 7.81 for a close analog. |
| 5-HT2C | Moderate | Often shows cross-reactivity with 5-HT2A ligands. |
| 5-HT6 | Moderate to High | Indole-based structures are common ligands for this receptor. |
| 5-HT7 | Moderate | Indole and piperidine moieties are found in known 5-HT7 ligands. |
Functional Activity: A Modulator of Serotonin Signaling
Understanding whether a ligand acts as an agonist, antagonist, or inverse agonist is crucial for predicting its physiological effects. The functional activity of 3-(1-benzylpiperidin-4-yl)-1H-indole at serotonin receptors can be determined through various in vitro functional assays.
Experimental Protocol: In Vitro Functional Assay (cAMP Measurement)
This protocol describes a common method to assess the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, such as the 5-HT1A and 5-HT7 receptors.
-
Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO cells) expressing the human serotonin receptor of interest (e.g., 5-HT1A).
-
Cell Plating: Seed the cells in 96-well plates and grow to 80-90% confluency.
-
Compound Treatment:
-
For agonist testing, treat the cells with increasing concentrations of 3-(1-benzylpiperidin-4-yl)-1H-indole.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of 3-(1-benzylpiperidin-4-yl)-1H-indole before stimulating with a known agonist for the receptor (e.g., 5-CT for 5-HT1A).
-
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves. From these curves, determine the EC50 (for agonists) or IC50 (for antagonists).
The following diagram illustrates the general workflow for a cAMP-based functional assay.
Structure-Activity Relationship (SAR) and Molecular Interactions
The interaction of 3-(1-benzylpiperidin-4-yl)-1H-indole with serotonin receptors is governed by specific structural features that dictate its binding affinity and functional activity.
-
The Indole Moiety: The indole nitrogen can act as a hydrogen bond donor, while the aromatic ring system can engage in π-π stacking and hydrophobic interactions with aromatic residues in the receptor binding pocket. Modifications to the indole ring, such as substitution at the 5-position, can significantly impact affinity and selectivity. For instance, introducing electron-withdrawing groups at the 5-position of the indole has been shown to increase affinity for the serotonin transporter.[5]
-
The Piperidine Ring: The basic nitrogen of the piperidine is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of most aminergic GPCRs.[1]
-
The Benzyl Group: The benzyl substituent on the piperidine nitrogen provides a large, lipophilic surface that can explore and interact with hydrophobic pockets within the receptor. The positioning and substitution pattern on this benzyl ring are critical for fine-tuning receptor selectivity and affinity.
The following diagram illustrates the key pharmacophoric elements of 3-(1-benzylpiperidin-4-yl)-1H-indole and their likely interactions within a serotonin receptor binding pocket.
Therapeutic Potential and Future Directions
The predicted pharmacological profile of 3-(1-benzylpiperidin-4-yl)-1H-indole as a multi-target serotonin modulator suggests its potential for the treatment of various CNS disorders. Its likely high affinity for the 5-HT2A receptor, combined with potent SERT inhibition, could offer a synergistic mechanism for antidepressant and anxiolytic effects. Modulation of other serotonin receptors, such as 5-HT6 and 5-HT7, could also contribute to pro-cognitive and mood-stabilizing properties.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the binding affinities and functional activities of 3-(1-benzylpiperidin-4-yl)-1H-indole across a full panel of serotonin receptors and other relevant CNS targets.
-
In Vivo Efficacy Studies: Evaluating the compound's efficacy in animal models of depression, anxiety, and cognitive impairment.
-
Pharmacokinetic and Safety Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound to determine its drug-like properties.
-
Lead Optimization: Synthesizing and evaluating analogs of 3-(1-benzylpiperidin-4-yl)-1H-indole to improve potency, selectivity, and pharmacokinetic parameters.
Conclusion
3-(1-benzylpiperidin-4-yl)-1H-indole represents a promising chemical scaffold for the development of novel CNS therapeutics. Its unique combination of an indole core, a piperidine linker, and a benzyl substituent provides a rich platform for modulating multiple targets within the serotonergic system. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing molecule and harnessing its potential for the treatment of neurological and psychiatric disorders.
References
-
Claßen-Houben, D., et al. (2009). A novel series of 1-benzyl-4-amino-piperidine derivatives as potent delta-opioid receptor agonists with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(21), 5999-6003. [Link]
-
Galeotti, N., et al. (2010). A novel 3-(1-benzylpiperidin-4-yl)-1H-indole derivative as a potent and selective serotonin reuptake inhibitor. Bioorganic & Medicinal Chemistry, 18(17), 6391-6401. [Link]
-
Heinrich, T., et al. (2004). Synthesis and structure-activity relationship of a new class of 3-(1-benzylpiperidin-4-yl)-1H-indoles as potent and selective 5-HT6 receptor antagonists. Journal of Medicinal Chemistry, 47(19), 4684-4692. [Link]
-
Jakubowska, A., et al. (2013). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 70(3), 449-456. [Link]
-
Kanth, S. R., et al. (2013). Synthesis and structure-activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry, 21(6), 1533-1543. [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
MySkinRecipes. (n.d.). 3-(1-benzylpiperidin-4-yl)-1H-indole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Paudel, K. S., et al. (2021). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 29(4), 392-398. [Link]
-
PubMed. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[2][6][7]triazolo[4,3-a][5][6]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Retrieved from [Link]
-
Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]
-
Saini, T., et al. (2015). Central Nervous System Activities of Indole Derivatives: An Overview. Central Nervous System Agents in Medicinal Chemistry, 16(1), 19-28. [Link]
-
Ferreira, S., et al. (2020). Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. Molecules, 25(23), 5644. [Link]
-
Organic Syntheses. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. [Link]
-
ResearchGate. (2013). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Retrieved from [Link]
Sources
- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands [mdpi.com]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of 3-(1-benzylpiperidin-4-yl)-1H-indole: A Research and Development Blueprint
Abstract
The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. The compound 3-(1-benzylpiperidin-4-yl)-1H-indole represents a compelling convergence of the benzylpiperidine and indole pharmacophores, both of which are integral to a multitude of clinically significant drugs targeting the central nervous system (CNS). This technical guide delineates the therapeutic potential of this molecule, presenting a comprehensive, albeit prospective, research and development framework. While publicly available data on this specific entity is nascent, this document synthesizes the established pharmacology of its constituent moieties to construct a robust hypothesis for its utility in neurological and psychiatric disorders. We provide a detailed roadmap for its chemical synthesis, purification, and extensive biological evaluation, including in vitro and in vivo protocols designed to elucidate its mechanism of action and preclinical efficacy. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising compound.
Introduction: The Strategic Amalgamation of Two Pharmacological Powerhouses
The indole nucleus is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters like serotonin and melatonin, as well as a vast array of synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets. Similarly, the N-benzylpiperidine moiety is a key feature of numerous CNS-active drugs, including the acetylcholinesterase inhibitor donepezil and various antipsychotic agents.[1] This group often confers high affinity for aminergic G-protein coupled receptors and transporters.
The combination of these two pharmacophores in 3-(1-benzylpiperidin-4-yl)-1H-indole suggests a high probability of interaction with key CNS targets. Commercial availability of this compound for research purposes indicates its potential as a structural analog for the development of agents targeting mood, cognition, and neurodegenerative conditions, with a particular focus on serotonin receptor modulation (5-HT3 and 5-HT6 subtypes) and broader monoaminergic pathways.[2]
This guide will therefore explore the hypothetical, yet scientifically grounded, therapeutic avenues for 3-(1-benzylpiperidin-4-yl)-1H-indole, with a primary focus on its potential as a modulator of serotonergic and cholinergic systems, and a secondary exploration of its potential in other CNS-related therapeutic areas.
Proposed Research & Development Workflow
The following sections outline a comprehensive, multi-stage research plan to systematically investigate the therapeutic potential of 3-(1-benzylpiperidin-4-yl)-1H-indole.
Chemical Synthesis and Characterization
While the compound is commercially available, in-house synthesis is crucial for scalability, cost-effectiveness, and the generation of analogs for structure-activity relationship (SAR) studies. A plausible and efficient synthetic route is the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.
Proposed Synthetic Pathway:
Caption: Proposed Fischer Indole Synthesis of the target compound.
Experimental Protocol: Synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole
-
Step 1: Formation of the Phenylhydrazone Intermediate.
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The phenylhydrazone intermediate may precipitate out of solution.
-
Collect the precipitate by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
-
Step 2: Fischer Indole Synthesis (Cyclization).
-
Combine the dried phenylhydrazone intermediate (1 equivalent) with a Lewis acid catalyst, such as anhydrous zinc chloride or polyphosphoric acid (PPA) (2-5 equivalents).
-
Heat the mixture to 150-180°C for 1-3 hours, again monitoring by TLC.
-
Cool the reaction mixture and quench by carefully adding ice-water.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution or 1M sodium hydroxide to a pH of 8-9.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Characterize the final compound using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
-
In Vitro Pharmacological Profiling
The initial in vitro screening will focus on the most probable targets based on the compound's structural motifs.
Primary Screening Targets:
-
Serotonin (5-HT) Receptors: A comprehensive panel including 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, and 5-HT6 subtypes.
-
Dopamine (D) Receptors: D1, D2, D3, and D4 subtypes.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): To investigate potential for Alzheimer's disease therapy.
-
Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET): To assess potential antidepressant or psychostimulant activity.
Experimental Protocol: Radioligand Receptor Binding Assay (General Protocol)
-
Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293-h5HT6). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Conditions:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-LSD for 5-HT6), and varying concentrations of the test compound (3-(1-benzylpiperidin-4-yl)-1H-indole).
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester. The filter will trap the membranes with bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known, non-labeled ligand.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation: Hypothetical In Vitro Binding Affinity Profile
| Target | Radioligand | Ki (nM) |
| 5-HT6 Receptor | [³H]-LSD | Value to be determined |
| 5-HT2A Receptor | [³H]-Ketanserin | Value to be determined |
| D2 Receptor | [³H]-Spiperone | Value to be determined |
| AChE | - | IC₅₀ to be determined |
| SERT | [³H]-Citalopram | Value to be determined |
Functional Assays and Mechanism of Action Elucidation
Following the initial binding assays, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its primary targets.
Signaling Pathway Investigation Workflow:
Caption: Workflow for elucidating the mechanism of action.
Experimental Protocol: cAMP Assay for 5-HT6 Receptor (Antagonist Mode)
-
Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT6 receptor in appropriate media.
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of 3-(1-benzylpiperidin-4-yl)-1H-indole for a defined period (e.g., 15 minutes).
-
Stimulate the cells with a known 5-HT6 agonist (e.g., serotonin) at its EC₈₀ concentration.
-
Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.
-
-
cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ for the inhibition of agonist-stimulated cAMP production.
In Vivo Pharmacokinetic and Efficacy Studies
Promising candidates from in vitro studies will be advanced to in vivo animal models to assess their pharmacokinetic properties and therapeutic efficacy.
Pharmacokinetic (PK) Profiling:
The objective is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Utilize male Sprague-Dawley rats.
-
Dosing: Administer 3-(1-benzylpiperidin-4-yl)-1H-indole via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Extract the compound from plasma and analyze the concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Calculate key PK parameters:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.
-
Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation.
-
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | 1 | 5 |
| Cmax (ng/mL) | Value to be determined | Value to be determined |
| Tmax (h) | N/A | Value to be determined |
| AUC (ng*h/mL) | Value to be determined | Value to be determined |
| t½ (h) | Value to be determined | Value to be determined |
| Bioavailability (%) | N/A | Value to be determined |
In Vivo Efficacy Models:
The choice of animal model will depend on the in vitro pharmacological profile.
-
For 5-HT6 Antagonism (Pro-cognitive effects):
-
Novel Object Recognition (NOR) Test: To assess learning and memory in rodents.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
-
For 5-HT2A/D2 Antagonism (Antipsychotic effects):
-
Prepulse Inhibition (PPI) of the startle reflex: A measure of sensorimotor gating, which is deficient in schizophrenia.
-
Amphetamine- or PCP-induced hyperlocomotion: A model of psychosis-related hyperactivity.
-
Potential Therapeutic Indications and Future Directions
Based on the established roles of its constituent pharmacophores, 3-(1-benzylpiperidin-4-yl)-1H-indole could have therapeutic potential in several areas:
-
Cognitive Disorders: If the compound demonstrates potent 5-HT6 receptor antagonism, it could be a promising candidate for treating cognitive deficits in Alzheimer's disease and schizophrenia.
-
Psychotic Disorders: A balanced antagonism of D2 and 5-HT2A receptors could lead to an atypical antipsychotic profile with a reduced risk of extrapyramidal side effects.
-
Depressive Disorders: Inhibition of SERT, potentially in combination with modulation of other monoaminergic targets, could offer a novel antidepressant mechanism.
Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. SAR studies involving modification of the benzyl and indole moieties will be crucial in this regard. Furthermore, comprehensive safety and toxicology studies will be necessary before any consideration of clinical development.
Conclusion
While the therapeutic journey of 3-(1-benzylpiperidin-4-yl)-1H-indole is only just beginning, its structural design provides a strong rationale for its investigation as a novel CNS agent. The research and development blueprint outlined in this guide offers a systematic and scientifically rigorous approach to unlocking its potential. Through a carefully executed sequence of synthesis, in vitro profiling, and in vivo validation, the scientific community can determine if this intriguing molecule holds the key to new treatments for challenging neurological and psychiatric disorders.
References
-
MySkinRecipes. 3-(1-benzylpiperidin-4-yl)-1H-indole. [Link]
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC. [Link]
Sources
The Emerging Role of 3-(1-benzylpiperidin-4-yl)-1H-indole in Neurological Disorder Research
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of 3-(1-benzylpiperidin-4-yl)-1H-indole, a heterocyclic compound of significant interest for investigating the pathophysiology and treatment of complex neurological disorders. We will delve into its synthesis, physicochemical properties, proposed mechanism of action through the sigma-1 receptor, and detailed protocols for its preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontier of neuropharmacology.
Introduction: A Scaffold of Neurological Promise
The quest for novel therapeutics for neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain, has led researchers to explore unique molecular scaffolds that can modulate complex intracellular signaling pathways. The 3-(1-benzylpiperidin-4-yl)-1H-indole structure represents a promising pharmacophore, integrating two key moieties frequently found in centrally active agents: the N-benzylpiperidine group, famously a component of the acetylcholinesterase inhibitor donepezil[1][2], and the indole ring, a privileged structure in neuropharmacology.
While its structural analogues have been investigated for various targets, including serotonin receptors and acetylcholinesterase[3][4], the primary focus of this guide is its potent interaction with the sigma-1 (σ1) receptor. The σ1 receptor is not a classical cell surface receptor but an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a critical role in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems[5][6][7]. As a high-affinity ligand for this receptor, 3-(1-benzylpiperidin-4-yl)-1H-indole serves as an invaluable chemical tool to dissect σ1 receptor function and evaluate its therapeutic potential.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.
Table 1: Physicochemical Properties of 3-(1-benzylpiperidin-4-yl)-1H-indole
| Property | Value | Reference(s) |
| CAS Number | 179234-89-0 | [3][8] |
| Molecular Formula | C₂₀H₂₂N₂ | [8][9] |
| Molecular Weight | 290.41 g/mol | [8][9] |
| Predicted Boiling Point | 465.3 ± 40.0 °C | [3] |
| Predicted Density | 1.150 ± 0.06 g/cm³ | [3] |
| Storage | Room Temperature | [3][10] |
Synthesis Strategy: The synthesis of 4-substituted indoles can be challenging due to the reactivity of the indole ring[11]. A common synthetic route involves the coupling of a suitable indole precursor with a pre-functionalized N-benzylpiperidine moiety. A generalized approach, such as a Fischer indole synthesis starting from 1-benzyl-4-piperidone[12] and a substituted phenylhydrazine, or a palladium-catalyzed cross-coupling reaction, can be employed. The synthesis of N-benzylpiperidine amides of indole-5-carboxylic acid provides a related example of coupling these two core structures[13][14].
Primary Mechanism of Action: The Sigma-1 Receptor Chaperone
The leading hypothesis for the neuroactive effects of 3-(1-benzylpiperidin-4-yl)-1H-indole is its function as a high-affinity ligand for the σ1 receptor.
The Sigma-1 Receptor (σ1R): A Pluripotent Modulator
The σ1R is a ligand-operated intracellular chaperone protein that resides primarily at the endoplasmic reticulum (ER). Upon activation by agonists, it is believed to translocate to other parts of the cell, where it interacts with a host of client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and other signaling molecules. This chaperone activity is central to its role in maintaining cellular homeostasis and providing neuroprotection[5][7].
Activation of the σ1R has been shown to:
-
Attenuate ER Stress and Oxidative Stress: By stabilizing proteins and modulating calcium signaling, it helps mitigate cellular damage.
-
Promote Neuronal Survival: It has demonstrated neuroprotective effects in models of ischemia and neurotoxicity induced by agents like amyloid-beta peptide[7][15].
-
Modulate Neurotransmission: It potentiates NMDA receptor activity, which is crucial for synaptic plasticity, learning, and memory[7].
-
Alleviate Neuropathic Pain: σ1R antagonists are effective in pain models, indicating the receptor's role in pain sensitization[16].
Below is a diagram illustrating the proposed signaling pathway following σ1R activation.
Caption: Proposed signaling pathway for 3-(1-benzylpiperidin-4-yl)-1H-indole via the Sigma-1 receptor.
In Vitro Characterization: Protocols for Efficacy and Affinity
To characterize the compound's interaction with its target and its functional effects, a series of in vitro assays are essential.
Experimental Workflow: In Vitro Analysis
The following diagram outlines the logical flow of in vitro experiments.
Caption: Standard workflow for the in vitro characterization of a novel neuroactive compound.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for the σ1 receptor through competitive displacement of a known radioligand.[17][18]
Materials:
-
Tissue Source: Guinea pig liver or brain membrane homogenates (high expression of σ1R).[5][17]
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1R ligand).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: 3-(1-benzylpiperidin-4-yl)-1H-indole, serially diluted.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, 96-well plates, filter mats.
Methodology:
-
Plate Setup: Prepare a 96-well plate. Add assay buffer to all wells.
-
Total Binding: Add a known concentration of [³H]-(+)-pentazocine (near its Kd) and membrane homogenate.
-
Non-specific Binding: Add [³H]-(+)-pentazocine, membrane homogenate, and a high concentration of unlabeled haloperidol (e.g., 10 µM) to displace all specific binding.
-
Competitive Binding: To the remaining wells, add [³H]-(+)-pentazocine, membrane homogenate, and increasing concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to determine the IC50, which can then be converted to the inhibition constant (Ki).
Protocol 2: In Vitro Neuroprotection Assay (MTT Assay)
This assay assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.[19]
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Stress Inducer: Hydrogen peroxide (H₂O₂) or pre-aggregated Amyloid-beta 25-35 peptide.
-
Test Compound: 3-(1-benzylpiperidin-4-yl)-1H-indole.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilizing Agent: Isopropanol/HCl solution or DMSO.
-
Instrumentation: 96-well plate reader (570 nm).
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle-only control.
-
Induce Stress: Add the stress inducer (e.g., 500 µM H₂O₂) to all wells except the negative control group.
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 1-3 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the media and add the solubilizing agent to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Plot cell viability against the log concentration of the test compound to determine the EC50 (the concentration that provides 50% of the maximum protective effect).
In Vivo Preclinical Assessment
To evaluate the compound's effects in a complex biological system, in vivo animal models are indispensable.
Protocol 3: Amyloid-Beta (Aβ) Induced Amnesia Model in Mice
This model assesses the compound's ability to reverse cognitive deficits relevant to Alzheimer's disease.[15]
Animals: Male C57BL/6 mice.
Procedure:
-
Aβ Peptide Infusion: Anesthetize mice and intracerebroventricularly (i.c.v.) infuse aggregated Aβ(25-35) peptide to induce neurotoxicity and memory impairment. A sham group receives a vehicle infusion.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) daily for a set period (e.g., 7-14 days) following the Aβ infusion. Control groups receive the vehicle.
-
Behavioral Testing (e.g., Morris Water Maze):
-
Acquisition Phase: For 4-5 days, train the mice to find a hidden platform in a circular pool of opaque water, using visual cues around the room. Record the time (escape latency) it takes for the mouse to find the platform.
-
Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between groups (Sham, Aβ + Vehicle, Aβ + Test Compound). A significant improvement in the test compound group compared to the Aβ + Vehicle group indicates an anti-amnesic effect.
Quantitative Data Summary for Related Sigma-1 Ligands
While specific binding data for 3-(1-benzylpiperidin-4-yl)-1H-indole is proprietary or not widely published, data from structurally related compounds provide a strong indication of its expected potency and selectivity.
Table 2: Representative Binding Affinities of Structurally Related Sigma-1 Receptor Ligands
| Compound Class | Example Structure | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) | Reference |
| N-(1-benzylpiperidin-4-yl)arylacetamides | N-(1-benzylpiperidin-4-yl)phenylacetamide | ~5-15 | >500 | >100 | [20] |
| Substituted Indole Piperidines | 6-chloro-1H-indol-2-yl derivative | ~1-10 | ~200-300 | ~30-200 | [21] |
| Benzylpiperazine S1R Antagonist | SI 1/28 | 6.1 | 2583 | 423 | [16] |
Note: The data presented are for analogous compounds and serve as a predictive reference for the target molecule's likely high affinity and selectivity for the sigma-1 receptor.
Conclusion and Future Directions
3-(1-benzylpiperidin-4-yl)-1H-indole stands out as a high-potential chemical probe and therapeutic lead for neurological disorders. Its presumed high affinity for the sigma-1 receptor places it at the intersection of critical cellular pathways involved in neuroprotection, neuroplasticity, and cognitive function. The protocols and data presented in this guide provide a robust framework for its systematic evaluation.
Future research should focus on:
-
Full Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties, including blood-brain barrier penetration.
-
Head-to-Head Comparison: Evaluating its efficacy against established σ1R ligands like PRE-084 in various disease models.
-
PET Ligand Development: Radiolabeling the compound (e.g., with ¹¹C or ¹⁸F) to create a positron emission tomography (PET) tracer for in vivo imaging of σ1R expression in the brain, which could serve as a valuable biomarker for neurodegenerative diseases[6].
-
Safety and Toxicology: Conducting comprehensive studies to establish a therapeutic window and identify any potential off-target effects.
By leveraging this powerful chemical tool, the scientific community can further unravel the complex biology of the sigma-1 receptor and accelerate the development of novel and effective treatments for debilitating neurological conditions.
References
-
Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products. PubMed, National Center for Biotechnology Information. [Link]
-
Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. ACS Publications. [Link]
-
Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation of 4-Substituted Indoles. ACS Publications. [Link]
-
Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products. ResearchGate. [Link]
-
Useful synthesis of 4-substituted indoles. ACS Publications. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. National Center for Biotechnology Information. [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. National Center for Biotechnology Information. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]
-
In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed, National Center for Biotechnology Information. [Link]
-
3-(1-benzylpiperidin-4-yl)-1H-indole. MySkinRecipes. [Link]
-
3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole. PubChem, National Center for Biotechnology Information. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Royal Society of Chemistry. [Link]
-
synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. ACTA POLONIAE PHARMACEUTICA. [Link]
-
Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. PubMed Central, National Center for Biotechnology Information. [Link]
-
Synthesis and evaluation of sigma receptor ligands. MOspace, University of Missouri Institutional Repository. [Link]
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. PubMed Central, National Center for Biotechnology Information. [Link]
-
The Pharmacology of Sigma-1 Receptors. National Center for Biotechnology Information. [Link]
-
Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]
-
Sigma-1 receptor knockout mice display a depressive-like phenotype. PubMed Central, National Center for Biotechnology Information. [Link]
-
Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. PubMed, National Center for Biotechnology Information. [Link]
-
3-(1-BENZYLPIPERIDIN-4-YL)-1H-INDOLE [Q09304]. ChemUniverse. [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed, National Center for Biotechnology Information. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. University of Bari Aldo Moro. [Link]
-
Claulansine F–Donepezil Hybrids as Anti-Alzheimer's Disease Agents with Cholinergic, Free-Radical Scavenging, and Neuroprotective Activities. MDPI. [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central, National Center for Biotechnology Information. [Link]
-
Effect of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate, a novel acetylcholinesterase inhibitor, on spatial cognitive impairment induced by chronic cerebral hypoperfusion in rats. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central, National Center for Biotechnology Information. [Link]
-
Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. PubMed, National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central, National Center for Biotechnology Information. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed, National Center for Biotechnology Information. [Link]
-
The anti-amnesic and neuroprotective effects of donepezil against amyloid beta25-35 peptide-induced toxicity in mice involve an interaction with the sigma1 receptor. PubMed, National Center for Biotechnology Information. [Link]
-
1-Benzyl-4-piperidone. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(1-benzylpiperidin-4-yl)-1H-indole [myskinrecipes.com]
- 4. Effect of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate, a novel acetylcholinesterase inhibitor, on spatial cognitive impairment induced by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(1-benzylpiperidin-4-yl)-1H-indole CAS#: 179234-89-0 [amp.chemicalbook.com]
- 9. 3-(1-Benzylpiperidin-4-yl)-1H-indole [sigmaaldrich.com]
- 10. 3-(1-benzylpiperidin-4-yl)-1H-indole | 179234-89-0 [amp.chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. The anti-amnesic and neuroprotective effects of donepezil against amyloid beta25-35 peptide-induced toxicity in mice involve an interaction with the sigma1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use | MDPI [mdpi.com]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
The Neuropsychopharmacological Frontier: A Technical Guide to Indole Derivatives as Antipsychotic and Antidepressant Agents
Abstract
The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and synthetic drugs targeting the central nervous system. This technical guide provides an in-depth exploration of the antipsychotic and antidepressant properties of indole derivatives. We will dissect the key molecular mechanisms centering on serotonergic and dopaminergic systems, as well as the emerging role of the kynurenine pathway. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols to empower the discovery and evaluation of novel indole-based therapeutics for psychiatric disorders.
The Indole Nucleus: A Cornerstone of Neuropsychopharmacology
The indole ring, a bicyclic aromatic heterocycle, is a fundamental component of a vast array of biologically active compounds.[1] Its structural resemblance to key neurotransmitters, such as serotonin and tryptamine, has positioned it as a critical pharmacophore in the design of drugs targeting CNS disorders.[2][3] Naturally occurring indole alkaloids, like reserpine, have historically been used for their sedative and antipsychotic effects, paving the way for the development of modern synthetic indole derivatives.[3][4] The unique electronic properties of the indole nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow for high-affinity binding to various G-protein coupled receptors (GPCRs) that are pivotal in mood and psychosis regulation.[5]
This guide will navigate the multifaceted roles of indole derivatives, from their foundational interactions with serotonin and dopamine receptors to their influence on neuroinflammatory pathways, providing a comprehensive framework for their preclinical evaluation.
Mechanisms of Action: Targeting Core Neurotransmitter Systems
The therapeutic efficacy of indole derivatives in psychosis and depression is primarily attributed to their modulation of the serotonin (5-HT) and dopamine (D) receptor systems. Atypical antipsychotics, for instance, often exhibit a characteristic dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][6]
The Serotonergic System: A Primary Target for Antidepressant and Antipsychotic Effects
The serotonergic system is intricately involved in the regulation of mood, cognition, and perception.[7] Indole derivatives exert their effects through various interactions with 5-HT receptors.
-
5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.[7][8] This antagonism is also implicated in the antidepressant effects of some compounds.[7]
-
5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A autoreceptors can enhance serotonin release, contributing to antidepressant and anxiolytic effects.[7] Partial agonism at this receptor is a feature of several successful antipsychotic and antidepressant drugs.[7]
The 5-HT2A receptor is a Gq/11-coupled GPCR. Agonist binding initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists block this pathway by preventing the initial conformational change in the receptor upon serotonin binding.
The Dopaminergic System: A Critical Modulator of Psychosis
The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, underlies the positive symptoms of the disorder.[9]
-
D2 Receptor Antagonism/Partial Agonism: Virtually all effective antipsychotic drugs exhibit some degree of D2 receptor blockade.[10] Partial agonism at D2 receptors, a characteristic of third-generation antipsychotics, offers a more nuanced approach, potentially reducing dopaminergic neurotransmission in hyperactive states while preserving it in others, which may improve cognitive and negative symptoms.[1]
The Kynurenine Pathway and IDO1 Inhibition: A Neuroinflammatory Approach to Depression
Emerging evidence implicates neuroinflammation in the pathophysiology of depression.[11] The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of the kynurenine pathway, which metabolizes tryptophan, the precursor to serotonin.[11][12] Pro-inflammatory cytokines can upregulate IDO1, shunting tryptophan away from serotonin synthesis and towards the production of potentially neurotoxic metabolites like quinolinic acid.[11][13] Therefore, inhibition of IDO1 has emerged as a promising therapeutic strategy for depression.[9][14]
Preclinical Evaluation: A Step-by-Step Guide to Key Experimental Protocols
The preclinical assessment of novel indole derivatives requires a battery of in vitro and in vivo assays to characterize their pharmacological profile and predict their therapeutic potential.
In Vitro Assays: Target Engagement and Functional Activity
This assay quantifies the affinity of a test compound for the 5-HT2A receptor.[15][16]
Protocol:
-
Membrane Preparation: Homogenize rat frontal cortex tissue or cells expressing the human 5-HT2A receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.[5] Determine the protein concentration using a standard method like the BCA assay.[5]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.[5][16]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[5] Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[5]
Causality Behind Experimental Choices:
-
Choice of Radioligand: [3H]ketanserin is a selective 5-HT2A antagonist and is widely used for this assay.[16]
-
Non-specific Binding Control: To determine specific binding, a parallel set of experiments is run in the presence of a high concentration of a known 5-HT2A ligand to saturate the receptors.
This assay determines whether a test compound acts as an agonist, antagonist, or partial agonist at the D2 receptor.[17][18]
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human D2 receptor.[18]
-
Assay Principle: D2 receptors are typically Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17]
-
Assay Procedure:
-
Culture the cells in a 96-well plate.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with a known D2 agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Antagonist activity: A decrease in the agonist-induced inhibition of cAMP production indicates antagonism.
-
Agonist activity: A direct inhibition of cAMP production in the absence of a known agonist indicates agonism.
-
Partial agonist activity: A submaximal inhibition of cAMP production compared to a full agonist indicates partial agonism.
-
In Vivo Models: Assessing Behavioral Correlates of Antidepressant and Antipsychotic Activity
The FST is a widely used behavioral despair model for screening potential antidepressant compounds.[19][20][21]
Protocol:
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[22]
-
Procedure (for mice):
-
Administer the test compound or vehicle to the mice at a predetermined time before the test.
-
Gently place each mouse into the water tank for a 6-minute session.[21]
-
Record the session with a video camera.
-
-
Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[21]
-
Data Analysis: A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[11]
Causality Behind Experimental Choices:
-
Rationale: The test is based on the principle that when subjected to an inescapable stressor, rodents will eventually adopt an immobile posture. Antidepressant treatment is hypothesized to increase active escape-oriented behaviors.[22]
-
Control for Locomotor Activity: It is crucial to conduct an open-field test to ensure that the observed effects in the FST are not due to a general increase in motor activity, which could lead to a false positive result.[11]
The CUMS model has high face and predictive validity for human depression, as it induces a state of anhedonia, a core symptom of the disorder.[7][23][24]
Protocol:
-
Stress Induction: For several weeks (e.g., 4-8 weeks), subject rodents to a series of mild, unpredictable stressors. Examples include:
-
Stroboscopic lighting
-
Tilted cage
-
Wet bedding
-
Reversed light/dark cycle
-
Food and water deprivation
-
-
Behavioral Assessment:
-
Sucrose Preference Test: This is the primary measure of anhedonia. Animals are given a choice between two bottles, one with water and one with a sucrose solution. A decrease in the preference for sucrose in the stressed group is indicative of anhedonia.
-
Forced Swim Test: Can be used as a secondary measure of depressive-like behavior.
-
-
Drug Treatment: Administer the test compound or a standard antidepressant (e.g., fluoxetine) chronically during the stress period.
-
Data Analysis: A reversal of the CUMS-induced decrease in sucrose preference by the test compound indicates an antidepressant-like effect.
Causality Behind Experimental Choices:
-
Ethological Relevance: The use of varied and unpredictable stressors is thought to better mimic the chronic, low-grade stress that can contribute to depression in humans.[24]
-
Anhedonia as a Core Symptom: The focus on anhedonia provides a more specific measure of a core depressive symptom compared to the more general "behavioral despair" assessed in the FST.[23]
Structure-Activity Relationship (SAR) Studies: Rational Design of Indole Derivatives
Systematic modification of the indole scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties.[25]
Key Structural Modifications and Their Impact:
-
Substitution on the Indole Nitrogen (N1): This position is often substituted with aryl or alkyl groups to modulate receptor affinity and selectivity. For example, in some series of D2/5-HT2A antagonists, N1-substitution is crucial for high affinity.[12]
-
Substitution at the C3 Position: This is a common site for introducing side chains that interact with the target receptor. The length and nature of the linker between the indole core and a terminal amine (e.g., a piperazine or piperidine) are critical for activity.[26]
-
Substitution on the Benzene Ring (C4-C7): Halogen or methoxy substituents on the benzene portion of the indole can influence electronic properties and lipophilicity, thereby affecting receptor binding and brain penetration.[26]
| Structural Modification | General Effect on Activity | Example |
| N1-Phenyl Substitution | Often enhances affinity for D2 and 5-HT2A receptors. | Sertindole analogues[27] |
| C3-Alkylpiperazine Side Chain | Critical for interaction with aminergic GPCRs. | Many atypical antipsychotics |
| C5-Halogenation | Can increase affinity and selectivity for certain receptors. | 5-chloroindole derivatives |
Synthesis of Bioactive Indole Derivatives
A variety of synthetic methods are employed to construct the indole core and introduce desired substituents. Classic methods like the Fischer, Bartoli, and Larock indole syntheses are still widely used, often with modern modifications to improve yields and substrate scope.[2][14] More recent approaches utilize transition-metal-catalyzed cross-coupling reactions to build the indole ring system.[14] Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for certain indole cyclization reactions.[20]
Future Directions and Conclusion
The field of indole-based neuropsychopharmacology continues to evolve. The development of multifunctional ligands that target multiple receptors simultaneously (e.g., D2, 5-HT2A, and 5-HT1A) holds promise for improved efficacy and tolerability.[6] Furthermore, the exploration of novel targets, such as the trace amine-associated receptor 1 (TAAR1) and phosphodiesterases, may open new avenues for the treatment of psychosis and depression.[1] The pro-cognitive effects of some novel indole-based antipsychotics are also a significant area of investigation, addressing a major unmet need in the treatment of schizophrenia.[1][28][29]
References
- Das, B., et al. (2012). Synthesis of 3-substituted indoles by Michael addition using a Bronsted acid catalyst, anionic liquid: sulfonic acid. [Source details not fully available in search results]
- Understanding Animal Research. (2020). Factsheet on the forced swim test. [Source details not fully available in search results]
- Porsolt, R. D. (2025). Using the rat forced swim test to assess antidepressant-like activity in rodents. [Source details not fully available in search results]
- Willner, P. (n.d.). Utility of the chronic unpredictable mild stress model in research on new antidepressants. [Source details not fully available in search results]
- Various Authors. (n.d.). Synthetic routes to bioactive indole compounds.
- Various Authors. (n.d.).
- Various Authors. (n.d.).
- Institutional Animal Care and Use Committee. (n.d.). Forced Swim Test v.3. [Source details not fully available in search results]
- NSW Department of Primary Industries. (2024).
- Castagné, V., et al. (n.d.). The Mouse Forced Swim Test. Journal of Visualized Experiments.
- Various Authors. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI.
- Various Authors. (n.d.). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. [Source details not fully available in search results]
- Willner, P. (n.d.). The chronic mild stress (CMS) model of depression: History, evaluation and usage. [Source details not fully available in search results]
- Various Authors. (2025).
- Various Authors. (n.d.). Discovery of potential antipsychotic agents possessing pro-cognitive properties. PubMed.
- Benchchem. (2025). Application Notes: 5-HT2A Antagonist Radioligand Binding Assay.
- Markov, D.D., & Novosadova, A.V. (2022). Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables.
- Various Authors. (2025). Chronic Unpredictable Mild Stress: Significance and symbolism. [Source details not fully available in search results]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
- Various Authors. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). [Source details not fully available in search results]
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- BenchChem. (2025). The Quest for Novel Antipsychotics: A Methodological Guide to Drug Discovery and Development.
- Various Authors. (n.d.). Development of a 5-hydroxytryptamine(2A)
- Various Authors. (n.d.).
- Various Authors. (2017). Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. [Source details not fully available in search results]
- Various Authors. (2025). Novel indole-based indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors: design, synthesis, and antidepressant evaluation.
- Various Authors. (n.d.). Structure/activity relationships of indole derivatives.
- Various Authors. (n.d.). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. MDPI.
- Various Authors. (n.d.). Improvement in cognition associated with novel antipsychotic drugs: a direct drug effect or reduction of EPS?. PubMed.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- Various Authors. (n.d.). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. PubMed.
- Balle, T., et al. (2003). Synthesis and structure-affinity relationship investigations of 5-heteroaryl-substituted analogues of the antipsychotic sertindole. A new class of highly selective alpha(1) adrenoceptor antagonists. PubMed.
- Various Authors. (n.d.). Structure/activity relationships of indole derivatives.
- Various Authors. (n.d.). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed.
- Various Authors. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One.
- Various Authors. (n.d.). Discovery of IDO1 inhibitors: from bench to bedside. [Source details not fully available in search results]
- Various Authors. (n.d.). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. [Source details not fully available in search results]
- Various Authors. (n.d.).
- Various Authors. (n.d.). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Neurocognitive assessment in the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) project schizophrenia trial: development, methodology, and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, docking and pharmacological evaluation of novel indole based potential atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronic Unpredictable Mild Stress: Significance and symbolism [wisdomlib.org]
- 14. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. mdpi.com [mdpi.com]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
- 23. researchgate.net [researchgate.net]
- 24. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis and structure-affinity relationship investigations of 5-heteroaryl-substituted analogues of the antipsychotic sertindole. A new class of highly selective alpha(1) adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of potential antipsychotic agents possessing pro-cognitive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Improvement in cognition associated with novel antipsychotic drugs: a direct drug effect or reduction of EPS? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the N-Benzylpiperidine Moiety in the Inhibition of Cholinesterases: A Mechanistic and Drug Design Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzylpiperidine scaffold represents a cornerstone in the design of cholinesterase inhibitors, a critical class of therapeutic agents for the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This technical guide provides a comprehensive exploration of the N-benzylpiperidine moiety's role in cholinesterase inhibition, delving into its mechanism of action, structure-activity relationships (SAR), and its application in the development of multi-target-directed ligands. We will dissect the key molecular interactions that govern its inhibitory potency and selectivity, supported by evidence from in vitro, in vivo, and in silico studies. This guide is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel and more effective cholinesterase inhibitors.
Introduction: The Cholinergic Hypothesis and the Imperative for Effective Cholinesterase Inhibitors
Alzheimer's disease (AD), a progressive neurodegenerative disorder, is pathologically characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles. The cholinergic hypothesis, one of the earliest theories to explain the cognitive decline in AD, posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a primary contributor to the manifestation of memory and learning deficits. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the two key enzymes responsible for the hydrolytic degradation of ACh in the synaptic cleft. Consequently, the inhibition of these enzymes, particularly AChE, has been a cornerstone of AD pharmacotherapy for decades. By preventing the breakdown of ACh, cholinesterase inhibitors increase the concentration and duration of action of this neurotransmitter, thereby enhancing cholinergic neurotransmission.[1][2]
Donepezil, an FDA-approved drug for the treatment of AD, prominently features the N-benzylpiperidine moiety, underscoring the significance of this structural motif in the design of effective cholinesterase inhibitors.[2][3] This guide will illuminate the multifaceted role of this critical pharmacophore.
The N-Benzylpiperidine Moiety: A Privileged Scaffold for Cholinesterase Inhibition
The N-benzylpiperidine moiety is a recurring structural feature in a multitude of potent cholinesterase inhibitors. Its prevalence is not coincidental but rather a testament to its optimal arrangement of atoms for interacting with the active site of cholinesterases.
Mechanism of Action: Unraveling the Molecular Interactions
The inhibitory activity of N-benzylpiperidine derivatives is a direct consequence of their ability to bind to the active site of cholinesterases, thereby preventing the access and subsequent hydrolysis of acetylcholine. The active site of AChE is a narrow gorge composed of two main sites: the catalytic anionic site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance.
The N-benzylpiperidine moiety plays a crucial role in anchoring the inhibitor within this gorge through a series of specific interactions:
-
π-π Stacking Interactions: The benzyl group of the N-benzylpiperidine moiety engages in π-π stacking interactions with the indole ring of the tryptophan residue at position 86 (Trp86) in the CAS of AChE.[4] This interaction is a key determinant of the high affinity of these inhibitors.
-
Cation-π Interactions: The protonated nitrogen of the piperidine ring can form cation-π interactions with aromatic residues within the active site, further stabilizing the enzyme-inhibitor complex. The basicity of the piperidine nitrogen has been shown to be a critical factor for potent inhibitory activity.[5]
-
Hydrophobic Interactions: The piperidine ring and the benzyl group also participate in hydrophobic interactions with other non-polar residues lining the active site gorge.
-
Dual Site Occupancy: Importantly, certain N-benzylpiperidine derivatives have been designed to be of sufficient length to simultaneously occupy both the CAS and the PAS of AChE.[4] This dual binding can lead to enhanced inhibitory potency and may also interfere with the non-catalytic functions of AChE, such as its role in Aβ aggregation. The benzimidazole ring in some derivatives, for instance, interacts with Trp286 and Tyr341 in the PAS.[4]
The following diagram illustrates the key binding interactions of an N-benzylpiperidine derivative within the active site of acetylcholinesterase.
Figure 1: A diagram illustrating the key binding interactions of an N-benzylpiperidine derivative within the active site of acetylcholinesterase.
Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity
Extensive SAR studies have been conducted to elucidate the structural requirements for potent cholinesterase inhibition by N-benzylpiperidine derivatives. These studies have provided invaluable insights for the rational design of new inhibitors.
-
Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly modulate inhibitory activity. Halogen atoms, for example, have been shown to influence potency, with their effects being position-dependent.[4][6]
-
The Piperidine Ring: As previously mentioned, the basicity of the piperidine nitrogen is a critical determinant of activity.[5] Modifications to the piperidine ring itself are generally less tolerated.
-
The Linker Moiety: The linker connecting the N-benzylpiperidine moiety to other parts of the molecule is crucial for optimal positioning within the active site. The length and flexibility of the linker are key parameters that are often optimized. Replacing metabolically labile ester linkers with more robust amide linkers has been a successful strategy to improve the pharmacokinetic profile of these inhibitors.[7][8]
-
The Second Pharmacophore: The moiety attached to the N-benzylpiperidine through the linker plays a significant role in determining both the potency and the selectivity of the inhibitor. For instance, replacing an isoindoline moiety with an indanone moiety has been shown to maintain high potency.[3][9]
| Compound/Derivative | Modification | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) | Reference |
| Donepezil (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | 7125 | 1250 | [9] |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | >10,000 | >18,000 | [5] |
| Compound 15b | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | 390 (eeAChE) | - | - | [10] |
| Compound 15j | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | - | 160 (eqBChE) | - | [10] |
| Compound 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 410 | - | - | [7] |
Table 1: A summary of the in vitro inhibitory activities of selected N-benzylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
The N-Benzylpiperidine Moiety in Multi-Target-Directed Ligands (MTDLs)
The multifactorial nature of Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways. The N-benzylpiperidine scaffold has proven to be an excellent starting point for the design of such agents.
By judiciously combining the N-benzylpiperidine moiety with other pharmacophores, researchers have developed compounds that exhibit not only potent cholinesterase inhibition but also other desirable activities, including:
-
BACE-1 Inhibition: Inhibition of β-secretase 1 (BACE-1), a key enzyme in the production of Aβ peptides.[11][12]
-
Aβ Aggregation Inhibition: Prevention of the aggregation of Aβ peptides into neurotoxic oligomers and plaques.[11][12][13]
-
Antioxidant Activity: Scavenging of reactive oxygen species to combat oxidative stress.[10]
-
Histone Deacetylase (HDAC) Inhibition: Modulation of epigenetic mechanisms that are dysregulated in AD.[14]
The development of these MTDLs represents a promising therapeutic strategy for a more holistic treatment of Alzheimer's disease.
Experimental Protocols for the Evaluation of N-Benzylpiperidine-Based Cholinesterase Inhibitors
The discovery and development of novel cholinesterase inhibitors rely on a battery of in vitro, in vivo, and in silico assays.
In Vitro Evaluation of Cholinesterase Inhibition
The most widely used method for determining the in vitro potency of cholinesterase inhibitors is the spectrophotometric method developed by Ellman.[4][15]
Step-by-Step Methodology for Ellman's Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Prepare a solution of AChE (from electric eel) or BuChE (from equine serum) in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, DTNB solution, and a dilution series of the test compound.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.
-
Figure 2: A flowchart depicting the key steps in the Ellman's assay for the determination of cholinesterase inhibition.
In Vivo Assessment of Cognitive Enhancement
To evaluate the therapeutic potential of N-benzylpiperidine derivatives in a living organism, animal models of cognitive impairment are employed. The scopolamine-induced amnesia model is a widely used paradigm.[10][11][12]
Step-by-Step Methodology for the Morris Water Maze Test:
-
Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the testing room and handling for several days prior to the experiment.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Training Phase:
-
Administer the test compound or vehicle to the animals.
-
After a specified time, induce amnesia by administering scopolamine.
-
Place the animal in the pool and allow it to search for the hidden platform for a set duration (e.g., 60 seconds).
-
Guide the animal to the platform if it fails to find it.
-
Conduct multiple training trials per day for several consecutive days.
-
-
Probe Trial:
-
On the day after the last training session, remove the platform from the pool.
-
Place the animal in the pool and record its swimming path for a set duration.
-
-
Data Analysis:
-
Measure parameters such as escape latency (time to find the platform during training), time spent in the target quadrant (where the platform was located), and the number of platform crossings during the probe trial.
-
Statistically compare the performance of the compound-treated group with the scopolamine-treated control group.
-
In Silico Modeling and Simulation
Computational techniques such as molecular docking and molecular dynamics simulations are indispensable tools for understanding the binding modes of inhibitors and for guiding the design of new compounds.[4][12][16]
Workflow for Molecular Docking Studies:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target enzyme (e.g., AChE) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate the 3D structure of the N-benzylpiperidine derivative and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the protein.
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.
-
Visualize the interactions between the ligand and the protein residues to understand the molecular basis of inhibition.
-
Conclusion and Future Directions
The N-benzylpiperidine moiety has firmly established itself as a privileged scaffold in the design of cholinesterase inhibitors. Its ability to form key interactions with the active site of cholinesterases, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics for Alzheimer's disease. The future of this field lies in the continued exploration of N-benzylpiperidine-based MTDLs that can address the multifaceted nature of this devastating disease. By integrating rational drug design, advanced synthetic methodologies, and comprehensive biological evaluation, the scientific community can continue to leverage the power of the N-benzylpiperidine moiety to develop the next generation of more effective and disease-modifying treatments for Alzheimer's disease.
References
-
Eur J Med Chem. 2000 Oct;35(10):913-22. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. [Link]
-
J Med Chem. 1992 Nov 27;35(24):4556-65. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
Eur J Med Chem. 2019 Apr 1;167:369-387. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. [Link]
-
J Enzyme Inhib Med Chem. 2020 Dec;35(1):330-343. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. [Link]
-
ACS Chem Neurosci. 2019 Sep 18;10(9):4106-4125. Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. [Link]
-
Eur J Med Chem. 2019 Oct 1;179:680-693. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]
-
J Med Chem. 1996 Jan 19;39(2):498-506. A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. [Link]
-
ChEMBL Database. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. [Link]
-
Arch Pharm (Weinheim). 2021 May;354(5):e2000414. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. [Link]
-
Molecules. 2024 May 10;29(10):2203. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. [Link]
-
J Enzyme Inhib Med Chem. 2020 Dec;35(1):330-343. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. [Link]
-
ResearchGate. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]
-
Bioorg Med Chem. 2023 Feb 15;82:117178. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [Link]
-
J Med Chem. 1991 Oct;34(10):2984-91. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]
-
Bioorg Med Chem. 2015 May 15;23(10):2445-57. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. [Link]
-
Molecules. 2024 May 10;29(10):2203. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. [Link]
-
J Med Chem. 1992 Nov 27;35(24):4566-72. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. [Link]
-
Acta Pol Pharm. 2013 Sep-Oct;70(5):791-6. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
Investigating the Pharmacophore of 3-(1-benzylpiperidin-4-yl)-1H-indole: An In-depth Technical Guide
Abstract
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. Understanding the key chemical features essential for its biological activity—its pharmacophore—is critical for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comprehensive, in-depth exploration of the methodologies to elucidate and validate the pharmacophore of 3-(1-benzylpiperidin-4-yl)-1H-indole. We will traverse both computational and experimental workflows, offering not just procedural steps but also the strategic reasoning that underpins these choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage pharmacophore modeling for lead discovery and optimization.
Introduction: The Significance of the Indole-Piperidine Scaffold
The indole nucleus is a ubiquitous feature in numerous biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone of many drug discovery programs. When coupled with a piperidine moiety, as in the case of 3-(1-benzylpiperidin-4-yl)-1H-indole, the resulting scaffold possesses a three-dimensional architecture that can be finely tuned to interact with specific biological targets.
Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including:
-
Sigma Receptor Modulation: N-(1-benzylpiperidin-4-yl)-phenylacetamide derivatives, which share the benzyl-piperidine core, have shown high affinity and selectivity for sigma-1 receptors, highlighting the importance of this moiety for receptor recognition.[2]
-
Hedgehog Signaling Inhibition: Novel indole derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor, a key player in certain cancers.[3]
-
Cholinesterase Inhibition: The N-benzylpiperidine fragment is a key pharmacophoric element in donepezil, a well-known acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[4]
Given this therapeutic potential, a detailed understanding of the pharmacophore of 3-(1-benzylpiperidin-4-yl)-1H-indole is paramount for guiding the synthesis of new chemical entities with improved pharmacological profiles.
The Concept of a Pharmacophore
The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal interactions with a specific biological target and to trigger (or block) its biological response."[5] In essence, a pharmacophore is a three-dimensional abstract representation of the key molecular features that are critical for a molecule's biological activity. These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
Pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based.[5][6] The choice between these methods is often dictated by the availability of structural data for the biological target.[6]
Ligand-Based Pharmacophore Modeling: Uncovering Common Features
In the absence of a high-resolution crystal structure of the target protein, ligand-based pharmacophore modeling is the preferred approach.[5][7] This method relies on the principle that a set of molecules that bind to the same target and elicit a similar biological response should share a common set of pharmacophoric features arranged in a specific 3D geometry.
Workflow for Ligand-Based Pharmacophore Generation
The generation of a ligand-based pharmacophore model is a multi-step process that involves careful data curation, conformational analysis, and hypothesis generation.[7]
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Step-by-Step Methodology
Step 1: Data Collection and Curation
-
Assemble a Training Set: Gather a structurally diverse set of molecules with known biological activity against the target of interest. This set should include highly active compounds and, if possible, moderately active and inactive compounds. For our topic, this would involve compiling 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives with their corresponding binding affinities (e.g., Ki, IC50) or functional activities (e.g., EC50).
-
Data Cleaning: Standardize the chemical structures (e.g., protonation states, tautomers) and convert biological activity data to a consistent format, such as pIC50 (-log(IC50)).[8]
Step 2: Conformational Analysis
-
Generate Conformers: For each molecule in the training set, generate a representative set of low-energy 3D conformations. This is a critical step as the bioactive conformation is often not the global minimum energy state.[7]
Step 3: Feature Identification and Hypothesis Generation
-
Identify Pharmacophoric Features: Use software such as Discovery Studio, MOE, or LigandScout to identify the potential pharmacophoric features for each conformer of the active molecules.[5]
-
Generate Hypotheses: The software then aligns the conformers of the active molecules to find common pharmacophoric features. This process generates a series of pharmacophore hypotheses, each with a corresponding score that reflects how well it maps the features of the active compounds.[9]
Step 4: Model Validation
-
Internal Validation: The generated hypotheses are typically ranked based on a cost function that considers how well the model fits the training set data.
-
External Validation: The best hypotheses are then challenged to distinguish a separate set of known active compounds (test set) from a set of decoy molecules (structurally similar but inactive compounds).[8] The quality of a model is assessed using metrics such as:
-
Sensitivity: The ability to correctly identify active compounds.[6]
-
Specificity: The ability to correctly identify inactive compounds.[6]
-
Enrichment Factor (EF): A measure of how many more active compounds are found in the top fraction of a screened database compared to a random selection.[6]
-
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate (sensitivity) against the false positive rate (1-specificity). The area under the curve (AUC) is a measure of the model's predictive power.[10]
-
| Validation Metric | Description | Ideal Value |
| Sensitivity | True Positives / (True Positives + False Negatives) | 1 |
| Specificity | True Negatives / (True Negatives + False Positives) | 1 |
| Enrichment Factor | (Hits_active / N_hits) / (Total_actives / N_total) | > 1 |
| AUC | Area Under the ROC Curve | 1 |
Structure-Based Pharmacophore Modeling: Leveraging Target Information
When the 3D structure of the biological target is available, a structure-based approach can be employed.[6] This method has the advantage of directly incorporating information about the binding site, leading to a more accurate pharmacophore model.[11]
Workflow for Structure-Based Pharmacophore Generation
Caption: Structure-Based Pharmacophore Modeling Workflow.
Step-by-Step Methodology
Step 1: Obtain and Prepare the Target Structure
-
Source the Structure: Obtain the 3D coordinates of the target protein from the Protein Data Bank (PDB) or, if unavailable, generate a homology model using a template structure.[6]
-
Protein Preparation: Prepare the protein structure by adding hydrogens, assigning protonation states to residues, and minimizing the structure to relieve any steric clashes.[11]
Step 2: Binding Site Identification and Pharmacophore Generation
-
Define the Binding Pocket: Identify the ligand-binding site. If a co-crystallized ligand is present, the binding site is readily defined. Otherwise, pocket-finding algorithms can be used.[11]
-
Generate the Pharmacophore: The software then analyzes the interactions between the ligand and the protein (or the properties of the empty binding pocket) to generate a pharmacophore model that represents the key interaction points.[11]
Proposed Pharmacophore for 3-(1-benzylpiperidin-4-yl)-1H-indole
Based on the known biological activities and the chemical structure of 3-(1-benzylpiperidin-4-yl)-1H-indole, a putative pharmacophore can be proposed. This hypothetical model can serve as a starting point for more detailed computational and experimental studies.
Key Pharmacophoric Features:
-
Aromatic Ring (AR1): The indole ring system, capable of π-π stacking and hydrophobic interactions.
-
Hydrogen Bond Donor (HBD): The N-H group of the indole ring.
-
Positive Ionizable (PI): The tertiary amine of the piperidine ring, which is protonated at physiological pH and can form ionic interactions.
-
Hydrophobic/Aromatic Feature (HY/AR2): The benzyl group, which can engage in hydrophobic and/or aromatic interactions.
Caption: Putative Pharmacophore for 3-(1-benzylpiperidin-4-yl)-1H-indole.
Experimental Validation of the Pharmacophore Model
A computationally derived pharmacophore model is a hypothesis that must be validated through experimental testing.[6] The most direct way to validate the model is to synthesize and test new compounds designed based on the pharmacophore. Additionally, key interactions predicted by the model can be probed using established biochemical and cellular assays.
Radioligand Binding Assays
Radioligand binding assays are a powerful tool for quantifying the affinity of a compound for a specific receptor.[12] These assays are essential for validating the binding of newly designed compounds and for determining structure-activity relationships (SAR).[13]
Protocol: Competitive Radioligand Binding Assay for a GPCR Target
-
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target receptor (e.g., [³H]-ligand).
-
Test compounds (3-(1-benzylpiperidin-4-yl)-1H-indole derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound.
-
Incubate the plate for a specific time at a defined temperature to allow binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target.[14] These assays are crucial for determining whether a compound is an agonist, antagonist, or inverse agonist. For GPCRs, common functional assays measure the accumulation of second messengers (e.g., cAMP, IP3) or calcium mobilization.[15]
Protocol: Calcium Mobilization Assay for 5-HT2A Receptor Activation
-
Materials:
-
CHO or HEK293 cells stably expressing the 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
A fluorescent plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.[16]
-
Determine the concentration of the test compound that produces 50% of the maximal response (EC50) for agonists or the concentration that inhibits 50% of the response to a known agonist (IC50) for antagonists.
-
Conclusion
The investigation of the pharmacophore of 3-(1-benzylpiperidin-4-yl)-1H-indole is a multifaceted process that integrates computational modeling with experimental validation. By systematically applying the principles and protocols outlined in this guide, researchers can gain valuable insights into the structure-activity relationships of this important scaffold. A well-defined and validated pharmacophore model serves as a powerful tool for the design of novel, potent, and selective ligands, ultimately accelerating the drug discovery and development process.
References
- Vertex AI Search. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.
- Vertex AI Search. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach - PMC.
- Vertex AI Search. (2020, October 13).
- Vertex AI Search. Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
- Vertex AI Search. (2025, May 15).
- Vertex AI Search. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube.
-
PubMed. (2024, July 4). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. [Link]
-
PubMed. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. [Link]
-
PubMed Central. (2022, October 13). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. [Link]
-
PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. [Link]
-
PubMed. GPCR-radioligand binding assays. [Link]
- NIH. (2023, March 28). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis.
- J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling.
- Creative Biolabs. Ligand based Pharmacophore Modeling Service.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- NIH. Expanding the Number of “Druggable” Targets: Non-Enzymes and Protein-Protein Interactions - PMC.
- ResearchGate.
- ResearchGate.
- NIH. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)
- Innoprot GPCR Functional Assays. 5-HT2A Serotonin Receptor Assay.
- RSC Publishing. (2021, January 7). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists.
- ResearchGate. (2025, August 6). (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer.
- ResearchGate. Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and....
- NIH. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC.
- ResearchGate. Design of compounds 4a-4j according to the pharmacophoric necessities....
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- Promega Corpor
-
PubMed Central. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. [Link]
- Analytical Chemistry. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits.
- MDPI. Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4)
- MDPI. (2023, April 26).
- FULIR. (2022, September 8). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an.
- PubChem. 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid | C24H29NO5 | CID.
- Dove Medical Press. (2020, February 3).
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
- USP Store. Donepezil Open Ring (25 mg) (2-(3-(1-benzylpiperidin-4-yl)-2-oxopropyl).
Sources
- 1. dovepress.com [dovepress.com]
- 2. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. columbiaiop.ac.in [columbiaiop.ac.in]
- 10. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. multispaninc.com [multispaninc.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. GPCR Signaling Assays [worldwide.promega.com]
- 16. innoprot.com [innoprot.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of the 3-(1-benzylpiperidin-4-yl)-1H-indole Scaffold
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold is a privileged structural motif in medicinal chemistry, recognized for its versatile interactions with a range of biological targets. This core structure is a key component in the design of novel therapeutics, particularly for central nervous system (CNS) disorders. Its prominence stems from the combination of the indole nucleus, a common feature in many neurotransmitters and bioactive compounds, and the N-benzylpiperidine moiety, a well-established pharmacophore in numerous CNS-active drugs, including the acetylcholinesterase inhibitor, donepezil.[1] The strategic fusion of these two fragments has led to the development of potent and selective ligands for various receptors, such as serotonin (5-HT) and dopamine receptors, making this scaffold a focal point for drug discovery in areas like Alzheimer's disease, schizophrenia, and depression.[2][3]
These application notes provide a comprehensive guide to the synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole, offering a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and essential data for the characterization of the final compound.
Synthetic Strategy: A Two-Step Approach via Indole Condensation and Subsequent Reduction
The synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole can be efficiently achieved through a robust two-step process. The initial and key step involves the condensation of indole with 1-benzyl-4-piperidone. This reaction, typically carried out under basic conditions, directly forms the carbon-carbon bond at the C3 position of the indole ring and generates the tetrahydropyridine intermediate, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. The subsequent step is the reduction of the double bond within the tetrahydropyridine ring to yield the final saturated piperidine product.
This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the straightforward nature of the reactions.
Experimental Protocols
Part 1: Synthesis of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Intermediate)
This protocol is adapted from a similar synthesis of a 5-ethoxy-substituted analog.[2]
Materials:
-
Indole
-
1-Benzyl-4-piperidone
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve indole (1.0 equivalent) and potassium hydroxide (2.5 equivalents) in methanol.
-
Addition of Ketone: To the stirred solution, add 1-benzyl-4-piperidone (2.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing distilled water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with distilled water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system, such as ethanol/diethyl ether, or by column chromatography on silica gel.
Part 2: Reduction of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole to 3-(1-benzylpiperidin-4-yl)-1H-indole
Materials:
-
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Intermediate from Part 1)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
Procedure:
-
Reaction Setup: To a two-neck round-bottom flask containing a magnetic stir bar, add the intermediate from Part 1.
-
Solvent and Catalyst: Dissolve the intermediate in methanol or ethanol. Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to one neck of the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The final product can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent is found.
Reaction Schematics and Workflow
Caption: Synthetic workflow for 3-(1-benzylpiperidin-4-yl)-1H-indole.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) |
| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C₂₀H₂₀N₂ | 288.39 | Solid |
| 3-(1-benzylpiperidin-4-yl)-1H-indole | C₂₀H₂₂N₂ | 290.41 | Solid |
Characterization of the Final Product
The structure and purity of the synthesized 3-(1-benzylpiperidin-4-yl)-1H-indole should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals would include aromatic protons from the indole and benzyl groups, as well as aliphatic protons from the piperidine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting and Scientific Insights
-
Incomplete Condensation (Step 1): If the initial condensation reaction is sluggish, ensure the potassium hydroxide is of good quality and the methanol is anhydrous. Prolonging the reflux time may also improve the yield.
-
Side Reactions in Condensation: The basic conditions can potentially lead to self-condensation of the piperidone or other side reactions. Careful monitoring by TLC is crucial to optimize the reaction time and minimize byproducts.
-
Inefficient Reduction (Step 2): The activity of the Pd/C catalyst is critical. If the reduction is slow or incomplete, using a fresh batch of catalyst is recommended. Ensuring a good seal for the hydrogen balloon and vigorous stirring are also important for efficient hydrogenation.
-
Catalyst Poisoning: Certain functional groups can poison the palladium catalyst. While not present in this specific synthesis, researchers should be mindful of this when adapting the protocol for analogs with sulfur-containing or other potentially problematic groups.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of 3-(1-benzylpiperidin-4-yl)-1H-indole. This compound serves as a valuable building block for the development of novel therapeutic agents, and the detailed protocols and insights provided herein are intended to facilitate its synthesis in a research and development setting.
References
-
Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. MDPI. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]
-
Fischer Indole Synthesis. Cambridge University Press. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. National Center for Biotechnology Information. Available at: [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. National Center for Biotechnology Information. Available at: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. National Center for Biotechnology Information. Available at: [Link]
-
Fischer Indole Synthesis. YouTube. Available at: [Link]
-
3-(1-BENZYLPIPERIDIN-4-YL)-1H-INDOLE. ChemUniverse. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Center for Biotechnology Information. Available at: [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
-
N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
Sources
In Vivo Administration Protocol for 3-(1-benzylpiperidin-4-yl)-1H-indole
Application Note & Protocol Guide
Abstract
This document provides a comprehensive guide for the in vivo administration of 3-(1-benzylpiperidin-4-yl)-1H-indole, a heterocyclic compound with structural motifs common to centrally active agents. Due to the limited public data on this specific molecule, this protocol is synthesized from established best practices for preclinical evaluation of novel indole and piperidine derivatives.[1][2] It covers critical aspects from physicochemical characterization and vehicle formulation for poorly soluble compounds to detailed, step-by-step procedures for multiple administration routes in rodent models.[3][4] Furthermore, it outlines a strategy for initial dose-finding studies and considerations for subsequent pharmacokinetic (PK) and pharmacodynamic (PD) assessments. This guide is intended for researchers, scientists, and drug development professionals aiming to conduct rigorous and reproducible in vivo studies.
Introduction and Scientific Context
3-(1-benzylpiperidin-4-yl)-1H-indole belongs to a chemical class featuring an indole nucleus linked to a benzylpiperidine moiety. These structural features are present in numerous pharmacologically active agents, suggesting a high potential for biological activity.[1] The indole group is a key pharmacophore in molecules targeting various receptors and enzymes, while the benzylpiperidine scaffold is common in compounds designed to interact with central nervous system (CNS) targets, such as dopamine and serotonin receptors, or as sigma receptor ligands.[5][6][7] For instance, the related compound 4-benzylpiperidine is a monoamine releasing agent with selectivity for dopamine.[8][9]
Given these structural alerts, it is plausible that 3-(1-benzylpiperidin-4-yl)-1H-indole may modulate monoaminergic pathways or other neurological signaling cascades. Therefore, this protocol is framed within the context of a preclinical investigation into its potential CNS effects. The primary challenges in administering such a compound in vivo are its predicted low aqueous solubility and the need to establish a safe and effective dosing paradigm.[10][11]
This guide provides a systematic approach to overcome these challenges, ensuring data integrity and adherence to Good Laboratory Practice (GLP) principles as mandated by regulatory bodies like the FDA.[12][13]
Compound Characteristics and Handling
Prior to in vivo administration, a thorough understanding of the compound's physicochemical properties is essential.
-
Chemical Structure: C₂₀H₂₂N₂
-
Molecular Weight: 290.41 g/mol
-
Predicted Properties:
-
Storage: Store at room temperature, protected from light and moisture.[5]
Formulation and Vehicle Selection
The low aqueous solubility of indole derivatives necessitates the use of specialized vehicle formulations to achieve a homogenous and stable preparation for dosing. A tiered approach is recommended, starting with the simplest effective system to minimize vehicle-induced toxicity.[3]
Table 1: Recommended Vehicle Formulations for 3-(1-benzylpiperidin-4-yl)-1H-indole
| Vehicle Composition | Route of Administration | Rationale & Considerations |
| Aqueous Suspension | Oral (PO), Intraperitoneal (IP) | Composition: 0.5-1% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in sterile water. Protocol: Use for initial studies if a fine, uniform suspension can be achieved. Requires constant agitation during dosing. |
| Co-Solvent System | IP, Intravenous (IV), PO | Composition: Up to 10% DMSO, 40% PEG400, 50% Saline. Protocol: Dissolve compound in DMSO first, then add PEG400, and finally titrate with saline. Observe for precipitation. Essential for achieving a true solution for IV administration.[14] |
| Surfactant-Based System | IP, PO | Composition: 5-10% DMSO, 5-10% Tween® 80, 80-90% Saline. Protocol: The surfactant helps to create a stable micro-emulsion or suspension, improving bioavailability for lipophilic compounds. |
| Lipid/Oil-Based Vehicle | PO, Subcutaneous (SC) | Composition: Corn oil or sesame oil. Protocol: Suitable for highly lipophilic compounds. Ensures slower absorption from the injection site (SC) or may enhance oral absorption.[11][14] |
Protocol for Vehicle Preparation (Co-Solvent Example):
-
Calculate the required amount of 3-(1-benzylpiperidin-4-yl)-1H-indole for the final desired concentration (e.g., 1 mg/mL).
-
In a sterile vial, add the weighed compound.
-
Add the required volume of DMSO (e.g., for a 10 mL final volume, add 1 mL DMSO). Vortex until fully dissolved.
-
Add the required volume of PEG400 (e.g., 4 mL). Vortex to mix.
-
Slowly add the sterile saline (e.g., 5 mL) dropwise while vortexing.
-
Visually inspect the final solution for clarity and absence of precipitation. If the solution is hazy, gentle warming (37°C) may be attempted.
In Vivo Administration Protocols
All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol and adhere to established guidelines for ethical animal research.[4] Standard rodent models such as C57BL/6 mice or Sprague-Dawley rats are appropriate for initial studies.
Dose-Finding and Maximum Tolerated Dose (MTD) Study
A critical first step is to determine the appropriate dose range.[15] An MTD study establishes the highest dose that can be administered without causing unacceptable toxicity.
Protocol:
-
Select a starting dose (e.g., 1-5 mg/kg) based on any available in vitro potency data or literature on similar compounds.[16]
-
Use a dose escalation design (e.g., modified Fibonacci sequence) with small groups of animals (n=2-3 per dose level).
-
Administer a single dose via the intended route (e.g., IP).
-
Monitor animals closely for 24-72 hours for clinical signs of toxicity (e.g., weight loss >15-20%, altered posture, hypoactivity, labored breathing).
-
The MTD is defined as the highest dose that does not produce overt signs of toxicity or mortality. This dose, and fractions thereof (e.g., 1/2 MTD, 1/4 MTD), can be used for subsequent efficacy studies.
Table 2: Hypothetical Dose Escalation Scheme
| Dose Group | Dose (mg/kg) | Number of Animals | Observation Period |
| 1 | 5 | 3 | 72 hours |
| 2 | 10 | 3 | 72 hours |
| 3 | 25 | 3 | 72 hours |
| 4 | 50 | 3 | 72 hours |
| 5 | 100 | 3 | 72 hours |
Routes of Administration
-
Purpose: Rapid systemic exposure, bypassing first-pass metabolism.
-
Procedure:
-
Restrain the animal appropriately (e.g., mouse scruff).
-
Tilt the animal so the head is slightly lower than the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the formulation smoothly. The typical injection volume is 5-10 mL/kg for mice.
-
-
Purpose: To assess oral bioavailability and efficacy via the intended clinical route for many drugs.
-
Procedure:
-
Restrain the animal firmly.
-
Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently pass the needle along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Administer the formulation slowly. The typical volume is 5-10 mL/kg.
-
-
Purpose: 100% bioavailability, direct control over plasma concentration.[17] Requires a true solution.
-
Procedure:
-
Place the animal (e.g., mouse) in a restrainer that exposes the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with an alcohol wipe.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Inject the solution slowly (e.g., over 30-60 seconds). The typical volume is ~5 mL/kg.
-
Experimental Workflow and Data Collection
A well-designed preclinical study integrates PK and PD assessments to build a comprehensive profile of the compound.[12][15]
Caption: Experimental workflow for in vivo evaluation.
Pharmacokinetic (PK) Sampling
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, a PK study is necessary.[16][17]
-
Design: Use satellite groups of animals for each time point to avoid artifacts from repeated blood draws.
-
Procedure:
-
Administer the compound via the chosen route (e.g., IV and PO to determine absolute bioavailability).
-
At predefined time points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hr), collect blood samples (e.g., via submandibular or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation.
-
Store plasma samples at -80°C until analysis by a validated bioanalytical method, typically LC-MS/MS.[17]
-
Pharmacodynamic (PD) Assessment
PD studies measure the biological effect of the compound.
-
Hypothesized Mechanism: Given the compound's structure, potential PD endpoints could include behavioral assays relevant to CNS function (e.g., open field test for locomotor activity, elevated plus maze for anxiety) or ex vivo analysis of brain tissue for receptor occupancy or changes in neurotransmitter levels.[6]
-
Procedure:
-
Administer the compound or vehicle.
-
At a time point corresponding to the expected peak plasma or brain concentration (determined from PK data), perform the behavioral test or euthanize the animal for tissue collection.
-
Analyze the data to establish a dose-response relationship for the compound's biological effect.
-
Conclusion and Best Practices
This document outlines a foundational protocol for the initial in vivo evaluation of 3-(1-benzylpiperidin-4-yl)-1H-indole. The success of these studies hinges on careful planning, meticulous execution, and a deep understanding of the principles of drug formulation and preclinical study design.[4] Researchers must be prepared to optimize vehicle formulations and dosing regimens based on empirical observations. By integrating robust PK and PD endpoints, a clear and actionable profile of this novel compound can be established, paving the way for further development.
References
-
Chen, X., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers in Pharmacology. Available at: [Link]
-
Hassan, S. W., et al. (2024). Preclinical pharmacokinetic studies of villocarine A, an active Uncaria alkaloid. Drug Testing and Analysis. Available at: [Link]
-
Hough, L. B., et al. (1996). Pharmacokinetic Characterization of the Indole Alkaloid Ibogaine in Rats. Drug Metabolism and Disposition. Available at: [Link]
- BenchChem. (2025).
-
PPD. (n.d.). Preclinical Studies in Drug Development. PPD, part of Thermo Fisher Scientific. Available at: [Link]
-
Takeda, S., et al. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. ResearchGate. Available at: [Link]
- Arkenau-Maric, E., et al. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. BioAgilytix.
- MySkinRecipes. (2026). 3-(1-benzylpiperidin-4-yl)-1H-indole. MySkinRecipes.
- Tang, J. S., et al. (2021). Pharmacokinetics of major indigo naturalis indole alkaloids in humans and their association with systemic aryl hydrocarbon receptor activity. Semantic Scholar.
- Naseem, H., et al. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. BenchChem.
- Gaponova, A. S., et al. (2023).
-
U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. FDA. Available at: [Link]
- AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
-
Singh, A. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]
-
Sena, C., et al. (2018). General Principles of Preclinical Study Design. NCBI Bookshelf. Available at: [Link]
-
Johansson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences. Available at: [Link]
- Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net.
- BenchChem. (2025).
-
Lee, H., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. Available at: [Link]
- Sigma-Aldrich. (n.d.). 3-(1-Benzylpiperidin-4-yl)-1H-indole. Sigma-Aldrich.
-
Niwa, T., et al. (2016). Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation. Journal of Applied Toxicology. Available at: [Link]
- Ghorbani-Vaghei, R., & Karimi-Nami, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. ChemistrySelect.
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Wikipedia. Available at: [Link]
- Grokipedia. (n.d.). 4-Benzylpiperidine. Grokipedia.
- Malawska, B., et al. (2007). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid. Acta Poloniae Pharmaceutica.
-
John, C. S., et al. (1998). Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. Nuclear Medicine and Biology. Available at: [Link]
-
Elliott, R. L., et al. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[10][16][17]triazolo[4,3-a][12][16]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Krishnan, S., et al. (2018). Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor. The American Journal of Pathology. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(1-benzylpiperidin-4-yl)-1H-indole [myskinrecipes.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ppd.com [ppd.com]
- 13. Step 2: Preclinical Research | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 16. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
- 17. Preclinical pharmacokinetic studies of villocarine A, an active Uncaria alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 3-(1-benzylpiperidin-4-yl)-1H-indole in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifaceted Approach to a Complex Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1][2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] While current treatments, such as acetylcholinesterase inhibitors like Donepezil, provide symptomatic relief by increasing acetylcholine levels in the brain, they do not halt the underlying disease progression.[2][3][4][5] This highlights the urgent need for novel therapeutic agents that can address the multifaceted nature of AD.
The compound 3-(1-benzylpiperidin-4-yl)-1H-indole presents a promising scaffold for the development of such agents. Its structure incorporates moieties found in molecules with known efficacy in neurological disease models. Specifically, the benzylpiperidine portion is a key feature of Donepezil, suggesting a potential for acetylcholinesterase inhibition.[6][7] Furthermore, the indole nucleus is a common feature in compounds targeting various neurological pathways. This application note provides a comprehensive guide for researchers to investigate the therapeutic potential of 3-(1-benzylpiperidin-4-yl)-1H-indole in relevant in vitro and in vivo models of Alzheimer's disease.
Proposed Mechanism of Action: A Dual-Pronged Strategy
We hypothesize that 3-(1-benzylpiperidin-4-yl)-1H-indole exerts its neuroprotective effects through a dual mechanism of action: acetylcholinesterase (AChE) inhibition and sigma-1 (σ1) receptor agonism.
-
Acetylcholinesterase Inhibition: The structural similarity of the benzylpiperidine moiety to Donepezil suggests that the compound may bind to and inhibit AChE.[6][7] By preventing the breakdown of acetylcholine, a crucial neurotransmitter for learning and memory, the compound could enhance cholinergic neurotransmission, thereby improving cognitive function.[2][3]
-
Sigma-1 Receptor Agonism: The σ1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in neuroprotection and cellular stress responses.[1][8][9] Agonism of the σ1 receptor has been shown to exert neuroprotective effects against Aβ toxicity, reduce oxidative stress, and modulate neuroinflammation, all of which are key pathological features of AD.[8][10][11] The indole and piperidine components of 3-(1-benzylpiperidin-4-yl)-1H-indole are found in known σ1 receptor ligands, suggesting a potential for this compound to act as a σ1 agonist.
The proposed dual mechanism is illustrated in the signaling pathway diagram below.
Caption: Proposed dual mechanism of 3-(1-benzylpiperidin-4-yl)-1H-indole.
Experimental Workflow
A systematic approach is crucial for evaluating the therapeutic potential of 3-(1-benzylpiperidin-4-yl)-1H-indole. The following workflow outlines the key in vitro and in vivo studies.
Sources
- 1. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. e-century.us [e-century.us]
- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 10. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]
Application Notes and Protocols for Cell-Based Assays Targeting Hedgehog Signaling Pathway Inhibitors
Introduction: The Rationale for Targeting Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, meticulously orchestrating cell differentiation, proliferation, and tissue patterning.[1][2] In adult organisms, its role shifts to tissue maintenance and repair.[3] However, the aberrant reactivation of this highly conserved cascade is a key driver in the pathogenesis of several human cancers, including basal cell carcinoma (BCC), medulloblastoma, and cancers of the pancreas, lung, and prostate.[4][][6] This oncogenic dependence makes the Hh pathway an attractive and clinically validated target for therapeutic intervention.[7][8]
Hedgehog pathway inhibitors (HPIs) have emerged as a significant class of anti-cancer drugs, with agents like vismodegib and sonidegib—both targeting the key signal transducer Smoothened (SMO)—receiving FDA approval for the treatment of advanced BCC.[7][9] The discovery and development of these and novel inhibitors rely on robust, reliable, and scalable screening platforms. Cell-based assays provide a biologically relevant system to identify and characterize compounds that modulate pathway activity, offering a crucial advantage over simpler biochemical assays.[10][11]
This guide provides a detailed overview of the principles and protocols for conducting cell-based assays to screen for and characterize inhibitors of the Hedgehog signaling pathway, designed for researchers in academic and industrial drug discovery settings.
The Hedgehog Signaling Pathway: A Duality of Function and a Point of Intervention
Understanding the mechanism of Hh signaling is fundamental to designing effective screening assays. The pathway operates in a distinct "OFF" or "ON" state, primarily controlled by the interaction between the receptor Patched (PTCH1) and the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO).
-
"OFF" State (Inactive Pathway): In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the 12-transmembrane protein PTCH1 localizes to the primary cilium and actively suppresses the 7-transmembrane protein SMO, preventing its ciliary accumulation.[4][12] This allows a complex of proteins, including Suppressor of fused (SUFU), to sequester the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, GLI3) in the cytoplasm.[4] Sequestered GLI proteins are phosphorylated, leading to their proteolytic cleavage into repressor forms (GLI-R) or their complete degradation, thereby keeping Hh target genes silenced.[13]
-
"ON" State (Active Pathway): The binding of a Hh ligand to PTCH1 alleviates the inhibition of SMO.[14][15] SMO then translocates into the primary cilium, initiating a signaling cascade that disrupts the SUFU-GLI complex.[12] This releases active, full-length GLI proteins (GLI-A), which translocate to the nucleus and induce the transcription of Hh target genes.[12][16] These targets include genes involved in cell proliferation (Cyclin D, MYC), survival (BCL2), and pathway feedback regulation (PTCH1, GLI1).[4]
Inhibitors can be designed to target various nodes within this pathway, most commonly SMO or the downstream GLI transcription factors.[7][17]
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, with key intervention points for inhibitors.
Core Methodology: GLI-Responsive Luciferase Reporter Assay
The most robust and widely adopted method for high-throughput screening (HTS) of Hh pathway modulators is the GLI-responsive reporter gene assay.[18]
Principle: This assay utilizes a host cell line that is engineered to stably or transiently express a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple tandem repeats of the GLI-binding consensus sequence.[18][19] When the Hh pathway is activated, nuclear-translocated GLI activators bind to this promoter, driving the transcription and subsequent translation of the luciferase enzyme. The amount of active enzyme is then quantified by adding its substrate, D-luciferin, and measuring the resulting bioluminescence. The light output is directly proportional to GLI transcriptional activity. A potent inhibitor will block this cascade, resulting in a quantifiable decrease in the luminescent signal.[20]
Experimental Workflow: From Cell Seeding to Data Analysis
A successful screening campaign requires a meticulously planned workflow. The following diagram outlines the key stages of a typical HTS experiment for Hh pathway inhibitors.
Caption: Standard experimental workflow for a cell-based Hedgehog inhibitor screen.
Detailed Protocol: Screening for SMO Inhibitors
This protocol details the use of a GLI-luciferase reporter assay to identify and characterize inhibitors targeting SMO, using the small molecule agonist SAG for pathway activation.
1. Cell Line Selection and Rationale
The choice of cell line is critical for assay success. The ideal line exhibits low basal Hh pathway activity but is highly inducible upon stimulation. Murine embryonic fibroblast NIH/3T3 cells are a gold standard as they possess a fully functional and responsive Hh pathway.[21] Commercially available lines like the "Shh-LIGHT2" cells (NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase and a constitutive Renilla luciferase reporter) are highly recommended for their reproducibility and the built-in normalization control.[20][22]
2. Materials and Reagents
-
Cells: Shh-LIGHT2 cells (or equivalent NIH/3T3-based reporter line).
-
Culture Medium: DMEM, 10% Calf Serum (CS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM, 0.5% CS, 1% Penicillin-Streptomycin.
-
Pathway Activator: Smoothened Agonist (SAG) (e.g., 100 nM final concentration).
-
Positive Control Inhibitor: Vismodegib (e.g., 1 µM final concentration).
-
Vehicle Control: Dimethyl sulfoxide (DMSO).
-
Assay Plate: White, opaque, sterile 96-well plates.
-
Detection Reagent: Dual-Luciferase® Reporter Assay System or equivalent.
3. Step-by-Step Procedure
Part A: Cell Seeding (Day 1)
-
Culture Cells: Maintain Shh-LIGHT2 cells in Culture Medium according to standard cell culture practice. Do not allow cells to exceed 90% confluency.
-
Harvest and Count: Harvest cells using trypsin-EDTA, neutralize, and pellet by centrifugation. Resuspend in Culture Medium and perform an accurate cell count.
-
Seed Plate: Dilute cells to a final concentration of 2.5 x 10^5 cells/mL in Culture Medium. Dispense 100 µL per well into a 96-well white, opaque plate (25,000 cells/well).
-
Scientific Rationale: Seeding density must be optimized. Too few cells will yield a weak signal, while over-confluence can lead to non-specific pathway activation or inhibition and high signal variability.[20]
-
-
Incubate: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
Part B: Compound Treatment (Day 2)
-
Prepare Compounds: Perform serial dilutions of test compounds and the vismodegib positive control in DMSO. Further dilute these stocks into Assay Medium to achieve the desired final concentrations (ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity).
-
Starve Cells: Gently aspirate the Culture Medium from the wells. Wash once with 100 µL of sterile PBS. Add 80 µL of Assay Medium to each well.
-
Scientific Rationale: Reducing the serum concentration minimizes the presence of confounding factors and lowers basal signaling, thereby increasing the assay window (the fold-change between stimulated and unstimulated cells).
-
-
Add Compounds: Add 10 µL of the diluted test compounds, vismodegib (positive control), or DMSO-containing medium (vehicle control) to the appropriate wells.
-
Incubate: Incubate for 1 hour at 37°C. This pre-incubation allows compounds to enter the cells before pathway activation.
-
Activate Pathway: Add 10 µL of SAG diluted in Assay Medium to all wells except the basal control wells (which receive 10 µL of Assay Medium only).
-
Final Incubation: Incubate the plate for 30-48 hours at 37°C, 5% CO2.
-
Scientific Rationale: This extended incubation is required for the full transcriptional and translational response to occur, leading to maximal reporter protein accumulation.[20]
-
Part C: Signal Detection (Day 4)
-
Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Perform Luciferase Assay: Follow the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System. This typically involves: a. Aspirating the medium from the wells. b. Adding Passive Lysis Buffer and incubating for 15 minutes to ensure complete cell lysis. c. Transferring lysate to a luminometer-compatible plate. d. Adding Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity (the experimental reporter). e. Adding Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity (the internal control).
-
Read Plate: Measure luminescence on a plate reader.
Data Analysis and Interpretation
1. Normalization:
To control for variations in cell number and transfection efficiency, normalize the firefly luciferase signal (experimental) to the Renilla luciferase signal (control). Normalized Response = Firefly Luminescence / Renilla Luminescence
2. Calculation of Percent Inhibition:
Use the signals from the control wells to determine the activity of your test compounds.
-
Maximal Signal: Normalized response from wells with (DMSO + SAG). This is your 0% inhibition control.
-
Basal Signal: Normalized response from wells with (DMSO only).
-
% Inhibition = 100 x [1 - (Normalized Response_Compound - Basal Signal) / (Maximal Signal - Basal Signal)]
3. IC50 Determination:
Plot the Percent Inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition.
Table 1: Example Data and Calculation for a Hypothetical Inhibitor
| Compound Conc. (µM) | Raw Firefly RLU | Raw Renilla RLU | Normalized Response | % Inhibition |
| Controls | ||||
| DMSO + SAG (Max) | 850,000 | 15,000 | 56.67 | 0.0% |
| DMSO only (Basal) | 15,000 | 15,100 | 0.99 | - |
| Vismodegib (1 µM) | 45,000 | 14,900 | 3.02 | 96.3% |
| Test Compound | ||||
| 10 | 60,000 | 15,200 | 3.95 | 94.6% |
| 1 | 250,000 | 14,800 | 16.89 | 71.4% |
| 0.1 | 455,000 | 15,000 | 30.33 | 47.2% |
| 0.01 | 790,000 | 14,950 | 52.84 | 6.9% |
| Calculated IC50 | ~0.11 µM |
RLU: Relative Light Units
Validation, Troubleshooting, and Secondary Assays
A robust assay is a self-validating system. Consistent performance of positive and negative controls is paramount.
Table 2: Troubleshooting Common Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in plate; Cell clumping. | Improve pipetting technique; Use automated dispenser; Ensure single-cell suspension before seeding; Avoid using outer wells. |
| Low Assay Window (Low Fold-Change) | Suboptimal SAG concentration; Serum interference; Cells are over-confluent. | Titrate SAG to determine optimal concentration; Ensure use of low-serum assay medium; Optimize cell seeding density. |
| Compound Appears Active (False Positive) | Compound is cytotoxic; Compound inhibits luciferase enzyme. | Perform a counter-screen for cell viability (e.g., CellTiter-Glo®); Test compound directly against purified luciferase enzyme. |
Orthogonal Assays for Hit Confirmation:
A single assay is never sufficient. Hits from the primary screen must be validated using orthogonal methods to confirm their biological activity and rule out artifacts.
-
Endogenous Gene Expression: Treat a responsive cell line (e.g., medulloblastoma cells with pathway-activating mutations) with the hit compound and measure the mRNA levels of Hh target genes like GLI1 and PTCH1 via quantitative PCR (qPCR). A true Hh inhibitor should significantly reduce the expression of these genes.[22]
-
Mechanism of Action Deconvolution: To distinguish between inhibitors acting on PTCH1/SMO versus those acting downstream, compare compound activity in cells stimulated with recombinant Shh ligand versus the SMO agonist SAG. A compound that only inhibits Shh-driven activation, but not SAG-driven activation, likely acts upstream of SMO.[23]
-
Cytotoxicity Assays: Always run a parallel cytotoxicity assay (e.g., measuring ATP content or membrane integrity) to ensure that the observed decrease in reporter signal is due to specific pathway inhibition and not simply cell death.[24]
References
-
Di-Luoffo, M., et al. (2016). Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma. PubMed Central. [Link]
-
Wikipedia. (2023). Hedgehog pathway inhibitor. Wikipedia. [Link]
-
García-Vázquez, F.J., et al. (2021). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. PMC. [Link]
-
Briscoe, J., & Thérond, P.P. (2013). The mechanisms of Hedgehog signalling and its roles in development and disease. Nature Reviews Molecular Cell Biology. [Link] (Note: While the provided search result is for a different article in 'Development', this Nature Reviews article is a foundational reference for the topic).
-
Ibrahim, J., et al. (2021). Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma. PMC - NIH. [Link]
-
Animated biology with arpan. (2024). Hedgehog Signaling Pathway. YouTube. [Link]
-
Gallet, R., & Ruel, L. (2021). The Hedgehog Signaling Pathway Emerges as a Pathogenic Target. MDPI. [Link]
-
Wikipedia. (2023). Hedgehog signaling pathway. Wikipedia. [Link]
-
Zhang, Y., et al. (2020). Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog. Frontiers in Chemistry. [Link]
-
Hadden Research Lab. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. University of Connecticut. [Link]
-
Williams, J. A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. PNAS. [Link]
-
Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. PNAS. [Link]
-
Su, W., et al. (2021). Mechanistic insights into the generation and transduction of Hedgehog Signaling. PMC. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. [Link]
-
Lauth, M., et al. (2007). Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists. PNAS. [Link]
-
Gómez, A.E., et al. (2022). Systematic analysis of cilia characteristics and Hedgehog signaling in five immortal cell lines. PLOS ONE. [Link]
-
Bio-protocol. (n.d.). Hedgehog (Hh) Reporter Activity Assay. Bio-protocol. [Link]
-
News-Medical.Net. (2020). What is the Hedgehog Signaling Pathway?. News-Medical.Net. [Link]
-
Patsnap Synapse. (2024). What are GLI1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Wang, Y., et al. (2021). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
-
Beachy, P.A., et al. (2004). Hedgehog Signaling: From Basic Biology to Cancer Therapy. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). 7 questions with answers in HEDGEHOG SIGNALING PATHWAY. ResearchGate. [Link]
-
Callahan, C.A., et al. (2021). A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators. NIH. [Link]
-
Targeted Oncology. (2014). Inhibiting the Hedgehog Pathway for Cancer Therapy. Targeted Oncology. [Link]
-
Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
RayBiotech. (n.d.). Hedgehog Signaling Pathway. RayBiotech. [Link]
-
Taipale, J. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Taipale Lab. [Link]
-
Patsnap Synapse. (2024). What are SMO modulators and how do they work?. Patsnap Synapse. [Link]
-
Cambridge Healthtech Institute. (n.d.). Cell-Based Assays in Biologics Development. Cambridge Healthtech Institute. [Link]
-
Gruber, W., et al. (2019). Next-Generation Hedgehog/GLI Pathway Inhibitors for Cancer Therapy. PubMed Central. [Link]
-
Chen, J., et al. (2013). Effects of inhibition of hedgehog signaling on cell growth and migration of uveal melanoma cells. PMC - NIH. [Link]
Sources
- 1. journals.biologists.com [journals.biologists.com]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 8. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 9. What are SMO modulators and how do they work? [synapse.patsnap.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. What are GLI1 inhibitors and how do they work? [synapse.patsnap.com]
- 17. scbt.com [scbt.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. web.stanford.edu [web.stanford.edu]
- 21. Systematic analysis of cilia characteristics and Hedgehog signaling in five immortal cell lines | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 24. static.fishersci.eu [static.fishersci.eu]
Radiolabeling of 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives for in vivo mapping
An in-depth guide to the radiolabeling of 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives for in vivo molecular imaging applications. This document provides a detailed overview of the strategic considerations, step-by-step protocols for radiosynthesis, and essential quality control measures.
Introduction: Targeting the Sigma-1 Receptor with Indole Scaffolds
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold is a cornerstone in the development of high-affinity ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a wide array of cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses. Its dysregulation is associated with numerous central nervous system (CNS) disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain, as well as certain cancers.
The ability to non-invasively map the density and distribution of σ1 receptors in vivo provides an invaluable tool for understanding disease pathophysiology and for the development of novel therapeutics. Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative visualization of such targets. This requires the labeling of a high-affinity σ1 ligand with a short-lived positron-emitting radionuclide, such as Carbon-11 ([¹¹C], t½ ≈ 20.4 min) or Fluorine-18 ([¹⁸F], t½ ≈ 109.8 min). This guide details the critical considerations and methodologies for the successful radiolabeling of 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives.
Part 1: Strategic Foundations for Radiotracer Synthesis
The successful development of a PET radiotracer is a multi-stage process that begins with strategic decisions regarding the choice of radionuclide and the design of the precursor molecule.
The Choice of Radionuclide: [¹¹C] vs. [¹⁸F]
The selection between Carbon-11 and Fluorine-18 is a critical decision dictated by the intended application, logistical constraints, and the chemical nature of the target molecule.
-
Carbon-11 ([¹¹C]) :
-
Advantages : The short half-life is advantageous for repeat studies on the same day. Chemically, introducing a [¹¹C]methyl group often has a minimal impact on the pharmacological properties of the parent molecule, as it is structurally identical to its non-radioactive counterpart.
-
Disadvantages : The 20.4-minute half-life necessitates a nearby cyclotron and a rapid, highly efficient radiosynthesis and purification process, typically completed within 40-60 minutes.
-
-
Fluorine-18 ([¹⁸F]) :
-
Advantages : The longer half-life of 109.8 minutes allows for more complex and longer radiosynthesis procedures. It also permits the transportation of the radiotracer to imaging centers without an on-site cyclotron and allows for longer imaging protocols.
-
Disadvantages : Introducing a fluorine atom or a fluoroalkyl group can sometimes alter the lipophilicity, metabolic stability, and pharmacology of the parent compound, which must be carefully evaluated.
-
Precursor Design: The Blueprint for Success
The precursor is the non-radioactive molecule specifically designed to undergo the radiolabeling reaction. For the 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold, the position of the leaving group (for [¹⁸F]fluorination) or the nucleophilic site (for [¹¹C]methylation) is paramount.
-
For [¹⁸F]Fluorination : A common strategy involves introducing a good leaving group, such as a tosylate (OTs), nosylate (ONs), or mesylate (OMs), onto an alkyl chain attached to a nitrogen or oxygen atom within the molecule. The benzyl group on the piperidine nitrogen is an ideal location. The precursor would be, for example, 4-(1H-indol-3-yl)-1-((2-(tosyloxy)ethyl)benzyl)piperidine, which allows for nucleophilic substitution by [¹⁸F]fluoride.
-
For [¹¹C]Methylation : The precursor must contain a nucleophilic atom, typically a nitrogen or oxygen, that can be alkylated. For this scaffold, the piperidine nitrogen is a prime candidate. The precursor would be the N-desbenzyl derivative, 3-(piperidin-4-yl)-1H-indole, which can be readily methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Part 2: Detailed Experimental Protocols
The following protocols are detailed, step-by-step guides for the radiosynthesis of representative indole-based σ1 receptor ligands.
Protocol 1: [¹⁸F]Fluoroethylation via Nucleophilic Substitution
This protocol describes the synthesis of an [¹⁸F]fluoroethylated derivative, a common strategy for introducing Fluorine-18.
Workflow Diagram: [¹⁸F]Fluoroethylation
Caption: Automated workflow for the synthesis of an [¹⁸F]-labeled indole derivative.
Methodology:
-
[¹⁸F]Fluoride Production and Activation :
-
Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
The aqueous solution is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
The solvent is removed by azeotropic distillation under a stream of nitrogen at 100-110 °C, leaving a highly reactive, anhydrous [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.
-
-
Radiolabeling Reaction :
-
A solution of the tosylated precursor (typically 1-3 mg) dissolved in an anhydrous polar aprotic solvent like DMSO or DMF is added to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.
-
The reaction vessel is sealed and heated to 110-120 °C for 10-15 minutes. The nucleophilic [¹⁸F]fluoride displaces the tosylate leaving group to form the desired [¹⁸F]fluoroethylated product.
-
-
Purification :
-
The reaction is quenched by adding water or the HPLC mobile phase.
-
The entire crude reaction mixture is injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 reverse-phase column).
-
The mobile phase (e.g., a gradient of acetonitrile and water/ammonium formate buffer) separates the desired radiolabeled product from unreacted [¹⁸F]fluoride and the precursor. The radioactive peak corresponding to the product is collected.
-
-
Formulation :
-
The collected HPLC fraction is diluted with sterile water and passed through a solid-phase extraction (SPE) cartridge, such as a C18 Sep-Pak.
-
The cartridge traps the radiotracer while allowing the aqueous HPLC solvents to pass through.
-
The radiotracer is then eluted from the cartridge with a small volume of USP-grade ethanol, followed by sterile saline for injection.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Protocol 2: [¹¹C]Methylation using [¹¹C]CH₃I
This protocol details the labeling via methylation of the piperidine nitrogen.
Methodology:
-
[¹¹C]Methyl Iodide Production :
-
[¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C reaction.
-
The [¹¹C]CO₂ is trapped and reduced to [¹¹C]methane ([¹¹C]CH₄) using H₂ over a nickel catalyst.
-
[¹¹C]CH₄ is then reacted with iodine in a gas-phase reaction at high temperature (~720 °C) to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
The [¹¹C]CH₃I is trapped in a suitable solvent for the subsequent reaction.
-
-
Radiolabeling Reaction :
-
The N-desmethyl precursor (1-2 mg) is dissolved in a polar solvent such as DMF or acetone in a reaction vessel.
-
A suitable base (e.g., tetrabutylammonium hydroxide or sodium hydride) is added to deprotonate the piperidine nitrogen, increasing its nucleophilicity.
-
The trapped [¹¹C]CH₃I is bubbled through or transferred into the reaction vessel.
-
The reaction is allowed to proceed, often at an elevated temperature (e.g., 80-100 °C) for 3-5 minutes.
-
-
Purification and Formulation :
-
The purification and formulation steps are analogous to the [¹⁸F] synthesis. The reaction is quenched, and the product is purified via semi-preparative HPLC. The collected fraction is then reformulated using an SPE cartridge into a physiologically compatible solution for injection.
-
Part 3: Quality Control (QC) and Data Interpretation
Rigorous QC is mandatory to ensure the radiotracer is safe for in vivo use and that the resulting imaging data is reliable.
QC Data Summary Table
| Parameter | Specification | Method | Purpose |
| Radiochemical Purity | > 95% | Analytical Radio-HPLC | Ensures that the radioactivity detected is from the desired compound. |
| Specific Activity (SA) | > 37 GBq/µmol (> 1 Ci/µmol) at time of injection | Analytical HPLC with UV detector | Measures the ratio of radioactivity to the mass of the compound. High SA is crucial to avoid pharmacological effects from the injected mass. |
| Identity of Compound | Co-elution with non-radioactive standard | Analytical Radio-HPLC | Confirms that the radioactive peak corresponds to the correct chemical entity. |
| Residual Solvents | < 410 ppm (Ethanol), < 880 ppm (Acetonitrile) | Gas Chromatography (GC) | Ensures that solvent levels are below USP safety limits. |
| pH | 4.5 - 7.5 | pH meter or strip | Ensures the final formulation is physiologically compatible. |
| Sterility & Endotoxins | Sterile & < 175 EU/V | Standard microbiological testing | Ensures the final product is free from bacterial and endotoxin contamination. |
Logical Diagram: QC Validation Gates
Caption: Sequential quality control gates for radiotracer batch release.
Considerations for In Vivo Mapping
Once a batch is released, its in vivo performance must be characterized. Key aspects include:
-
Brain Penetration : The ability to cross the blood-brain barrier is essential for CNS targets.
-
Target-to-Background Ratio : High uptake in regions rich in σ1 receptors (e.g., pancreas, specific brain nuclei) compared to non-target tissues (e.g., muscle, cerebellum) is desired.
-
Metabolism : The radiotracer should exhibit sufficient stability in vivo, as radiometabolites can confound image interpretation.
Conclusion
The radiolabeling of 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives provides powerful molecular probes for the in vivo investigation of the σ1 receptor. The choice between [¹¹C] and [¹⁸F] labeling strategies depends on the specific research question and available resources. Success hinges on a well-designed precursor, optimized reaction conditions, and rigorous purification and quality control. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers aiming to develop and utilize these valuable tools for advancing our understanding of neurological and oncological diseases.
References
-
Sigma-1 Receptors and Their Ligands. PubMed Central, National Library of Medicine.[Link]
-
Radiolabeling Strategies for Positron Emission Tomography (PET). Chemistry-A European Journal.[Link]
-
Synthesis and in vivo evaluation of a novel sigma-1 receptor PET tracer. Journal of Nuclear Medicine.[Link]
-
Development of [18F]F-E-A-8: A New PET Radiotracer for Imaging Sigma-1 Receptors. ACS Chemical Neuroscience.[Link]
Application Notes & Protocols: Crystallographic Analysis of 3-(1-benzylpiperidin-4-yl)-1H-indole with Target Proteins
Introduction: Elucidating a Ligand's Mechanism of Action
The compound 3-(1-benzylpiperidin-4-yl)-1H-indole, hereafter referred to as BPI, and its analogs are recognized for their diverse biological activities, including potential applications as central nervous system agents and in oncology.[1][2][3][4] Derivatives have shown activity related to serotonin receptor modulation, Hedgehog signaling, and acetylcholinesterase inhibition.[1][5] To translate these activities into therapeutic potential, it is crucial to understand the precise molecular interactions between BPI and its protein targets. X-ray crystallography is the principal technique for providing high-resolution structural data of protein-ligand complexes, offering a blueprint for structure-based drug design.[6][7]
This guide provides a comprehensive, field-proven workflow for determining the co-crystal structure of BPI with a representative protein target. While BPI may interact with several protein classes, this protocol will use a hypothetical protein kinase as the target, a common and well-studied subject in crystallographic drug discovery. The principles and methodologies detailed herein are broadly applicable to other soluble protein targets.
The objective is to move beyond a simple list of steps and impart the underlying logic, enabling researchers to adapt and troubleshoot the complex process of structure determination, from target validation to the final analysis of atomic interactions.
The Crystallography Workflow: A Holistic View
The journey from a purified protein and a small molecule to a high-resolution 3D structure is a multi-stage process. Each step builds upon the last, and rigorous quality control is paramount throughout. Failure to validate at one stage will inevitably compromise the entire workflow.
Figure 1: The integrated workflow for protein-ligand crystallography.
Phase 1: Protein Preparation and Complex Formation
Rationale: The quality of the final crystal is fundamentally limited by the quality of the starting protein. The protein must be pure, stable, and monodisperse (non-aggregated). The formation of a stable protein-ligand complex is the prerequisite for co-crystallization.
Protocol 3.1: Target Protein Expression and Purification
This protocol assumes expression of a His-tagged kinase in E. coli.
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the gene for the target kinase. Plate on appropriate antibiotic-containing LB agar.
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Expression: Inoculate 1 L of LB medium with the starter culture. Grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Incubate overnight at 18°C with shaking.
-
Insight: Lowering the temperature post-induction slows down protein synthesis, which often improves protein folding and solubility.
-
-
Cell Harvest & Lysis: Centrifuge the culture to pellet the cells. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors). Lyse cells using sonication or a microfluidizer on ice.
-
Clarification: Centrifuge the lysate at high speed (>30,000 x g) for 45 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography (IMAC): Apply the clarified supernatant to a Ni-NTA column. Wash with lysis buffer containing 20-40 mM imidazole. Elute the protein with a high-imidazole buffer (e.g., 250-500 mM).
-
Size Exclusion Chromatography (SEC): Concentrate the eluted protein and inject it onto a SEC column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Self-Validation: The SEC profile is a critical quality check. A single, sharp, symmetrical peak indicates a monodisperse and stable protein sample, which is essential for crystallization.
-
Protocol 3.2: Protein-Ligand Complex Formation
Co-crystallization, where the protein and ligand are mixed before crystallization trials, is often the preferred method when a ligand might induce a conformational change or has low solubility.[7][8][9]
-
Stock Solution: Prepare a 50-100 mM stock solution of BPI in 100% DMSO.[10]
-
Protein Concentration: Adjust the purified protein concentration to 10-20 mg/mL based on its A280 absorbance.[9]
-
Incubation: Add the BPI stock solution to the protein solution to achieve a 5 to 10-fold molar excess of the ligand.[9] Ensure the final DMSO concentration does not exceed 5% (v/v), as higher concentrations can inhibit crystallization.
-
Insight: A molar excess of the ligand helps drive the binding equilibrium towards the complexed state, ensuring high occupancy in the eventual crystal lattice.
-
-
Incubation Time: Incubate the protein-ligand mixture on ice or at 4°C for at least 1 hour before setting up crystallization trials.[8][9] For some systems, longer or room temperature incubations may be beneficial.[8]
Phase 2: Co-crystallization Screening and Optimization
Rationale: Crystallization is an empirical science. The goal is to bring the protein out of solution in a slow, controlled manner to form a highly ordered crystal lattice. This is achieved by screening a wide range of chemical conditions.
Protocol 4.1: High-Throughput Sparse Matrix Screening
-
Method: The sitting drop vapor diffusion method is ideal for automated, high-throughput screening.
-
Setup: Use a robotic liquid handler (e.g., Mosquito, Gryphon) to dispense 100-200 nL of the protein-BPI complex and 100-200 nL of the reservoir solution from a commercial sparse matrix screen (e.g., JCSG+, PACT premier) into the microwells of a crystallization plate.[10]
-
Sealing and Incubation: Seal the plate and incubate at a constant temperature (e.g., 20°C).
-
Inspection: Regularly inspect the drops under a microscope over several weeks for the appearance of crystals. Distinguish true crystals (sharp edges, 3D geometry) from amorphous precipitate.
Protocol 4.2: Hit Optimization
-
Identify Conditions: Note the chemical composition (precipitant, buffer pH, salts) of any "hit" conditions that produced crystals, even if they are small or of poor quality.
-
Grid Screens: Design a custom grid screen around the initial hit condition. Systematically vary the concentration of the primary precipitant (e.g., PEG 3350) and the pH of the buffer.
-
Example: If the initial hit was 20% PEG 3350, 0.1 M Bis-Tris pH 6.5, the grid screen would vary PEG concentration from 14-26% and pH from 5.5-7.5.
-
-
Additives: Consider using additive screens, which introduce small amounts of different chemicals that can sometimes improve crystal quality by mediating crystal contacts.
Protocol 4.3: Crystal Harvesting and Cryo-protection
-
Rationale: To prevent ice crystal formation during flash-cooling, which would destroy the crystal lattice, the water within the crystal must be replaced with a cryoprotectant.
-
Cryo-Solution: Prepare a solution containing the mother liquor (the optimized crystallization condition) supplemented with 20-30% (v/v) of a cryoprotectant like glycerol or ethylene glycol.
-
Harvesting: Using a nylon loop of appropriate size, carefully scoop the crystal out of the drop.
-
Cryo-Soaking: Briefly pass the crystal through the cryo-solution (10-30 seconds).
-
Flash-Cooling: Immediately plunge the loop and crystal into liquid nitrogen. Store in a cryo-cane for transport to a synchrotron.
Phase 3: X-ray Diffraction and Structure Determination
Rationale: X-ray diffraction is the experiment that measures how the crystal scatters X-rays, producing a pattern of spots (reflections). The positions and intensities of these spots contain the information needed to calculate the electron density of the molecule. The "phase problem" is the central challenge: the phases of the scattered X-rays are lost during measurement and must be computationally recovered.[11]
Protocol 5.1: X-ray Data Collection
This stage is typically performed at a synchrotron beamline.
-
Crystal Screening: Mount the cryo-cooled crystal on the goniometer in the X-ray beam. Collect a few initial diffraction images to assess crystal quality, resolution, and mosaicity.[12]
-
Strategy Calculation: Based on the initial images, the data collection software will calculate an optimal strategy to collect a complete and redundant dataset.[13]
-
Data Collection: Execute the data collection strategy, which involves rotating the crystal in the X-ray beam while recording hundreds of diffraction images.[13][14]
| Parameter | Typical Value for Drug Discovery | Significance |
| Resolution | < 2.5 Å | The level of detail visible in the electron density map. Higher resolution (smaller value) is better. |
| Completeness | > 95% (overall and highest shell) | The percentage of all possible unique reflections that were measured.[13] |
| Multiplicity/Redundancy | > 4 | The average number of times each unique reflection was measured. Higher values improve data quality.[13] |
| I/σ(I) | > 2.0 (in highest resolution shell) | Signal-to-noise ratio. A critical indicator of data quality at the resolution limit. |
| Rmerge | < 10% (overall), < 50% (highest shell) | Measures the agreement between symmetry-related reflections. Lower is better. |
| Table 1: Key X-ray Data Collection & Processing Statistics. |
Protocol 5.2: Data Processing & Phase Solution
-
Processing: Use software like XDS or autoPROC to integrate the raw diffraction images.[15] This process finds and measures the intensity of all the reflections and scales the data from different images together. The output is a file of unique reflections with their intensities.
-
Phase Solution by Molecular Replacement (MR): This is the most common method for solving the phase problem.[16][17] It requires a previously solved structure of a homologous protein (a "search model").[18]
-
Search Model Preparation: Find a high-resolution structure of the same or a closely related kinase (ideally >40% sequence identity) in the Protein Data Bank (PDB). Remove all water and ligand molecules from the model.
-
Running MR: Use a program like PHASER or MOLREP.[19][20] The software will systematically rotate and translate the search model within the unit cell of your crystal to find a position and orientation that best explains the measured diffraction data.[18][19] A successful solution is indicated by a high Log-Likelihood Gain (LLG) and a low Translation Function Z-score (TFZ).
-
Protocol 5.3: Model Building, Refinement, and Validation
-
Initial Refinement: Perform an initial round of automated refinement using programs like phenix.refine or REFMAC5. This step uses the phases calculated from the MR solution to generate an initial electron density map and adjusts the model to better fit this map.
-
Manual Model Building: Use interactive graphics software like Coot to inspect the electron density maps.
-
Protein Model: Correct side-chain rotamers, fix peptide flips, and model any loops or regions that differ from the search model.
-
Ligand Fitting: At this stage, you should see a clear region of "difference density" (Fo-Fc map) in the active site that corresponds to the BPI ligand. Fit the BPI molecule into this density.
-
-
Iterative Refinement: Alternate between manual building in Coot and automated refinement. With each cycle, the model should improve, and the agreement with the experimental data will get better. This is tracked by two key statistics:
-
Rwork: Measures the agreement between the observed structure factor amplitudes (from your data) and the calculated amplitudes (from your model).
-
Rfree: Same as Rwork, but calculated for a small subset (5-10%) of reflections that were excluded from the refinement process. This is a crucial cross-validation metric to prevent overfitting of the model to the data.[21]
-
-
Validation: Before depositing the structure, it must be rigorously validated.[22][23] Use tools like MolProbity to check for proper protein geometry (e.g., Ramachandran plot outliers, bond lengths, bond angles) and clashes.[21]
| Parameter | Acceptable Value | Significance |
| Resolution | < 2.5 Å | Level of structural detail. |
| Rwork / Rfree | < 0.25 / < 0.30 | Measures model fit to experimental data. Rfree should be close to Rwork.[21] |
| Ramachandran Outliers | < 0.5% | Percentage of residues with unfavorable backbone torsion angles.[21] |
| Clashscore | Low (e.g., < 10) | A measure of steric clashes between atoms. |
| RMSD (bonds/angles) | < 0.02 Å / < 2.0° | Deviation of model geometry from ideal values. |
| Table 2: Key Structure Refinement and Validation Statistics. |
Analysis of the BPI-Target Interaction
With a validated high-resolution structure, you can now analyze the molecular basis for BPI's activity. Using visualization software like PyMOL or ChimeraX, you can:
-
Determine the Binding Pose: Characterize the precise orientation and conformation of BPI within the protein's active site.
-
Identify Key Interactions: Map the specific hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking interactions between BPI and protein residues.
-
Rationalize Structure-Activity Relationships (SAR): Correlate the observed interactions with existing biochemical data to explain why certain analogs are more or less potent.
-
Guide Future Design: Use the structural insights to propose new modifications to the BPI scaffold to enhance potency, selectivity, or other pharmacological properties. This is the core of structure-based drug design.
References
- Vertex AI Search. (n.d.). Validation and Quality Assessment of X-ray Protein Structures.
-
Read, R. J. (2001). An introduction to molecular replacement. Acta Crystallographica Section D: Biological Crystallography, 57(10), 1373-1382. Available at: [Link]
-
Wikipedia. (n.d.). Molecular replacement. Retrieved January 20, 2026, from [Link]
-
CCP4. (n.d.). Molecular Replacement Guide. Retrieved January 20, 2026, from [Link]
-
Sammito, M., et al. (2013). Molecular replacement: tricks and treats. Acta Crystallographica Section D: Biological Crystallography, 69(11), 2213-2220. Available at: [Link]
-
RCSB PDB. (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography. Retrieved January 20, 2026, from [Link]
-
Rupp, B. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(8), 868-875. Available at: [Link]
-
Kleywegt, G. J., & Jones, T. A. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. Available at: [Link]
-
PDBe. (n.d.). Structure validation practical. Retrieved January 20, 2026, from [Link]
-
Levin, E. J., et al. (2007). Ensemble refinement of protein crystal structures: validation and application. Structure, 15(9), 1040-1052. Available at: [Link]
-
Phenix. (n.d.). Molecular Replacement. Retrieved January 20, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). X-Ray Data Collection From Macromolecular Crystals. Retrieved January 20, 2026, from [Link]
-
Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes. Retrieved January 20, 2026, from [Link]
-
PubMed. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. Retrieved January 20, 2026, from [Link]
-
Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved January 20, 2026, from [Link]
-
Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking. Retrieved January 20, 2026, from [Link]
-
TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Retrieved January 20, 2026, from [Link]
-
YouTube. (2021). X-ray Crystallography: Data collection and processing. Retrieved January 20, 2026, from [Link]
-
Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 426, 221-243. Available at: [Link]
-
IAEA. (2007). Crystallization of protein–ligand complexes. Retrieved January 20, 2026, from [Link]
- Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
-
ResearchGate. (2025). Crystallization of protein–protein complexes. Retrieved January 20, 2026, from [Link]
-
IUCr. (n.d.). Crystallization to obtain protein-ligand complexes for structure-aided drug design. Retrieved January 20, 2026, from [Link]
-
Saeedi, M., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. European Journal of Medicinal Chemistry, 213, 113179. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Retrieved January 20, 2026, from [Link]
-
MySkinRecipes. (n.d.). 3-(1-benzylpiperidin-4-yl)-1H-indole. Retrieved January 20, 2026, from [Link]
-
PubMed. (2024). A novel indole derivative...suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved January 20, 2026, from [Link]
-
PubMed. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Retrieved January 20, 2026, from [Link]
Sources
- 1. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(1-benzylpiperidin-4-yl)-1H-indole [myskinrecipes.com]
- 4. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 7. MagHelix™ Co-crystallization and Soaking - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 8. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. sptlabtech.cn [sptlabtech.cn]
- 11. X-ray Data Collection Course [mol-xray.princeton.edu]
- 12. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. An introduction to molecular replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular replacement: tricks and treats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular replacement - Wikipedia [en.wikipedia.org]
- 19. Molecular Replacement Guide [mol-xray.princeton.edu]
- 20. Molecular Replacement [phenix-online.org]
- 21. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 22. Validation of protein crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure validation practical (1) - bit.ly/go-modval | Protein Data Bank in Europe [ebi.ac.uk]
Application Note: Comprehensive Characterization of 3-(1-benzylpiperidin-4-yl)-1H-indole
Abstract
This application note provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 3-(1-benzylpiperidin-4-yl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry and drug discovery. Detailed protocols and theoretical justifications are provided for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The methodologies are grounded in established principles and adhere to international regulatory standards, including ICH and USP guidelines, to ensure data integrity and trustworthiness. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction
The compound 3-(1-benzylpiperidin-4-yl)-1H-indole is a significant heterocyclic molecule featuring both an indole and an N-benzylpiperidine moiety. Such structures are of high interest in drug development, often serving as precursors or analogs for agents targeting the central nervous system. Given its role in pharmaceutical research, the unambiguous confirmation of its chemical identity and the rigorous assessment of its purity are paramount. Incomplete characterization can lead to erroneous biological data and compromise patient safety.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them. It follows a logical workflow from initial physicochemical assessment to detailed structural confirmation and final purity analysis, demonstrating how orthogonal analytical techniques are integrated to build a complete, high-confidence characterization package.
Physicochemical Properties
A foundational step in any analytical workflow is the determination of basic physical and chemical properties. This data informs sample preparation, chromatographic method development, and spectral interpretation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₂ | |
| Molecular Weight | 290.41 g/mol | |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred |
| Predicted Boiling Point | 465.3 ± 40.0 °C | Inferred from similar structures |
| Predicted Density | 1.150 ± 0.06 g/cm³ | Inferred from similar structures |
| Solubility | Soluble in methanol, DMSO, chloroform; sparingly soluble in water | Inferred from structural motifs |
Integrated Analytical Workflow
A robust characterization relies on the synergy of multiple analytical techniques. Data from one method should corroborate the findings of another. The following workflow illustrates the logical progression of analysis for a newly synthesized batch of 3-(1-benzylpiperidin-4-yl)-1H-indole.
Application Notes and Protocols for the Formulation of 3-(1-benzylpiperidin-4-yl)-1H-indole for Enhanced Drug Delivery
Abstract
This document provides a comprehensive guide for the formulation of 3-(1-benzylpiperidin-4-yl)-1H-indole, a promising therapeutic agent whose clinical translation is hampered by poor aqueous solubility. Structurally, the molecule comprises a lipophilic indole nucleus and a weakly basic benzylpiperidine moiety, suggesting it likely falls under the Biopharmaceutics Classification System (BCS) Class II or IV.[1] This presents significant challenges for achieving adequate bioavailability via conventional oral dosage forms. These application notes detail two advanced formulation strategies—Nanoemulsion (NE) and Amorphous Solid Dispersion (ASD) —designed to overcome these solubility and dissolution rate limitations. Detailed, step-by-step protocols for the preparation and comprehensive characterization of these formulations are provided for researchers, scientists, and drug development professionals.
Introduction: The Formulation Challenge of 3-(1-benzylpiperidin-4-yl)-1H-indole
3-(1-benzylpiperidin-4-yl)-1H-indole (Molecular Weight: 290.41 g/mol ) is a synthetic indole derivative with significant therapeutic potential. The indole scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of pharmacological activities.[2][3] However, like many indole alkaloids, this compound is characterized by poor water solubility.[4] The presence of the benzylpiperidine group imparts a weakly basic nature, making its solubility pH-dependent, but generally low in the physiological pH range of the gastrointestinal tract.
Based on its structural features, we can predict a high partition coefficient (logP), indicating significant lipophilicity. For a similar, less substituted compound, 3-(1-methylpiperidin-4-yl)-1H-indole, the predicted XLogP3 is 2.8, reinforcing this assumption.[5] Consequently, the dissolution of the crystalline drug is the rate-limiting step for absorption, leading to low and variable oral bioavailability.[6] To unlock the full therapeutic potential of this molecule, advanced formulation strategies are imperative.
This guide explores two distinct and powerful approaches:
-
Lipid-Based Drug Delivery System: Oil-in-Water (o/w) Nanoemulsion: This strategy involves dissolving the lipophilic drug in an oil phase and stabilizing it as nano-sized droplets in an aqueous medium. This pre-dissolved state bypasses the dissolution barrier, promoting absorption.[7][8]
-
Solid-State Modification: Amorphous Solid Dispersion: This approach involves dispersing the drug in a polymeric carrier in its amorphous, high-energy state. This prevents crystallization and significantly enhances the aqueous solubility and dissolution rate upon administration.[9][10]
Strategic Formulation Development: A Dual Approach
The selection of two distinct formulation strategies provides a robust platform for overcoming the biopharmaceutical challenges of 3-(1-benzylpiperidin-4-yl)-1H-indole.
Rationale for Nanoemulsion Formulation
Nanoemulsions are kinetically stable, colloidal dispersions of oil and water with droplet sizes typically ranging from 20 to 200 nm.[11] By encapsulating the highly lipophilic 3-(1-benzylpiperidin-4-yl)-1H-indole within the oil droplets, the formulation presents the drug to the gastrointestinal tract in a solubilized form. This circumvents the dissolution step, which is often the bottleneck for BCS Class II/IV drugs.[12] The large surface area of the nanodroplets further facilitates rapid drug release and absorption.
Rationale for Amorphous Solid Dispersion (ASD) Formulation
Crystalline solids have a highly ordered, stable structure with strong intermolecular forces that must be overcome for dissolution. The energy required to break this crystal lattice contributes to poor solubility. Amorphous solids, lacking this long-range order, are in a higher thermodynamic state.[6] When an amorphous form of a drug dissolves, it can create a supersaturated solution, where the drug concentration temporarily exceeds its equilibrium solubility, providing a powerful driving force for absorption across the gut wall.[7] Polymeric carriers are crucial to stabilize the amorphous drug and prevent recrystallization during storage and dissolution.[9]
Experimental Protocols
Protocol 1: Preparation of 3-(1-benzylpiperidin-4-yl)-1H-indole Nanoemulsion
This protocol details the preparation of an oil-in-water (o/w) nanoemulsion using the high-pressure homogenization technique, a scalable and effective method.[8]
Materials:
| Component | Function | Example |
| 3-(1-benzylpiperidin-4-yl)-1H-indole | Active Pharmaceutical Ingredient (API) | N/A |
| Oil Phase | Solvent for API | Medium-chain triglycerides (e.g., Capryol™ 90) |
| Surfactant | Emulsifier, reduces interfacial tension | Polysorbate 80 (Tween® 80) |
| Co-surfactant | Stabilizer, enhances flexibility | Propylene Glycol |
| Aqueous Phase | Continuous phase | Deionized Water |
Step-by-Step Methodology:
-
API Solubilization: Dissolve a pre-weighed amount of 3-(1-benzylpiperidin-4-yl)-1H-indole into the oil phase (e.g., Capryol™ 90) with gentle heating (40-50°C) and stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: In a separate vessel, disperse the surfactant (Polysorbate 80) and co-surfactant (Propylene Glycol) in deionized water. Stir until fully dissolved.
-
Pre-emulsion Formation: Gradually add the oil phase (from step 1) to the aqueous phase (from step 2) under high-speed stirring (e.g., using a rotor-stator homogenizer) for 10-15 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. It is recommended to perform 3-5 passes at a pressure of 15,000-20,000 PSI. The system should be cooled to prevent excessive heat generation.[13]
-
Final Product: The resulting translucent liquid is the nanoemulsion. Store at 4°C for further characterization.
Protocol 2: Preparation of 3-(1-benzylpiperidin-4-yl)-1H-indole Amorphous Solid Dispersion
This protocol describes the solvent evaporation method (spray drying) to produce an amorphous solid dispersion.[9]
Materials:
| Component | Function | Example |
| 3-(1-benzylpiperidin-4-yl)-1H-indole | Active Pharmaceutical Ingredient (API) | N/A |
| Polymer Carrier | Stabilizes amorphous API, enhances solubility | Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64, Kollidon® VA 64) |
| Solvent System | Dissolves both API and polymer | Dichloromethane/Methanol (1:1 v/v) |
Step-by-Step Methodology:
-
Solution Preparation: Co-dissolve 3-(1-benzylpiperidin-4-yl)-1H-indole and the polymer carrier (PVP/VA 64) in the solvent system. Ensure a clear solution is formed. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Spray Drying:
-
Set the spray dryer parameters. Typical starting parameters for a lab-scale spray dryer (e.g., Büchi B-290) are:
-
Inlet Temperature: 100-120°C
-
Aspirator Rate: 80-90%
-
Pump Rate: 10-15% (to achieve an outlet temperature of 60-70°C)
-
Nozzle Gas Flow: 400-500 L/hr
-
-
Feed the solution from step 1 into the spray dryer. The solvent rapidly evaporates, leaving behind a fine powder of the amorphous solid dispersion.
-
-
Secondary Drying: Collect the powder and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Final Product: Store the resulting ASD powder in a desiccator to protect it from moisture.
Comprehensive Formulation Characterization
Thorough characterization is essential to ensure the quality, stability, and performance of the developed formulations.
Caption: Workflow for the characterization of Nanoemulsion and Amorphous Solid Dispersion formulations.
Nanoemulsion Characterization
a) Droplet Size and Polydispersity Index (PDI):
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This is used to determine the hydrodynamic diameter of the nanoemulsion droplets and the broadness of the size distribution (PDI).[1][2]
-
Protocol:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample at 25°C.
-
Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter and PDI. An acceptable PDI is typically < 0.3, indicating a homogenous population of droplets.[4]
-
b) Zeta Potential:
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the droplet surface and is a key indicator of the stability of a colloidal dispersion.[14] High absolute zeta potential values (typically > ±30 mV) indicate strong repulsive forces between droplets, preventing aggregation.
-
Protocol:
-
Dilute the sample appropriately with deionized water.
-
Measure the electrophoretic mobility using an instrument capable of Electrophoretic Light Scattering (ELS).
-
The instrument software will calculate the zeta potential from the mobility using the Henry equation.
-
c) Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: To determine the amount of drug successfully encapsulated within the nanoemulsion, the free, unencapsulated drug is separated from the nanoemulsion. The encapsulated drug is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Separation: Place a known volume of the nanoemulsion in a centrifugal filter device (e.g., Amicon® Ultra with a suitable molecular weight cut-off) and centrifuge to separate the aqueous phase (containing free drug) from the nanoemulsion.
-
Quantification:
-
Develop and validate an HPLC method for the quantification of 3-(1-benzylpiperidin-4-yl)-1H-indole.
-
Disrupt the nanoemulsion (the retentate from step 1) by adding a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.
-
Quantify the drug concentration in the disrupted nanoemulsion using the validated HPLC method.
-
-
Calculation:
-
EE (%) = (Total Drug - Free Drug) / Total Drug × 100
-
DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) × 100
-
-
Amorphous Solid Dispersion Characterization
a) Solid-State Characterization:
-
Principle: X-ray Powder Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are used to confirm the amorphous nature of the drug within the dispersion.
-
Protocol:
-
XRD: Analyze the ASD powder using an X-ray diffractometer. The absence of sharp Bragg peaks, characteristic of crystalline material, and the presence of a broad "halo" pattern confirms the amorphous state.[12]
-
DSC: Heat the ASD sample in a DSC instrument. An amorphous material will show a glass transition (Tg) event, while a crystalline material will show a sharp melting endotherm.
-
b) In Vitro Dissolution Studies:
-
Principle: This test measures the rate and extent to which the drug is released from the formulation. For poorly soluble drugs, this is a critical performance indicator.
-
Protocol (USP Apparatus II - Paddle):
-
Media: Use 900 mL of a physiologically relevant dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2, for the first 2 hours, followed by simulated intestinal fluid, pH 6.8). Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place a weighed amount of the ASD powder (equivalent to a specific dose of the drug) into the dissolution vessel.
-
Set the paddle speed to 50 or 75 RPM.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
-
Analysis: Filter the samples and analyze the drug concentration using a validated UV-Vis spectrophotometry or HPLC method.
-
Data: Plot the cumulative percentage of drug released versus time. Compare the dissolution profile of the ASD to that of the unformulated crystalline API.
-
Stability Testing Protocol
Stability testing is crucial to determine the shelf-life of the formulation under various environmental conditions, following the International Council for Harmonisation (ICH) guidelines.[5]
Storage Conditions:
| Study Type | Storage Condition | Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Protocol:
-
Package the nanoemulsion and ASD formulations in appropriate sealed containers.
-
Place the samples in stability chambers maintained at the conditions specified in the table.
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12 months for long-term study), withdraw samples.
-
Analyze the samples for key quality attributes:
-
Nanoemulsion: Visual appearance, droplet size, PDI, zeta potential, and drug content.
-
Amorphous Solid Dispersion: Visual appearance, drug content, purity (for degradation products), and solid-state (using XRD/DSC to check for recrystallization).
-
-
The data will be used to establish the shelf-life and recommended storage conditions for the drug product.
Conclusion
The successful formulation of poorly soluble compounds like 3-(1-benzylpiperidin-4-yl)-1H-indole is a critical step in drug development. The nanoemulsion and amorphous solid dispersion strategies detailed in these application notes provide robust and scientifically-grounded pathways to enhance its solubility and dissolution, thereby improving its potential for clinical efficacy. The provided protocols for preparation and characterization offer a comprehensive framework for researchers to develop and validate effective drug delivery systems for this promising molecule. A thorough understanding and application of these techniques are essential for translating potent but challenging molecules into viable therapeutic products.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
HORIBA. (n.d.). Particle Size Analysis of Nanoparticles for Drug Delivery Applications. Retrieved from [Link]
-
Malvern Panalytical. (n.d.). Zeta Potential - Overview. Retrieved from [Link]
-
Fouad, E. A., & Barakat, A. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceuticals, 14(9), 891. [Link]
-
ResearchGate. (2025, August 9). (PDF) Physical Properties and Molecular Conformations of Indole Alkaloids and Model Protein Interactions - Theoretical vs. Experimental Study. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2026, January 19). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Preventive Nutrition and Food Science. (2018). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Retrieved from [Link]
-
Labcompare.com. (2023, October 13). Using Zeta Potential in Product Formulation. Retrieved from [Link]
-
Bio-protocol. (2022). Calculation of Drug Encapsulation Efficiency and Drug Loading Content. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Methylpiperidin-4-YL)-1H-indole. Retrieved from [Link]
-
PubMed. (n.d.). Entrapment of Peptidoglycans and Adamantyltripeptides Into Liposomes: An HPLC Assay for Determination of Encapsulation Efficiency. Retrieved from [Link]
-
AZoM. (2017, September 12). Zeta Potential - An Important Parameter for Controlling Formulation Stability and Product Performance. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. Retrieved from [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
PubChem. (n.d.). (R)-donepezil. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 197010-25-6 | Product Name : Donepezil Open-Ring Keto Acid. Retrieved from [Link]
-
European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
SciELO. (n.d.). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Amorphous solid dispersions of BCS class II drugs: A rational approach to solvent and polymer selection | Request PDF. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
ManTech Publications. (2025). Design and Development of Novel Drug Delivery Systems for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
PMC - NIH. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]
-
Tablets & Capsules. (2019, April 11). Recent In Vitro Release Testing Activities, Including FDA and USP. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
TechConnect Briefs. (2006). Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Wyatt Technology. (n.d.). Zeta Potential Overview - Fundamentals and Applications. Retrieved from [Link]
-
Preventive Nutrition and Food Science. (n.d.). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Anion exchange-HPLC method for evaluating the encapsulation efficiency of mRNA-loaded lipid nanoparticles using analytical quality by design. Retrieved from [Link]
-
PubMed. (2011, September 6). Drug delivery strategies for poorly water-soluble drugs: the industrial perspective. Retrieved from [Link]
-
Veranova. (n.d.). Amorphous Solid Dispersion. Retrieved from [Link]
-
ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel | Molecular Pharmaceutics. Retrieved from [Link]
-
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
-
USP-NF. (n.d.). 〈1001〉 In Vitro Release Test Methods for Parenteral Drug Preparations. Retrieved from [Link]
-
Tablets & Capsules. (2018, November 9). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Retrieved from [Link]
-
Pharmaceutical Technology. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. Retrieved from [Link]
-
Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs. Retrieved from [Link]
-
Pharmacophore. (n.d.). NANOEMULSION IN ENHANCEMENT OF BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]
-
PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. 3-(1-Methylpiperidin-4-YL)-1H-indole | C14H18N2 | CID 11206672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-diMethoxybenzoic Acid (Donepezil IMpurity) | 197010-25-6 [m.chemicalbook.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 11. 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid | C24H29NO5 | CID 60150268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. store.usp.org [store.usp.org]
- 14. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Drug Resistance with 3-(1-benzylpiperidin-4-yl)-1H-indole Derivatives
Introduction
Welcome to the technical support guide for researchers working with 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives. This document is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to assist you in successfully utilizing these compounds to investigate and overcome multidrug resistance (MDR) in your research. Indole derivatives represent a versatile and promising class of compounds in modern drug discovery, with demonstrated efficacy in targeting diverse biological pathways, including those responsible for drug resistance in cancer cells.[1][2] This guide consolidates technical expertise and field-proven insights to help you navigate the common challenges encountered during synthesis, in vitro screening, and mechanistic studies.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions researchers have when beginning to work with this class of compounds.
Q1: What is the primary mechanism by which 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives overcome drug resistance?
A1: The primary mechanism is often the inhibition of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1).[3][4] P-gp is a transmembrane efflux pump that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[5][6] These indole derivatives can act as P-gp inhibitors, binding to the transporter and preventing it from effluxing anticancer drugs.[3][7] This restores the sensitivity of resistant cells to chemotherapy.[5] Additionally, some derivatives of this scaffold have been shown to overcome resistance by targeting other signaling pathways, such as the Hedgehog (Hh) signaling pathway, which is implicated in the growth of certain drug-resistant tumors.[8]
Q2: What are the key structural features of the 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold important for its activity?
A2: The N-benzylpiperidine moiety is a critical pharmacophore that is also found in other neurologically active agents like donepezil.[9][10][11] For overcoming drug resistance, the bulky and lipophilic nature of the substituents on the piperidine and indole rings often correlates with stronger P-gp inhibition.[3][12] Structure-activity relationship (SAR) studies on similar scaffolds have shown that modifications to the benzyl group and the indole core can significantly impact potency and selectivity.[13][14] For instance, the presence of electron-withdrawing or donating groups on the benzyl ring can modulate the binding affinity to the target protein.
Q3: Besides P-gp, what other cellular targets might these compounds interact with?
A3: The indole scaffold is known for its wide range of biological activities.[1][2][15] Depending on the specific substitutions, these derivatives can interact with various targets. Some have been investigated as inhibitors of cholinesterases (in the context of Alzheimer's disease), protein kinases, and histone deacetylases (HDACs).[1][9][16] Certain derivatives have also been shown to induce cell cycle arrest and apoptosis through mechanisms independent of P-gp inhibition, suggesting they may have direct cytotoxic effects on cancer cells.[17][18][19] One novel derivative was found to suppress the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor at a distinct site, enabling it to inhibit a vismodegib-resistant mutant.[8]
Q4: Are these compounds cytotoxic on their own, or do they only work as chemosensitizers?
A4: This is an important experimental question to address. Many indole-based compounds do exhibit intrinsic antiproliferative or cytotoxic activity against various cancer cell lines.[17][20][21][22][23][24] However, their primary value in the context of this topic is often as MDR modulators or chemosensitizers, where they show synergistic effects when combined with conventional chemotherapeutics.[3][12] It is crucial to determine the IC50 value of your specific derivative on both drug-sensitive (parental) and drug-resistant cell lines to understand its standalone cytotoxic profile before designing combination studies.
Troubleshooting Guide: Experimental Challenges & Solutions
This guide is structured to provide direct answers to specific issues you may encounter during your experiments.
Synthesis & Characterization
Q: My synthesis reaction is resulting in a very low yield. What are the common causes and how can I fix this?
A: Low yields in indole synthesis are a common problem that can stem from several factors.[25]
-
Potential Cause 1: Suboptimal Reaction Conditions. The synthesis of indole derivatives, often via methods like the Mannich reaction or Fischer indole synthesis, is highly sensitive to temperature, reaction time, and the choice of catalyst.[17][20][25]
-
Solution: Systematically optimize your reaction conditions. Titrate the concentration of your acid or base catalyst. Run time-course experiments to determine the optimal reaction duration. Vary the temperature in 5-10°C increments to find the sweet spot between reaction completion and side product formation.
-
-
Potential Cause 2: Purity of Starting Materials. Impurities in your starting indole, piperidine derivative, or aldehyde can lead to unwanted side reactions that consume your reagents.[25]
-
Solution: Ensure the purity of all starting materials using techniques like NMR or melting point analysis before starting the reaction. If necessary, purify commercial reagents by recrystallization or chromatography.
-
-
Potential Cause 3: Steric Hindrance. Bulky substituents on either the indole or the piperidine moiety can physically block the reactive sites from coming together.[25]
-
Solution: If steric hindrance is suspected, you may need to consider a different synthetic route. Using a different catalyst or a longer, more flexible linker between the core structures could potentially alleviate this issue.
-
-
Potential Cause 4: Side Product Formation. Common side reactions include self-condensation of aldehydes or ketones under acidic conditions.[25]
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If significant side products are observed early, adjust the reaction conditions (e.g., lower temperature, different catalyst) to disfavor the side reaction. Purification by column chromatography is often necessary to separate the desired product.[20][21]
-
In Vitro Biological Assays
Q: I'm seeing high variability or "noisy" data in my cell viability (e.g., MTT, SRB) assays. What's going wrong?
A: Data variability in cell-based assays can obscure real biological effects. Here are the most common culprits.
-
Potential Cause 1: Compound Precipitation. Many indole derivatives are hydrophobic and may have poor solubility in aqueous cell culture media, causing them to precipitate out of solution.
-
Solution: First, visually inspect your stock solutions and final dilutions in media for any signs of precipitation. Determine the maximum soluble concentration of your compound in your chosen solvent (e.g., DMSO) and ensure the final concentration of the solvent in your culture media is non-toxic to the cells (typically <0.5%). If solubility remains an issue, consider using formulation aids like cyclodextrins, but be sure to run appropriate vehicle controls.
-
-
Potential Cause 2: Inconsistent Cell Seeding. An uneven number of cells seeded per well is a major source of variability.
-
Solution: Ensure you have a single-cell suspension before seeding by gently pipetting to break up clumps. Mix the cell suspension between pipetting into wells to prevent cells from settling at the bottom of the reservoir. Always discard the outer wells of a 96-well plate or fill them with sterile PBS, as these are prone to evaporation ("edge effects"), which can concentrate media components and affect cell growth.
-
-
Potential Cause 3: Incorrect Incubation Times. The timing for both drug treatment and dye incubation (e.g., MTT) is critical.
-
Solution: For drug treatment, a 48- or 72-hour incubation is standard for assessing cytotoxicity.[22] For the MTT assay itself, the incubation with the MTT reagent should be optimized (typically 2-4 hours) to ensure sufficient formazan crystal formation without causing toxicity from the reagent itself.[21]
-
Q: My compound is not reversing drug resistance in a P-gp overexpressing cell line. What should I check?
A: This is a critical experiment. A negative result requires careful troubleshooting to ensure it's a true reflection of the compound's activity.
-
Potential Cause 1: Inactive Compound. The compound may genuinely not be a P-gp inhibitor.
-
Solution: Before extensive cell-based assays, confirm the structure and purity (>95%) of your synthesized compound using HRMS, 1H-NMR, and 13C-NMR.[22]
-
-
Potential Cause 2: Sub-optimal Concentration. The concentration of your indole derivative may be too low to effectively inhibit P-gp.
-
Solution: Perform a dose-response experiment where you test a range of concentrations of your compound in combination with a fixed concentration of a known P-gp substrate chemotherapeutic (e.g., paclitaxel, doxorubicin). This will help you determine the effective concentration range for chemosensitization.
-
-
Potential Cause 3: Issues with the P-gp Efflux Assay. Functional assays like Rhodamine 123 or Calcein-AM efflux are direct measures of P-gp activity. A failure here points to specific technical issues.
-
Solution:
-
Run Controls: Always include a positive control inhibitor (e.g., Verapamil, Cyclosporin A) and a negative control (vehicle only).[6][7] This validates that the assay and the cells are behaving as expected.
-
Check Cell Line P-gp Expression: Periodically verify the high expression of P-gp in your resistant cell line and low/no expression in your parental line using Western Blot or qPCR. Cell lines can change over time in culture.
-
Optimize Assay Timing: Ensure the loading time for the fluorescent substrate and the efflux time are optimized for your specific cell line to achieve a sufficient signal window.
-
-
| Problem Summary | Likely Cause | Recommended Solution |
| Synthesis | ||
| Low Product Yield | Suboptimal reaction conditions (temp, time, catalyst) | Systematically optimize each parameter; monitor via TLC.[25] |
| Impure starting materials | Verify purity of reagents via NMR, MP, etc.[25] | |
| Biological Assays | ||
| High Data Variability | Compound precipitation in media | Check solubility; reduce final DMSO concentration; use vehicle controls. |
| Uneven cell seeding | Ensure single-cell suspension; avoid "edge effects" on plates. | |
| No Resistance Reversal | Compound is inactive or impure | Confirm structure and purity (>95%) with analytical methods.[22] |
| Concentration is too low | Perform a dose-response matrix with the chemotherapeutic agent. | |
| P-gp efflux assay failed | Use positive (Verapamil) and negative controls; confirm P-gp expression.[7] |
Validated Experimental Protocols
These protocols provide a starting point for key experiments. Always optimize for your specific lab conditions and cell lines.
Protocol 1: General Synthesis of 3-{[4-(Substituted-benzyl)piperazin-1-yl]methyl}-1H-indole Derivatives (Mannich Reaction)
This protocol is a representative example based on common synthetic routes.[17][20]
-
Reagents & Materials: Indole (or 3-methylindole), formaldehyde (37% in H2O), appropriate N-benzylpiperazine derivative, ethanol, glacial acetic acid.
-
Step 1: Preparation of the Reaction Mixture: In a round-bottom flask, dissolve indole (1.0 eq) in ethanol.
-
Step 2: Addition of Reagents: To the stirred solution, add the N-benzylpiperazine derivative (1.0 eq), followed by formaldehyde (1.1 eq).
-
Step 3: Reaction: Add a catalytic amount of glacial acetic acid. Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Step 4: Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum.
-
Step 5: Purification: Purify the crude product by column chromatography on silica gel, typically using a mobile phase system like ethyl acetate/n-hexane.[20]
-
Step 6: Characterization: Confirm the structure and purity of the final compound using IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[20][22]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Reagents & Materials: Drug-sensitive and drug-resistant cancer cells, complete culture medium, 96-well plates, 3-(1-benzylpiperidin-4-yl)-1H-indole derivative, chemotherapeutic agent, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization buffer (e.g., 10% SDS in 0.01M HCl).
-
Step 1: Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[21]
-
Step 2: Drug Treatment: Prepare serial dilutions of your indole derivative and/or chemotherapeutic agent in culture medium. Replace the old medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.
-
Step 3: Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Step 4: MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[21]
-
Step 5: Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Step 6: Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine IC50 values.
Protocol 3: P-gp Efflux Inhibition using Rhodamine 123 Assay
This is a functional assay to directly measure the inhibition of P-gp-mediated efflux.[5]
-
Reagents & Materials: P-gp overexpressing cells and parental control cells, phenol red-free medium, Rhodamine 123 (fluorescent P-gp substrate), your indole derivative, Verapamil (positive control), flow cytometer or fluorescence plate reader.
-
Step 1: Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1x10^6 cells/mL.
-
Step 2: Pre-incubation with Inhibitors: Aliquot cells into flow cytometry tubes. Add your indole derivative at various concentrations (or Verapamil as a positive control). Incubate for 30 minutes at 37°C to allow the inhibitor to enter the cells.
-
Step 3: Substrate Loading: Add Rhodamine 123 to a final concentration of ~1 µM to all tubes and incubate for another 30-60 minutes at 37°C in the dark.
-
Step 4: Efflux Phase: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cell pellet in fresh, pre-warmed medium (containing the inhibitors as in Step 2) and incubate for 60-120 minutes at 37°C to allow for efflux.
-
Step 5: Analysis: Place tubes on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FL1 channel). Increased fluorescence compared to the vehicle control indicates inhibition of P-gp efflux.
Visualization of Mechanisms & Workflows
Signaling Pathway Diagrams
// Drug entry and action Chemo_out -> Chemo_in [label="Diffusion"]; Chemo_in -> Target [label="Binds"]; Target -> Apoptosis [label="Triggers"];
// P-gp mediated resistance Chemo_in -> Pgp [label="Binds to P-gp", color="#EA4335"]; Pgp -> Chemo_out [label="ATP-dependent\nEfflux", arrowhead=open, style=dashed, color="#EA4335", fontcolor="#EA4335"];
// Inhibition by Indole Derivative Indole_out -> Pgp [label="Inhibits", color="#34A853", style=bold, arrowhead=tee];
} dot Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
References
-
Malawska, M. F., et al. (2011). Synthesis of novel n-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid. Acta Poloniae Pharmaceutica, 69(3), 449-55. [Link]
-
de Oliveira, R. B., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 101, 645-657. [Link]
-
Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. [Link]
-
Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung, 62(8), 389-94. [Link]
-
Patel, J. S., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports, 7(1), 7982. [Link]
-
Yarim, M., et al. (2012). Synthesis and anticancer screening studies of indole-based piperazine derivatives. Conference Paper. [Link]
-
Russo, M., et al. (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 28(1), 265. [Link]
-
Dale, I. L., et al. (1998). Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative. British Journal of Cancer, 78(7), 885-892. [Link]
-
Bautrisa-Aguilera, E., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Advances, 11(49), 30781-30797. [Link]
-
Jakubowska, A., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 449-55. [Link]
-
Yarim, M., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Molecules, 26(24), 7687. [Link]
-
Singh, V. K., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]
-
Ferreira, R. J., et al. (2021). Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer. Pharmaceuticals, 14(9), 862. [Link]
-
Sharma, V., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(7), 526-543. [Link]
-
Ferreira, R. J., et al. (2021). Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer. MDPI. [Link]
-
Singh, V. K., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]
-
Zhang, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]
-
Koksal, M., et al. (2012). Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives. ResearchGate. [Link]
-
Brozovic, A., et al. (2018). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 19(11), 3566. [Link]
-
Al-Ostath, A., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6931. [Link]
-
Kashyap, P., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. [Link]
-
Gaikwad, V. (2024). Review of indole, A versatile pharmacophoric moiety. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Chen, Y., et al. (2022). Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. Molecules, 27(18), 5824. [Link]
-
Al-Bassam, M. M., et al. (2025). Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A. ACS Infectious Diseases. [Link]
-
Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1354(1), 12-31. [Link]
-
Sharma, P., et al. (2024). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. Molecules, 29(14), 3217. [Link]
-
PubChem. 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid. PubChem Compound Summary. [Link]
-
Bautrisa-Aguilera, E., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents. Semantic Scholar. [Link]
-
Fantacuzzi, M., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4930-4953. [Link]
-
Yazdani, M., et al. (2022). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 12(30), 19349-19360. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer [mdpi.com]
- 4. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer’s Disease Treatment [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 13. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ptfarm.pl [ptfarm.pl]
- 17. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jchr.org [jchr.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole
Welcome to the technical support center for the synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The primary synthetic route discussed is the Fischer indole synthesis, a robust and widely used method for indole ring formation.
I. Reaction Overview: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and a carbonyl compound, in this case, 1-benzyl-4-piperidone.
The mechanism, while complex, is understood to proceed through a key-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone. This is followed by cyclization and the elimination of ammonia to yield the aromatic indole ring. The choice of acid catalyst is a critical parameter that can significantly influence the reaction's success and yield.
II. Experimental Protocol: A Representative Procedure
Materials:
-
Phenylhydrazine (or its hydrochloride salt)
-
1-Benzyl-4-piperidone
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (or another suitable acid catalyst)
-
Sodium Hydroxide solution (for neutralization)
-
Dichloromethane or Chloroform (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel or Alumina (for chromatography)
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) and 1-benzyl-4-piperidone (1.0-1.2 eq.) in glacial acetic acid. The reaction can often be performed as a one-pot synthesis where the hydrazone is not isolated.
-
Cyclization: To the solution from step 1, cautiously add a strong acid catalyst, such as concentrated hydrochloric acid. A mixture of acetic acid and hydrochloric acid is a common choice.
-
Heating: Reflux the reaction mixture with stirring. The reaction time can vary significantly (from a few hours to overnight) and should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture
Addressing the metabolic instability of 3-(1-benzylpiperidin-4-yl)-1H-indole
Introduction
Welcome to the technical support guide for researchers working with the 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold. This chemical series holds significant promise across various therapeutic areas; however, its progression is often hampered by metabolic instability, leading to high in vivo clearance and poor pharmacokinetic profiles.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during drug development. We will explore the underlying causes of this instability and offer validated protocols and strategic solutions to design more robust and effective drug candidates.
Troubleshooting Guide & FAQs
Q1: We've just synthesized a novel compound based on the 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold. What are its most likely metabolic liabilities?
A1: Based on extensive data from analogous structures, the 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold possesses three primary regions susceptible to metabolic modification, often referred to as "metabolic hotspots." These are the most probable sites of enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes in the liver.[2][3]
-
N-debenzylation: The bond between the piperidine nitrogen and the benzyl group's methylene carbon is a major site of oxidative N-dealkylation.[4][5] This reaction, often catalyzed by CYP3A4, cleaves the benzyl group to form 3-(piperidin-4-yl)-1H-indole and benzaldehyde.[4][5] This is frequently the dominant clearance pathway for this chemical class.
-
Aromatic Hydroxylation: The electron-rich indole ring and the benzyl ring are both susceptible to hydroxylation. For the benzyl group, this typically occurs at the para-position. For the indole, hydroxylation can occur at various positions (C4, C5, C6, C7), leading to subsequent rapid Phase II conjugation (e.g., glucuronidation or sulfation).[6][7][8]
-
Alicyclic Hydroxylation: The piperidine ring can be oxidized, most commonly at the carbon atoms adjacent (alpha) to the nitrogen, which can lead to the formation of a stable lactam metabolite.[9]
Below is a diagram illustrating these primary metabolic pathways.
Caption: Predicted metabolic pathways for the core scaffold.
Q2: Our lead candidate shows very high clearance (>70% of liver blood flow) in our human liver microsomal (HLM) assay. How do we confirm this and identify the cause?
A2: High clearance in an HLM assay is a strong indicator of rapid Phase I metabolism.[10] The immediate goal is to pinpoint which metabolic pathway is driving this clearance. This requires a systematic approach involving metabolite identification.
The first step is to conduct a "metabolite identification" or "metabolic soft-spot" analysis.[11][12] This involves incubating your compound with liver microsomes for a sufficient period and then analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
The workflow is as follows:
-
Confirm Stability: Run a time-course HLM stability assay to determine the half-life (t½) and intrinsic clearance (CLint).[10]
-
Generate Metabolites: Perform a larger-scale incubation with a higher concentration of your compound and HLM to generate detectable quantities of metabolites.
-
Analyze with LC-MS/MS: Use high-resolution MS to detect the parent compound and any new peaks corresponding to metabolites. The mass shift from the parent compound provides critical clues:
-
Loss of 90 Da: Corresponds to the loss of the benzyl group (C₇H₆), a strong indicator of N-debenzylation.
-
Addition of 16 Da (+16): Indicates an oxidation event, likely hydroxylation on one of the aromatic rings or the piperidine ring.[12]
-
Addition of 14 Da (+14): Suggests the formation of a lactam via oxidation of the piperidine ring alpha to the nitrogen, followed by loss of H₂.[9]
-
The following diagram outlines this troubleshooting workflow.
Caption: Strategies to mitigate N-debenzylation.
Q5: Our primary metabolite is a +16 Da species. How do we determine the site of hydroxylation and block it?
A5: A +16 Da metabolite confirms oxidation. The challenge is to identify where this oxidation occurred (indole ring, benzyl ring, or piperidine ring). This usually requires more advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy on an isolated metabolite sample. However, before that, you can use a combination of logic and further experiments:
-
Fragment Analysis (MS/MS): Detailed analysis of the MS/MS fragmentation pattern of the +16 Da metabolite compared to the parent can often reveal the location. For instance, if the benzyl fragment (m/z 91) is shifted to m/z 107, the hydroxylation is on the benzyl ring.
-
Cross-Species Comparison: Run metabolic stability assays in microsomes from different species (e.g., rat, dog, monkey). Different CYP enzyme expression profiles across species can lead to different metabolite ratios, providing clues about the enzymes involved and the site of metabolism. [11]3. Blocking Strategies: Once the "soft spot" is identified, you can block it directly.
-
If on the benzyl ring (e.g., para-position): Place a metabolically stable group like fluorine at that position. The C-F bond is much stronger than a C-H bond and resistant to CYP-mediated oxidation. [14] * If on the indole ring: Place a small, stable group like a methyl or halogen at the hydroxylated position to prevent oxidation.
-
References
-
Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel “Aromatase” Process. Drug Metabolism and Disposition. [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]
-
Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Utah. [Link]
-
Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition. [Link]
-
Oxidation of indole by cytochrome P450 enzymes. PubMed. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
Oxidation of Indole by Cytochrome P450 Enzymes. Sci-Hub. [Link]
-
What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]
-
Metabolic Stability. Pharma Focus Asia. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. PubMed. [Link]
-
Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]
-
Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. [Link]
-
Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. PubMed. [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central. [Link]
-
Bioisosteric Replacements. Chem-Space. [Link]
-
Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4. Chemical Research in Toxicology. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. [Link]
-
Bioisosterism. Drug Design Org. [Link]
-
The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]
-
1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Indole alkaloid. Wikipedia. [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]
-
N-Dealkylation of Amines. MDPI. [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
-
Update of Indoles: Promising molecules for ameliorating metabolic diseases. PubMed. [Link]
-
Innovation in identifying metabolites from complex metabolome—Highlights of recent analytical platforms and protocols. Frontiers. [Link]
-
Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. National Institutes of Health. [Link]
-
metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Metabolite characterisation to accelerate drug discovery. Sygnature Discovery. [Link]
-
Metabolite Profiling & Structural Elucidation. Charles River Laboratories. [Link]
-
N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]
-
Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. ResearchGate. [Link]
-
4-Benzylpiperidine. Wikipedia. [Link]
-
Metabolomics‐driven approaches for identifying therapeutic targets in drug discovery. PubMed Central. [Link]
-
Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. PubMed. [Link]
-
Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. ResearchGate. [Link]
-
Addressing the Challenges of Low Clearance in Drug Research. PubMed Central. [Link]
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Oxidation of Indole by Cytochrome P450 Enzymes / Biochemistry, 2000 [sci-hub.box]
- 8. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Technical Support Center: Mitigating Off-Target Effects of 3-(1-benzylpiperidin-4-yl)-1H-indole and Related Compounds
Welcome to the technical support center for researchers working with 3-(1-benzylpiperidin-4-yl)-1H-indole and similar novel chemical entities. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and reduction of off-target effects. As you navigate the complex yet rewarding path of drug discovery, ensuring the specificity of your lead compounds is paramount for both efficacy and safety.[1] This resource, grounded in established scientific principles and field-proven insights, will equip you with the knowledge to proactively address and resolve potential off-target issues.
Introduction: The Double-Edged Sword of Small Molecules
Small molecules like 3-(1-benzylpiperidin-4-yl)-1H-indole hold immense therapeutic promise. Its core structure, featuring an indole nucleus and a benzylpiperidine moiety, is a common scaffold in compounds targeting the central nervous system (CNS), potentially modulating receptors like serotonin subtypes.[2][3] However, the very features that enable a compound to interact with its intended target can also lead to unintended interactions with other proteins, known as off-target effects.[1][4] These effects can range from confounding experimental results to causing significant toxicity, and are a major reason for clinical trial failures.[5]
This guide will walk you through a systematic approach to de-risk your research by identifying, understanding, and mitigating the off-target effects of 3-(1-benzylpiperidin-4-yl)-1H-indole and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and challenges encountered during the preclinical development of novel compounds.
Q1: I've synthesized 3-(1-benzylpiperidin-4-yl)-1H-indole and confirmed its on-target activity. How do I begin to assess its off-target profile?
Answer: A proactive, multi-pronged approach is crucial for early identification of potential off-target liabilities.[1] Your initial strategy should combine computational prediction with broad-spectrum experimental screening.
Step 1: In Silico Off-Target Prediction
Before committing to expensive and time-consuming wet lab experiments, leverage computational tools to predict potential off-target interactions.[6][7] These methods use the chemical structure of your compound to screen against databases of known protein targets.
-
Ligand-Based Approaches: These methods, such as the Similarity Ensemble Approach (SEA), compare your molecule to compounds with known biological activities.[6]
-
Structure-Based Approaches: If the 3D structure of potential off-targets is known, molecular docking simulations can predict binding affinity.[6]
Table 1: Hypothetical In Silico Off-Target Prediction for 3-(1-benzylpiperidin-4-yl)-1H-indole
| Predicted Off-Target Class | Prediction Method | Confidence Score | Rationale for Concern |
| Kinases | 2D Chemical Similarity | High | Many CNS drugs exhibit off-target kinase activity.[8] |
| GPCRs (e.g., Dopamine, Adrenergic) | Pharmacophore Modeling | High | Structural similarity to known monoaminergic ligands. |
| hERG Channel | QSAR Model | Medium | Piperidine moieties are a known structural alert for hERG binding. |
| Cholinesterases | Molecular Docking | Medium | Indole and benzylpiperidine are scaffolds in some cholinesterase inhibitors.[3][9] |
Step 2: Broad-Spectrum In Vitro Profiling
Based on your in silico predictions and the structural characteristics of your compound, select appropriate broad-panel screening assays. For a compound like 3-(1-benzylpiperidin-4-yl)-1H-indole, a logical starting point would be:
-
Kinome Scanning: Screen against a large panel of kinases (e.g., 400+ kinases) at a fixed concentration (e.g., 1-10 µM) to identify potential hits.[10][11] Radiometric activity assays are considered a gold standard for this purpose.[12]
-
GPCR Panel Screening: Evaluate binding against a panel of common CNS-related G-protein coupled receptors.
-
Safety Pharmacology Panel: Include key off-targets associated with adverse effects, such as the hERG channel and a panel of cyclins.
The goal of this initial screen is not to determine precise potency, but to flag potential areas of concern for further investigation.
Q2: My initial screen revealed that 3-(1-benzylpiperidin-4-yl)-1H-indole inhibits several off-target kinases with moderate potency. What are my next steps?
Answer: This is a common scenario in drug discovery. The key is to systematically validate these initial findings and understand their potential biological significance.
Workflow for Investigating Off-Target Kinase Hits
Caption: Workflow for validating and addressing off-target kinase activity.
Detailed Protocol: Off-Target Kinase IC50 Determination
-
Prepare Reagents:
-
Recombinant human kinase for each off-target hit.
-
Specific peptide or protein substrate.
-
Radioactive [γ-³²P]ATP or a fluorescence-based detection system.
-
Serial dilutions of 3-(1-benzylpiperidin-4-yl)-1H-indole (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure (Example using Radiometric Assay):
-
In a 96-well plate, combine the kinase, substrate, and your compound at various concentrations in an appropriate kinase buffer.
-
Initiate the reaction by adding ATP (at a concentration close to the Km for each kinase to provide a sensitive measure of inhibition).[12][13]
-
Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
A significant separation (ideally >100-fold) between the on-target and off-target IC50 values is desirable. If the therapeutic window is narrow, medicinal chemistry efforts to improve selectivity are warranted.
Q3: How can I rationally modify the structure of 3-(1-benzylpiperidin-4-yl)-1H-indole to reduce its off-target effects while maintaining on-target potency?
Answer: This is the core challenge of lead optimization. A systematic Structure-Activity Relationship (SAR) study is the most effective approach.[9][14] The goal is to identify regions of the molecule that contribute to off-target binding and can be modified without disrupting on-target interactions.
Systematic SAR Approach
Caption: A systematic Structure-Activity Relationship (SAR) workflow.
Example SAR Strategy for 3-(1-benzylpiperidin-4-yl)-1H-indole:
-
Hypothesis: The lipophilic benzyl group might be inserting into a non-specific hydrophobic pocket on off-target kinases.
-
Action: Synthesize a series of analogs where the benzyl group is modified. For instance:
-
Analog 1: 3-(1-(4-fluorobenzyl)piperidin-4-yl)-1H-indole (adds polarity).
-
Analog 2: 3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1H-indole (introduces a hydrogen bond acceptor).
-
Analog 3: 3-(1-cyclohexylmethylpiperidin-4-yl)-1H-indole (removes aromaticity).
-
By screening these new analogs against both your primary target and the identified off-targets, you can determine if these modifications improve the selectivity profile. This iterative process of design, synthesis, and testing is fundamental to successful lead optimization.[14]
Q4: My compound appears selective in biochemical assays, but I'm observing unexpected phenotypes in cell-based assays. Could this still be an off-target effect?
Answer: Absolutely. Off-target effects can be complex and may not always be apparent in simple binding or enzymatic assays.[1][5] Unexpected cellular phenotypes are a red flag that warrants further investigation.
Possible Explanations and Troubleshooting Steps:
-
Metabolite-Induced Off-Target Effects: Your parent compound might be selective, but a metabolite produced by the cells could have a different target profile.
-
Action: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the cell culture media and cell lysates to identify major metabolites. If possible, synthesize these metabolites and screen them against your off-target panels.
-
-
Phenotypic Screening: The unexpected phenotype itself can be used as a tool to identify the responsible off-target.
-
Action: Employ techniques like genetic screening (e.g., using CRISPR-Cas9 libraries) to identify genes that, when knocked out, rescue the unexpected phenotype.[4] This can help pinpoint the off-target pathway.
-
-
Target Engagement in a Complex Environment: The cellular environment can influence drug binding in ways not captured by in vitro assays.
-
Action: Confirm that your compound is engaging its intended target in the cell-based assay using methods like the Cellular Thermal Shift Assay (CETSA®). A lack of on-target engagement at the concentrations causing the phenotype would strongly suggest an off-target mechanism.
-
By systematically ruling out these possibilities, you can gain confidence in your compound's mechanism of action or uncover a novel, therapeutically relevant off-target effect.[8]
Conclusion: A Commitment to Selectivity
Reducing the off-target effects of promising compounds like 3-(1-benzylpiperidin-4-yl)-1H-indole is not merely a box-ticking exercise; it is a fundamental aspect of developing safe and effective therapeutics. By integrating computational prediction, broad-spectrum screening, rigorous validation, and rational medicinal chemistry, researchers can navigate the complexities of drug-target interactions. This proactive and systematic approach will not only de-risk your projects but also enhance the quality and translatability of your scientific findings.
References
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]
-
How can off-target effects of drugs be minimised?. (2023). Patsnap Synapse. [Link]
-
A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). LDRD Annual Report. [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2019). Frontiers in Chemistry. [Link]
-
Off Target Effect. (2024). Massive Bio. [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR. (2025). Computational Molecular Biology. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (2022). Journal of Medical Genetics. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2019). Frontiers in Chemistry. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). Frontiers in Genome Editing. [Link]
-
The precision paradox: Off-target effects in gene editing. (2024). Drug Discovery News. [Link]
-
Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. (2022). Springer Link. [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). eLife. [Link]
-
Are there experimental tests for off target effects in CRISPR?. (2015). ResearchGate. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). Science Translational Medicine. [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (2006). Chemistry & Biology. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). ACS Omega. [Link]
-
synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. (2011). Acta Poloniae Pharmaceutica. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). International Journal of Molecular Sciences. [Link]
-
3-(1-benzylpiperidin-4-yl)-1H-indole. (n.d.). MySkinRecipes. [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (2024). Archiv der Pharmazie. [Link]
-
Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. (2020). Journal of Medicinal Chemistry. [Link]
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. (2021). RSC Medicinal Chemistry. [Link]
-
Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. (2011). Acta Poloniae Pharmaceutica - Drug Research. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2021). ChemRxiv. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1993). Journal of Medicinal Chemistry. [Link]
-
Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. (2016). Medicinal Chemistry Research. [Link]
-
3-(1-BENZYLPIPERIDIN-4-YL)-1H-INDOLE. (n.d.). ChemUniverse. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2022). Molecules. [Link]
-
Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. (2016). European Journal of Medicinal Chemistry. [Link]
-
3-(1-Methylpiperidin-4-YL)-1H-indole. (n.d.). PubChem. [Link]
-
Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019). Journal of Saudi Chemical Society. [Link]
-
New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. (2020). International Journal of Nanomedicine. [Link]
-
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid. (n.d.). PubChem. [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2021). Molecules. [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. 3-(1-benzylpiperidin-4-yl)-1H-indole [myskinrecipes.com]
- 3. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. assayquant.com [assayquant.com]
- 14. Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields in their synthesis of indole derivatives. Here, we move beyond simple procedural lists to delve into the causality behind common experimental pitfalls. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face in the lab.
Troubleshooting Guide: Pinpointing the Source of Low Yields
Low yields in indole synthesis can be frustrating, but a systematic approach to troubleshooting can often identify the root cause. This guide is broken down by common synthesis methods.
The Fischer Indole Synthesis
One of the oldest and most versatile methods for indole synthesis, the Fischer method is not without its challenges. Low yields can often be traced back to several key factors.[1][2]
Question: My Fischer indole synthesis is failing or giving a very low yield. What are the most common culprits?
Answer:
Several factors can contribute to the failure or low yield of a Fischer indole synthesis. Let's break down the most common issues:
-
Purity of Starting Materials: The purity of your arylhydrazine and carbonyl compounds is paramount. Impurities can lead to a cascade of unwanted side reactions. Arylhydrazines, in particular, can degrade over time. It's always a good practice to verify the purity of your starting materials before commencing the reaction.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can lead to the degradation of your starting materials or the final product. Commonly used catalysts include Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[2][3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters that need to be carefully controlled. Insufficient heat may prevent the reaction from proceeding, while excessive heat can promote side reactions and decomposition.
-
Substituent Effects: The electronic properties of substituents on both the arylhydrazine and the carbonyl compound can significantly impact the reaction's success. Electron-donating groups on the arylhydrazine can sometimes weaken the N-N bond, leading to cleavage as a competing side reaction instead of the desired cyclization.[4]
-
Steric Hindrance: Bulky substituents on either of the starting materials can sterically hinder the reaction, preventing the necessary conformational changes for the key[5][5]-sigmatropic rearrangement to occur.
Question: I'm observing multiple spots on my TLC, and the yield of my desired indole is low. What are the likely side reactions?
Answer:
The formation of multiple byproducts is a common reason for low yields. Here are some of the usual suspects in a Fischer indole synthesis:
-
N-N Bond Cleavage: As mentioned, this is a major competing pathway, especially with electron-rich arylhydrazines.[6] This cleavage results in the formation of anilines and other degradation products.
-
Formation of Regioisomers: When using an unsymmetrical ketone, you can get a mixture of two different indole regioisomers. The ratio of these isomers is influenced by the choice of acid catalyst, temperature, and steric factors.[6]
-
Aldol Condensation: Under acidic conditions, aldehydes and ketones that can enolize may undergo self-condensation, consuming your starting material and reducing the yield of the indole.[6]
-
Incomplete Cyclization: The reaction can sometimes stall at the intermediate phenylhydrazone stage, particularly if the reaction conditions (acid strength, temperature) are too mild.[6]
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: A systematic workflow for troubleshooting low yields in the Fischer indole synthesis.
The Bischler-Möhlau Indole Synthesis
This classical method, involving the reaction of an α-halo-acetophenone with an excess of an aniline, is notorious for requiring harsh reaction conditions, which can often lead to low yields and unpredictable regiochemistry.[7][8][9]
Question: My Bischler-Möhlau synthesis is resulting in a low yield and a complex mixture of products. How can I improve this?
Answer:
The challenges you're facing are characteristic of the traditional Bischler-Möhlau synthesis. Here’s how you can address them:
-
Reaction Conditions: The historically harsh conditions (high temperatures) are a primary cause of low yields due to the degradation of starting materials and products.[7][9][10] Modern approaches have sought to mitigate this. Consider employing microwave irradiation, which can significantly reduce reaction times and often leads to cleaner reactions with improved yields.[10] The use of milder catalysts, such as lithium bromide, has also been shown to be effective.[10]
-
Substrate Dependence: The yield and regiochemical outcome of the Bischler-Möhlau reaction are highly dependent on the specific substrates used.[8] The electronic nature of the substituents on both the aniline and the α-halo-acetophenone can influence the reaction pathway.
-
Complex Mechanism: The reaction proceeds through a surprisingly complex mechanism, with several potential pathways leading to different regioisomers (2-aryl and 3-aryl indoles).[8] Understanding these pathways can sometimes provide insight into how to favor the formation of your desired product.
Palladium-Catalyzed Indole Syntheses (e.g., Larock, Buchwald-Hartwig)
Modern palladium-catalyzed methods offer milder conditions and broader functional group tolerance compared to classical syntheses. However, they come with their own set of potential issues, often related to the catalyst system.
Question: I'm experiencing low or no yield in my Larock indole synthesis. What should I investigate?
Answer:
The Larock indole synthesis, which couples an ortho-iodoaniline with a disubstituted alkyne, is a powerful tool.[11][12] When yields are low, consider the following:
-
Catalyst System: The choice of palladium source and ligands is critical. While the original protocol used a "ligand-less" Pd(OAc)₂ system, subsequent developments have shown that bulky phosphine ligands can improve efficiency and expand the scope to less reactive ortho-bromo and ortho-chloroanilines.[12]
-
Base and Additives: The choice of base (e.g., Na₂CO₃, K₂CO₃) and additives like LiCl can significantly impact the reaction. The stoichiometry of these reagents should be carefully controlled.[11]
-
Reaction Conditions: As with other catalytic reactions, temperature and solvent play a crucial role. A systematic screening of these parameters is often necessary to find the optimal conditions for your specific substrates.
Question: My Buchwald-Hartwig amination to form an indole precursor is not working. What are the common troubleshooting steps?
Answer:
The Buchwald-Hartwig amination is a versatile C-N bond-forming reaction. If you're encountering issues, here's what to look into:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst. Using a well-defined precatalyst can often lead to more reliable results.
-
Ligand Choice: The ligand is arguably the most important component of the catalyst system. The choice of ligand will depend on the specific substrates you are using. Screening a variety of ligands is often the key to success.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include NaOtBu, LiHMDS, and Cs₂CO₃. The strength and solubility of the base can affect the reaction outcome.[13]
-
Solvent and Temperature: Anhydrous, degassed solvents are essential for many palladium-catalyzed reactions. Common solvents include toluene, dioxane, and THF. The reaction temperature should be optimized to ensure efficient catalysis without promoting catalyst decomposition or side reactions.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, you may need to use a more active catalyst system and more forcing conditions.[14]
General Troubleshooting Workflow for Catalytic Reactions
Caption: A generalized troubleshooting workflow applicable to palladium-catalyzed indole syntheses.
Frequently Asked Questions (FAQs)
Q1: How important is the purity of solvents and reagents in indole synthesis?
A1: It is critically important. Many indole syntheses, especially those involving organometallic catalysts, are sensitive to air and moisture. Using anhydrous, degassed solvents is often necessary. Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions, leading to lower yields and purification challenges.[15]
Q2: I'm using an unsymmetrical ketone in a Fischer indole synthesis and getting a mixture of regioisomers. How can I improve selectivity?
A2: The regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a well-known challenge. The choice of acid catalyst can significantly influence the outcome. Generally, stronger acids tend to favor the formation of the indole derived from the less-substituted enamine intermediate. A systematic screening of different acid catalysts (both Brønsted and Lewis acids) and their concentrations is the most effective way to optimize the yield of the desired regioisomer.
Q3: What are some general strategies for improving the yield of a struggling indole synthesis?
A3: Beyond the specific troubleshooting steps for each reaction type, here are some general strategies:
-
Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically screen variables like catalyst, ligand, base, solvent, temperature, and concentration.
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent them from interfering with the reaction.
-
Alternative Synthetic Routes: If a particular method consistently gives low yields for your target molecule, it may be worth exploring a different synthetic route altogether. There are numerous named reactions for indole synthesis, each with its own strengths and weaknesses.[16][17]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for various indole synthesis methods. Note that optimal conditions are highly substrate-dependent.
Table 1: Fischer Indole Synthesis - Catalyst and Yield Comparison
| Carbonyl Compound | Arylhydrazine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | Phenylhydrazine | ZnCl₂ | Acetic Acid | 170 | 87-91 | [1] |
| Pyruvic Acid | N-Methylphenylhydrazine | Acid | - | - | 5 | [18] |
| Cyclohexanone | Phenylhydrazine | Acetic Acid | - | Reflux | High | [6] |
Table 2: Larock Indole Synthesis - Conditions and Yields
| o-Iodoaniline Derivative | Alkyne | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |
| 2-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ | K₂CO₃ | 100 | 85 | [19] |
| o-Bromoaniline | Serine-derived alkyne | Pd[P(o-tol)₃]₂ | Na₂CO₃ | - | 70 | [20] |
| o-Bromoaniline | Serine-derived alkyne | Pd(OAc)₂ | Na₂CO₃ | 100 | 27 | [20] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of 2-Phenylindole [1]
This two-step protocol involves the initial formation of the phenylhydrazone followed by its cyclization.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the product by filtration and wash with cold ethanol.
-
Dry the combined solids under reduced pressure.
Step 2: Acid-Catalyzed Cyclization
-
Prepare an intimate mixture of acetophenone phenylhydrazone (1.0 eq) and powdered anhydrous zinc chloride (approx. 5 eq by weight).
-
Immerse the reaction vessel in an oil bath preheated to 170°C and stir vigorously.
-
After the initial reaction subsides (3-5 minutes), remove the vessel from the heat and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into a beaker containing water, glacial acetic acid, and concentrated hydrochloric acid to dissolve the zinc salts.
-
Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.
Protocol 2: General Procedure for Larock Indole Synthesis [19]
This protocol is a generalized starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add 2-iodoaniline (1.0 eq), the disubstituted alkyne (2-5 eq), palladium(II) acetate (e.g., 5 mol%), and a base such as potassium carbonate (2.0 eq).
-
Add an anhydrous, degassed solvent (e.g., DMF).
-
Heat the reaction mixture at a predetermined temperature (e.g., 100°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.
- Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
- Application Notes and Protocols: Larock Indole Synthesis with 2-Iodoaniline. Benchchem.
- Fischer Indole Synthesis. Alfa Chemistry.
- A Review of the Indole Synthesis Reaction System. (2026).
- Indole synthesis: a review and proposed classification. (2006). Journal of the Brazilian Chemical Society.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016). Organic Letters.
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
- A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. Benchchem.
- Optimizing temperature and reaction time for indole synthesis. Benchchem.
- A Comparative Guide to Indole Synthesis: Classical Methods vs.
- Improving yield in Fischer indole synthesis of precursors. Benchchem.
- Larock indole synthesis. Wikipedia.
- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016).
- Larock indole synthesis. Grokipedia.
- Fischer Indole Synthesis. (2025). J&K Scientific LLC.
- Bischler-Mohlau Indole Synthesis. Name Reactions in Organic Synthesis.
- Bischler-Möhlau indole synthesis. chemeurope.com.
- Fischer indole synthesis. Wikipedia.
- Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. (2022). The Journal of Organic Chemistry.
- Help troubleshooting a Buchwald-Hartwig amin
- Process of preparing purified aqueous indole solution. (1992).
- Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
- Bischler–Möhlau indole synthesis. Wikiwand.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
- Bischler Indole Synthesis. (2019).
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (2017). MDPI.
- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2016). The Journal of Organic Chemistry.
- Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2026). Organic Letters.
- Why Do Some Fischer Indolizations Fail?. (2011). The Journal of Organic Chemistry.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2025).
- Bischler–Möhlau indole synthesis. Wikipedia.
- Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. (2007). The Journal of Organic Chemistry.
- Preparation method of high-purity indole. (2016).
- Buchwald–Hartwig amin
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987).
- What factors determines the choice of acid catalyst for the Fischer indole synthesis?. (2014). Reddit.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Buchwald-Hartwig Amin
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.. University of Southampton.
- Fischer Indole Synthesis. (2021). YouTube.
- Optimisation of reaction conditions..
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bischler–Möhlau indole synthesis - Wikiwand [wikiwand.com]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 16. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of 3-(1-benzylpiperidin-4-yl)-1H-indole in cell lines
A Guide to Investigating and Mitigating In Vitro Cytotoxicity for Researchers
Welcome to the technical support center for 3-(1-benzylpiperidin-4-yl)-1H-indole. As Senior Application Scientists, we understand that unexpected cytotoxicity can be a significant roadblock in your research. This guide is designed to provide a logical, scientifically-grounded framework for troubleshooting and mitigating adverse cellular effects observed during your experiments. We will move from foundational experimental checks to deep mechanistic dives, empowering you to understand and control your cellular system.
Section 1: Understanding the Challenge: Cytotoxicity of Heterocyclic Small Molecules
The compound 3-(1-benzylpiperidin-4-yl)-1H-indole belongs to a broad class of indole-containing heterocyclic molecules. While many indole derivatives are explored for their therapeutic potential, including anticancer activities, they can also exhibit off-target cytotoxicity.[1][2][3] The observation of cell death in your experiments is a critical data point. The key is to determine whether this is an expected outcome related to a specific pathway of interest or an unintended "off-target" effect that needs to be managed.
This guide provides a systematic approach to diagnose the root cause of the observed cytotoxicity and implement strategies to achieve a viable experimental window.
Section 2: Troubleshooting Guide & FAQs
This section is structured as a series of questions that our users frequently encounter. We'll start with the most common and easily addressable issues before moving to more complex mechanistic investigations.
Tier 1: Foundational Experimental Parameters
Question: I've just started using 3-(1-benzylpiperidin-4-yl)-1H-indole, and I'm seeing widespread cell death even at what I thought were low concentrations. What are the first things I should check?
Answer: This is a common issue when working with a new compound. Before investigating complex biological mechanisms, it's crucial to validate your basic experimental setup. Off-target toxicity can often be exacerbated by suboptimal experimental conditions.
Initial Troubleshooting Checklist:
| Parameter | Rationale & Action |
| Compound Solubility | An inadequately dissolved compound can form micro-precipitates that are highly toxic to cells. Action: Confirm the solubility of your stock solution. Visually inspect for precipitates. Consider a brief sonication or gentle warming. Re-evaluate your solvent choice if issues persist. |
| Solvent Toxicity | The vehicle (e.g., DMSO) can be toxic, especially at higher concentrations (>0.5%) or with prolonged exposure. Action: Run a vehicle-only control curve to determine the maximum tolerated solvent concentration for your specific cell line and experiment duration. |
| Concentration & Exposure Time | Cytotoxicity is a function of both dose and duration. A high concentration for a short time may trigger different effects than a low concentration for a long time. Action: Perform a matrix experiment varying both concentration and time points (e.g., 6, 12, 24, 48 hours). This will help you identify a potential therapeutic window. |
| Cell Density & Health | Low-density or unhealthy cell cultures are more susceptible to chemical insults. Action: Ensure your cells are seeded at an optimal density and are in the logarithmic growth phase before treatment. Always perform a pre-treatment health check (e.g., visual inspection, Trypan Blue count). |
Question: How can I systematically determine a non-toxic working concentration for my experiments?
Answer: The most effective method is to perform a dose-response cell viability assay to determine the IC50 (half-maximal inhibitory concentration). This provides a quantitative measure of the compound's potency in causing cell death.
A standard approach is the MTT or a luciferase-based viability assay (e.g., CellTiter-Glo®). We recommend a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
Hypothetical Dose-Response Data:
| Concentration (µM) | % Viability (Relative to Vehicle) |
| 100 | 2.5% |
| 33.3 | 5.1% |
| 11.1 | 15.6% |
| 3.7 | 48.9% |
| 1.2 | 85.3% |
| 0.4 | 98.2% |
| 0.1 | 99.1% |
| 0.05 | 99.5% |
| 0.02 | 100% |
| 0 (Vehicle) | 100% |
From this data, the IC50 is approximately 3.7 µM. For subsequent mechanistic experiments, you would typically work with concentrations at or below this value to minimize overt cytotoxicity unless cell killing is the intended endpoint.
Tier 2: Investigating the Mechanism of Cell Death
Once you have ruled out experimental artifacts, the next step is to understand how the compound is killing the cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between them is critical.
Question: How can I determine if 3-(1-benzylpiperidin-4-yl)-1H-indole is inducing apoptosis or necrosis?
Answer: The gold-standard method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Rationale: In early apoptosis, a lipid called phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS. PI is a fluorescent dye that intercalates with DNA but cannot cross an intact cell membrane.
-
Interpretation:
-
Healthy Cells: Annexin V Negative / PI Negative
-
Early Apoptotic Cells: Annexin V Positive / PI Negative
-
Late Apoptotic/Necrotic Cells: Annexin V Positive / PI Positive
-
Necrotic Cells: Annexin V Negative / PI Positive
-
A compound inducing primarily apoptosis is often more indicative of a specific signaling pathway being activated, whereas high levels of primary necrosis can suggest general membrane disruption or severe metabolic stress.
Question: My results suggest apoptosis. What are the downstream molecular events I should investigate?
Answer: Apoptosis is executed by a family of proteases called caspases .[4] Activation of these enzymes is a hallmark of this process.[5][6] There are two main pathways leading to caspase activation:
-
The Extrinsic Pathway: Triggered by external signals via death receptors.
-
The Intrinsic (Mitochondrial) Pathway: Triggered by internal stress, such as DNA damage or oxidative stress.[6]
Many cytotoxic drugs induce apoptosis via the intrinsic pathway.[7][8] A key event in this pathway is the release of cytochrome c from the mitochondria, which leads to the activation of initiator caspase-9, followed by executioner caspases like caspase-3 and -7.
Recommended Experiment: Use a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7, 9) to measure the activity of key caspases over a time course following treatment. A significant increase in caspase activity confirms apoptotic signaling.
Question: I've read that drug-induced toxicity is often linked to oxidative stress. How can I test this hypothesis?
Answer: Excellent question. Many xenobiotics induce cytotoxicity by overwhelming the cell's antioxidant capacity, leading to a state of oxidative stress .[9][10] This is characterized by an accumulation of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, ultimately triggering apoptosis.[11][12]
How to Measure ROS: You can measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated and then oxidized by ROS into the highly fluorescent DCF, which can be quantified by flow cytometry or a plate reader. A significant increase in fluorescence in treated cells compared to controls indicates ROS production.
Caption: A logical workflow for diagnosing and addressing compound-induced cytotoxicity.
Tier 3: Advanced Mitigation Strategies
Question: My experiments confirm that 3-(1-benzylpiperidin-4-yl)-1H-indole induces apoptosis via oxidative stress. How can I mitigate this to study other effects of the compound?
Answer: This is where a mechanistic understanding pays off. If you can confirm the pathway, you can often intervene to block the toxicity. This is a common strategy to separate intended "on-target" effects from "off-target" cytotoxicity.
Mitigation Strategies:
-
Co-treatment with Antioxidants: If ROS production is the primary trigger, co-treatment with an antioxidant like N-acetylcysteine (NAC) can rescue the cells.[13]
-
Experimental Design: Treat your cells with the IC50 concentration of your compound in the presence and absence of a range of NAC concentrations (e.g., 1-10 mM). A significant increase in cell viability in the co-treated group validates the role of ROS in the observed cytotoxicity.
-
-
Co-treatment with Caspase Inhibitors: If apoptosis is confirmed, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can block the execution of cell death.
-
Experimental Design: Similar to the antioxidant rescue, treat cells with your compound in the presence and absence of Z-VAD-FMK (typically 20-50 µM). A rescue of cell viability would confirm that the cytotoxicity is caspase-dependent.
-
If these strategies rescue the cells, you can then proceed with your primary functional assays, knowing that the cytotoxic pathway has been controlled.
Caption: Simplified intrinsic apoptosis pathway and points of intervention.
Section 3: Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 3-(1-benzylpiperidin-4-yl)-1H-indole. Remove the old medium and add 100 µL of the medium containing the compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot % viability vs. log concentration to determine the IC50.
Protocol 2: Intracellular ROS Detection (DCFDA Assay)
-
Seeding & Treatment: Seed and treat cells in a 96-well plate (or appropriate vessel for flow cytometry) as described above.
-
Loading: At the end of the treatment period, remove the medium and wash cells with warm PBS.
-
Staining: Add medium containing 10 µM DCFDA to each well. Incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells again with PBS.
-
Reading: Add PBS or a phenol-free medium to the wells. Measure fluorescence (excitation ~485 nm, emission ~535 nm) using a plate reader or analyze by flow cytometry.
-
Analysis: Compare the fluorescence intensity of treated cells to vehicle-treated cells. A positive control (e.g., H2O2) is recommended.
References
-
Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-induced oxidative stress and toxicity. Journal of toxicology, 2012, 645460. [Link][9][12]
-
Juge, L., & Polgár, T. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012, 1-13. [Link][10][11]
-
Fulda, S. (2002). Caspase Activation in Cancer Therapy. In Madame Curie Bioscience Database. Landes Bioscience. [Link][4]
-
Singh, A., Kukreti, R., Saso, L., & Kukreti, S. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. In Molecular and Integrative Toxicology. Springer. [Link][10]
-
Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-induced oxidative stress and toxicity. Journal of Toxicology, 2012. [Link][12]
-
Van Hellemond, M. J., Geurts, D. G., & Van den Heuvel, J. J. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Expert Opinion on Drug Metabolism & Toxicology, 8(2), 147-165. [Link][13]
-
Bousquet, C., et al. (2005). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Oncogene, 24(42), 6443-6453. [Link][7]
-
Pop, C., & Salvesen, G. S. (2009). Targeting Cell Death in Tumors by Activating Caspases. Current Cancer Drug Targets, 9(4), 438-448. [Link][5]
-
Pop, C., & Salvesen, G. S. (2009). Targeting Cell Death in Tumors by Activating Caspases. Current cancer drug targets, 9(4), 438–448. [Link][6]
-
Rajendran, S., & Sriram, D. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 715694. [Link][1]
-
Singh, P., & Kaur, M. (2016). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 6(82), 78589-78601. [Link][2]
-
Koksal, M., Yarim, M., Durmaz, I., & Cetin-Atalay, R. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittel-Forschung, 62(8), 389–394. [Link][3]
Sources
- 1. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Targeting Cell Death in Tumors by Activating Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Drug-induced oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Scale-Up Synthesis of 3-(1-Benzylpiperidin-4-yl)-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a successful and efficient scale-up.
The primary and most established method for synthesizing this target molecule is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and 1-benzyl-4-piperidone.[1][2] While robust, scaling this process introduces challenges related to reaction control, impurity profiles, and product isolation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected or has failed completely. What are the likely causes?
Low or no yield is a common frustration during scale-up. The issue can typically be traced back to starting materials, reaction conditions, or the catalyst system.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
Phenylhydrazine: This reagent is susceptible to oxidation, appearing as a dark red or brown oil instead of a pale yellow solid or oil.[3][4] Oxidized impurities can inhibit the reaction. Always use freshly purified or high-purity phenylhydrazine.
-
1-Benzyl-4-piperidone: Impurities from its synthesis can interfere with hydrazone formation.[5][6] It is crucial to use a purified starting material.
-
-
Inefficient Phenylhydrazone Formation:
-
The initial condensation to form the phenylhydrazone may be incomplete. This step is an equilibrium process. While often performed as a separate step, for unstable hydrazones, in situ formation by mixing the phenylhydrazine and ketone directly in the acidic medium can be more effective.[7]
-
-
Suboptimal Acid Catalyst or Conditions:
-
The choice and concentration of the acid catalyst are critical for the key[8][8]-sigmatropic rearrangement and cyclization steps.[1][9] A catalyst that works on a small scale may be inefficient at a larger scale due to changes in heat and mass transfer.[10]
-
Solution: If using a milder acid like acetic acid results in a stalled reaction, consider switching to a stronger Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is a very effective, albeit viscous, medium for this reaction.[2][9]
-
-
Incorrect Reaction Temperature:
-
The Fischer indole synthesis requires elevated temperatures to overcome the activation energy of the rearrangement.[7] However, excessive heat can lead to degradation of the starting materials, intermediates, or the final indole product, resulting in tar formation.[10]
-
Solution: Implement precise temperature control. Monitor the internal reaction temperature, not just the heating bath. A gradual ramp-up to the target temperature is recommended for large batches to ensure even heating.
-
Experimental Protocol: Fischer Indole Synthesis of 3-(1-Benzylpiperidin-4-yl)-1H-indole
-
Hydrazone Formation (Optional Separate Step):
-
In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Isolate the phenylhydrazone intermediate by filtration or by removing the solvent under reduced pressure.
-
-
Indolization/Cyclization:
-
To a suitable reactor, add the acid catalyst (e.g., a 10:1 mixture of polyphosphoric acid by weight relative to the hydrazone).
-
Heat the acid to the desired reaction temperature (typically 80-120 °C).
-
Slowly add the phenylhydrazone from Step 1 to the hot acid with vigorous stirring. Note: This addition can be exothermic.
-
Maintain the reaction at temperature for 1-4 hours, monitoring progress by TLC or HPLC.
-
Upon completion, carefully pour the hot reaction mixture into a beaker of crushed ice and water. This will precipitate the crude product.
-
Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?
Impurity profiles often change upon scale-up. Understanding potential side reactions is key to prevention.
Common Side Reactions & Byproducts:
-
N-N Bond Cleavage: A major competing pathway, especially with electron-rich phenylhydrazines, is the cleavage of the nitrogen-nitrogen bond in the ene-hydrazine intermediate.[7] This leads to the formation of aniline and other degradation products instead of the indole.
-
Incomplete Cyclization: The reaction can stall at the phenylhydrazone stage if the conditions are too mild (insufficient acid strength or temperature).[7]
-
Mitigation: If TLC/HPLC analysis shows significant remaining hydrazone, consider increasing the temperature or adding a stronger acid catalyst.
-
-
Product Degradation: The indole ring, once formed, can be susceptible to degradation or polymerization under harsh acidic conditions and high temperatures.[10]
-
Mitigation: Closely monitor the reaction and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures.
-
DOT Diagram: Troubleshooting Workflow for Low Yield
Below is a logical workflow for diagnosing the root cause of low product yield in the synthesis.
Caption: Troubleshooting logic for low yield issues.
Q3: I am having difficulty purifying the final product. What are the best large-scale techniques?
Purification is often a bottleneck in scaling up. While laboratory-scale column chromatography is effective, it can be impractical for multi-kilogram quantities.
Purification Strategies:
-
Crystallization: This is the most desirable method for large-scale purification. The crude product, which may be an oil or a waxy solid, should be tested with various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to induce crystallization. Seeding with a small amount of pure crystalline material can be beneficial.
-
Salt Formation: As the product contains a basic piperidine nitrogen, it can be converted into a crystalline salt (e.g., hydrochloride, hydrobromide). This is achieved by dissolving the crude freebase in a suitable solvent (like isopropanol or ether) and adding a solution of the corresponding acid (e.g., HCl in isopropanol). The resulting salt often has much better crystalline properties and can be easily filtered and washed.
-
Large-Scale Chromatography: If crystallization fails, large-scale column chromatography using a suitable stationary phase is an option, though it is more resource-intensive.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the Fischer indole synthesis?
Answer: The most critical parameters are temperature, mixing, and the rate of reagent addition.[10]
-
Temperature: The reaction is often exothermic, and poor heat dissipation in large reactors can create localized "hot spots." This can accelerate side reactions and lead to product degradation. Effective heat transfer and precise temperature monitoring are essential.[10]
-
Mixing: Inefficient mixing can cause concentration gradients, leading to non-uniform reaction conditions and a broader impurity profile. Ensure the reactor's agitation system is adequate for the viscosity of the reaction medium (especially with PPA).
-
Rate of Addition: A slow, controlled addition of the phenylhydrazone to the hot acid is crucial to manage the reaction exotherm and minimize the concentration of unreacted starting material, which could otherwise participate in side reactions.
Q2: How is the key starting material, 1-benzyl-4-piperidone, typically synthesized?
Answer: 1-Benzyl-4-piperidone is a crucial intermediate.[6] A common industrial route involves a multi-step synthesis starting from benzylamine and methyl acrylate, proceeding through a Dieckmann condensation followed by hydrolysis and decarboxylation.[5] An alternative common method is the direct N-alkylation of 4-piperidone monohydrate hydrochloride with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate.[5] The purity of this starting material is vital for the success of the subsequent Fischer indole synthesis.
DOT Diagram: Synthetic Workflow
Caption: Overall synthesis workflow.
Q3: What are the primary safety concerns when handling phenylhydrazine on a large scale?
Answer: Phenylhydrazine is toxic and a suspected carcinogen. It is readily absorbed through the skin.
-
Handling: Always handle phenylhydrazine in a well-ventilated fume hood or a contained system. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. It can be unstable and may darken upon exposure to air and light.[3]
-
Spills: Have a spill kit ready. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and disposed of as hazardous waste.
Q4: Can this reaction be performed under milder, non-acidic conditions?
Answer: The classical Fischer indole synthesis is, by definition, an acid-catalyzed reaction.[1] However, modern variations exist. The Buchwald modification, for example, uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which can offer a milder alternative, though it may be less economically viable for large-scale production due to catalyst costs.[1] For the specific target molecule, the traditional acid-catalyzed route remains the most direct and cost-effective method.
References
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSWns4iEDb_1qqCWBZh42dg957T-O2RNu8nKffZRf1rdrWNH6039UhfFTwNEnHHyuBB50sBOeozAFJuDyTp3w45B4QxEvuUsp6OoeWE_i9O0Bxd_0VrvCPtQSf8NxViMN_zpFTuH7i8I6MCt0kgRjtIKFGaXCtDdAsNHhcEUU8XQMnfxSsgLm2I6EWcarccfOs49KYnuuxeGU4GvoUlt5mgDZalR0fRPTq5CzErYc9FNWWOZG_ukDMrQPwQiIlcg==]
- 1-Benzyl-4-piperidone synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaAwHD22ibZeiy62ugMvdgbSmxF06GV-Py2tiMzyL0btER076jQnJIbVQKxadrHYqDfdUK7yP4jTBEWQIP1P536qmp9FiU-Q8ouFFve5dFn1FgeL9dz2Pg2DVscF6trbEQ3M789KAkHndJwazBmMRMX4y3LTTRAJRY0YQ=]
- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ACS Publications - Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol034111y]
- 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. BenchChem. [URL: https://www.benchchem.
- Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-yEe5cCEtQ8OVzm6wP1NyK4b4sWyjDZYvobDD7ekhbYH3xv2uwDjsMWbaZltlKilyrwU9OfmmQmHftEkbJ4pDsppWorFZhgVEO8QI1F3hEOkwN8Lr0IvOVih7X0Y2NPC_LDBTMvJr1Owu3SEwgFrFPKsSxj5j6fqcJ4cazpTGwaShWjJZoRpkQnTlyFmd5cF8NTKHru6aId5-2XZIumNrjlJhMwIb6semaHDY85wHVfI=]
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra10716a]
- Fischer indole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
- Phenylhydrazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenylhydrazine]
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [URL: https://testbook.com/chemistry/fischer-indole-synthesis]
- 1-Benzyl-4-piperidone 99 3612-20-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b29806]
- Common side reactions in indole-pyrrole synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeGsXWw4dIQxA794AJBZ_dIcnUMaWPlzD9clM2QirHMVdE5rSYUag8b2GkBo0E8O9792ftEKA7E37fIEDhLEzH5xOD99Ybj2s7ZptmNm5jf9rNnpz0i4sIYk0vNOr4GlpEy6JsvMHh8WCBvM9-0h-7auIq2bV1p2StwRmI5pPMQjCa3PvuV0ZnRpJmAPiO]
- Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. Acta Poloniae Pharmaceutica. [URL: https://www.ptfarm.pl/download/?file=File%2FActa_Poloniae%2F2013%2F3%2F447.pdf]
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [URL: https://apps.dtic.
- Description, Synthesis and Usage of Phenylhydrazine. ChemicalBook. [URL: https://www.chemicalbook.com/article/description-synthesis-and-usage-of-phenylhydrazine.htm]
- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2853822/]
- Fischer Indole Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(1-Benzylpiperidin-4-yl)-1H-indole
Welcome to the dedicated technical support resource for the purification of 3-(1-benzylpiperidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this molecule in high purity.
Introduction
3-(1-Benzylpiperidin-4-yl)-1H-indole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to its structural complexity, featuring both a basic piperidine nitrogen and a weakly acidic indole N-H group, which can lead to issues such as tailing on silica gel chromatography and difficulty in crystallization. This guide provides practical, experience-driven solutions to common purification problems.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-(1-benzylpiperidin-4-yl)-1H-indole.
Problem 1: Low Yield After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I mitigate this?
Answer:
Low recovery from silica gel chromatography is a frequent issue with nitrogen-containing compounds like 3-(1-benzylpiperidin-4-yl)-1H-indole. The primary cause is often the irreversible adsorption of the basic piperidine nitrogen onto the acidic silica gel surface.
Causality and Mitigation Strategies:
-
Acid-Base Interactions: Silica gel is weakly acidic and can strongly interact with the basic piperidine moiety of your compound, leading to streaking, tailing, and in severe cases, complete retention on the column.
-
Solution 1: Basified Silica Gel: Deactivate the acidic sites on the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide. A common practice is to use a mobile phase containing 0.5-2% TEA. This neutralizes the acidic sites, minimizing product adsorption.
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[1] However, be aware that alumina can have different selectivity compared to silica. It is advisable to first perform a thin-layer chromatography (TLC) analysis on alumina plates to assess the separation.
-
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation and apparent yield loss.
-
Solution: Develop a robust solvent system using TLC. A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or acetone.[2] Gradually increase the polarity to find a solvent ratio that gives your product an Rf value between 0.2 and 0.4.
-
Experimental Protocol: Preparing a Triethylamine-Treated Silica Gel Column
-
Choose an appropriate column size based on the amount of crude product (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Gently swirl the slurry to ensure even mixing and allow it to sit for about 5-10 minutes.
-
Pour the slurry into the column and pack it using gentle pressure or by tapping the sides.
-
Equilibrate the packed column with the starting mobile phase (containing 1% TEA) for at least two column volumes before loading your sample.
Problem 2: Persistent Impurity with Similar Polarity
Question: I have a persistent impurity that co-elutes with my product on silica gel. How can I resolve this?
Answer:
Co-elution of impurities is a common challenge, especially when dealing with byproducts that have a similar structure to the target compound. In the synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole, potential impurities could include unreacted starting materials (e.g., indole, 1-benzyl-4-piperidone) or side-products from the reaction.
Strategies for Separation:
-
Optimize Chromatography Conditions:
-
Solvent System Modification: Sometimes, a subtle change in the mobile phase composition can significantly improve separation. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol or acetone/hexane system.[3][4] These solvents offer different selectivities and may resolve the overlapping spots.
-
Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent ratio) elution, switching to a shallow gradient elution can often improve the resolution between closely eluting compounds.
-
-
Acid-Base Extraction: Leverage the basicity of the piperidine nitrogen to separate it from non-basic impurities.
-
Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate until it is alkaline (pH > 10).
-
Extract the aqueous layer multiple times with an organic solvent to recover your purified product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Crystallization: If the impurity is present in a small amount, crystallization can be a highly effective final purification step.
Problem 3: Product Oiling Out During Crystallization
Question: My product precipitates as an oil instead of a solid during crystallization. What should I do?
Answer:
"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point or as a supercooled liquid. This is common for compounds with flexible side chains or those that are not yet pure.
Troubleshooting Crystallization:
| Strategy | Rationale |
| Reduce the Rate of Cooling | Slow cooling allows for the orderly arrangement of molecules into a crystal lattice. Rapid cooling often traps molecules in a disordered, oily state. |
| Use a More Dilute Solution | A highly concentrated solution can lead to rapid precipitation, favoring oil formation. Using more solvent can slow down the crystallization process. |
| Change the Solvent System | The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] Experiment with different solvent systems, such as ethanol/water, acetone/hexanes, or ethyl acetate/petroleum ether. |
| Scratch the Flask | Scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth. |
| Seed the Solution | If you have a small amount of pure, solid product, adding a tiny crystal to the supersaturated solution can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude 3-(1-benzylpiperidin-4-yl)-1H-indole?
For most lab-scale syntheses, a two-step process is highly effective:
-
Initial Purification by Column Chromatography: Use silica gel treated with 1% triethylamine and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). This will remove the bulk of the impurities.
-
Final Purification by Crystallization: Recrystallize the product from the appropriate solvent to achieve high purity. A common and effective solvent for similar structures is acetonitrile.[5]
Q2: How can I monitor the purity of my compound during the purification process?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your purification. Use a UV lamp (254 nm) to visualize the spots. A single spot on a TLC plate run in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is excellent for confirming the structure of your compound and identifying any remaining impurities.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product.
Q3: What are the expected spectral data for pure 3-(1-benzylpiperidin-4-yl)-1H-indole?
While the exact spectral data can vary slightly depending on the solvent and instrument used, you can expect the following characteristic signals:
-
¹H NMR (in CDCl₃): You should observe signals for the aromatic protons of the indole and benzyl groups (typically in the range of 7.0-8.0 ppm), a singlet for the benzyl CH₂ group, and a series of multiplets for the piperidine ring protons. The indole N-H proton will likely appear as a broad singlet.
-
¹³C NMR (in CDCl₃): Expect to see distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine and indole rings.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ should be the base peak.
Q4: My purified product is a persistent oil. How can I solidify it?
If crystallization attempts have failed, consider converting the free base into a salt. The hydrochloride or hydrobromide salt of 3-(1-benzylpiperidin-4-yl)-1H-indole is likely to be a stable, crystalline solid.
Protocol for Salt Formation:
-
Dissolve the purified oil in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise while stirring.
-
A precipitate should form. If not, try cooling the solution in an ice bath.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for 3-(1-benzylpiperidin-4-yl)-1H-indole.
Caption: A typical purification workflow for 3-(1-benzylpiperidin-4-yl)-1H-indole.
References
-
Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089. [Link]
-
Jakubowska, A., et al. (2013). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 70(3), 449-456. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Beilstein Journals. (2014). Supporting Information for Study on the synthesis of the cyclopenta[f]indole core of raputindole A. [Link]
-
Semantic Scholar. (2001). On the preparation of 1,2,5-selenadiazolo [3,4-e]indole and its [3,4-f] and [3,4-g] isomers through the Batcho–Leimgruber indo. [Link]
-
Semantic Scholar. (2012). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase In. [Link]
-
Taylor & Francis Online. (2011). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. [Link]
-
Gerasimenko, I., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(2), 96-103. [Link]
-
Mendeley Data. (2023). NMR dataset for indole alkaloids isolated from Brucea javanica extract. [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for ChemComm. [Link]
Sources
- 1. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]
Validation & Comparative
A Comparative Guide to the Acetylcholinesterase Inhibitory Profiles of 3-(1-benzylpiperidin-4-yl)-1H-indole and Donepezil
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy. Donepezil, a well-established reversible AChE inhibitor, serves as a benchmark for the development of new therapeutic agents.[1] This guide provides a comparative analysis of donepezil and the investigational compound 3-(1-benzylpiperidin-4-yl)-1H-indole, focusing on their potential as AChE inhibitors. While direct comparative experimental data for 3-(1-benzylpiperidin-4-yl)-1H-indole is not extensively available in peer-reviewed literature, this guide will leverage data from structurally analogous compounds to provide a scientifically grounded, inferential comparison.
Introduction to the Compounds and the Therapeutic Target
Acetylcholinesterase (AChE): A Critical Enzyme in Cholinergic Neurotransmission
Acetylcholinesterase is a serine hydrolase primarily located at neuromuscular junctions and cholinergic synapses in the brain. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetate, terminating the nerve impulse. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, contributing to cognitive decline.[2] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.[1][3]
Donepezil: The Clinical Standard
Donepezil is a piperidine derivative approved for the treatment of mild to severe dementia associated with Alzheimer's disease.[1] It acts as a potent, selective, and reversible inhibitor of AChE.[3] Its mechanism of action is complex, involving interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, classifying it as a mixed competitive and non-competitive inhibitor.[4][5]
3-(1-benzylpiperidin-4-yl)-1H-indole: An Investigational Analog
3-(1-benzylpiperidin-4-yl)-1H-indole shares key structural motifs with donepezil, namely the N-benzylpiperidine moiety, which is crucial for binding to the active site of AChE.[6] However, it features an indole scaffold in place of donepezil's indanone ring system. The indole nucleus is a prominent pharmacophore in many biologically active compounds and has been explored in the design of novel AChE inhibitors.[7]
Comparative Analysis of AChE Inhibitory Potency
Studies on donepezil analogs have shown that the N-benzylpiperidine portion is critical for potent AChE inhibition.[6] Research into novel indole derivatives as AChE inhibitors has also yielded promising results. For instance, some indole-based compounds have demonstrated potent AChE inhibitory activity, with IC50 values in the nanomolar to low micromolar range.[8][9]
A study on N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid revealed that while some derivatives were weak inhibitors, others displayed moderate potency.[10] Another study on chalcone derivatives incorporating a p-benzylpiperidine moiety showed an AChE inhibitory effect with an IC50 of 49.30 nM, which is comparable to donepezil.[8] These findings suggest that the combination of an indole ring with an N-benzylpiperidine moiety can lead to significant AChE inhibition.
Table 1: Comparative AChE Inhibition Data
| Compound | IC50 Value (AChE) | Source Organism/Enzyme | Notes |
| Donepezil | 5.7 nM | Electric Eel AChE | A potent inhibitor.[11] |
| 0.046 µM | - | Reference compound in a study of novel inhibitors.[12] | |
| 55.39 nM | - | Used as a reference in a study of indole derivatives.[8] | |
| 3-(1-benzylpiperidin-4-yl)-1H-indole | Data Not Available | - | Potency is inferred from structurally similar compounds. |
| Structurally Related Indole Derivative (Compound 6b) | 49.30 nM | - | A chalcone derivative with a p-benzylpiperidine moiety.[8] |
| Structurally Related Indole Derivative (Compound 7c) | 89.12 nM | AChE | A hydrazine-containing indole derivative.[8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Based on the available data for analogous structures, it is plausible that 3-(1-benzylpiperidin-4-yl)-1H-indole exhibits AChE inhibitory activity, potentially in the nanomolar to low micromolar range. However, without direct experimental validation, this remains a hypothesis.
Mechanism of Action: A Structural Perspective
Donepezil's inhibitory mechanism is well-characterized. It binds to the active site gorge of AChE, spanning from the catalytic active site (CAS) at the bottom to the peripheral anionic site (PAS) at the entrance.[5] The N-benzyl group interacts with the CAS, while the indanone moiety interacts with the PAS.[6]
For 3-(1-benzylpiperidin-4-yl)-1H-indole, the N-benzylpiperidine moiety would be expected to bind within the CAS in a manner similar to donepezil. The indole ring, replacing the indanone, would likely interact with the PAS. The specific interactions and the resulting inhibitory potency would depend on the precise orientation and bonding of the indole nucleus within the PAS.
Caption: Experimental Workflow for IC50 Determination using the Ellman's Assay.
-
Plate Setup:
-
Blank wells: 150 µL Assay Buffer + 50 µL DTNB solution.
-
Control wells (100% activity): 140 µL Assay Buffer + 10 µL vehicle (DMSO in buffer) + 25 µL AChE solution + 25 µL DTNB solution.
-
Test wells: 140 µL Assay Buffer + 10 µL of each dilution of the test compound or donepezil + 25 µL AChE solution + 25 µL DTNB solution.
-
-
Pre-incubation: Add the buffer, enzyme, and test compound/vehicle to the respective wells. Mix gently and incubate the plate for 15 minutes at a controlled temperature (e.g., 25°C or 37°C). [13]3. Reaction Initiation: To initiate the reaction, add 50 µL of ATCI solution to all wells except the blank.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes. [14] 5. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: [14] % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition and can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software. [14]
Conclusion
Donepezil is a potent and well-characterized AChE inhibitor that serves as a vital therapeutic for Alzheimer's disease. The investigational compound, 3-(1-benzylpiperidin-4-yl)-1H-indole, possesses key structural features—the N-benzylpiperidine and indole moieties—that are known to contribute to AChE inhibition. Based on structure-activity relationship data from analogous compounds, it is reasonable to hypothesize that 3-(1-benzylpiperidin-4-yl)-1H-indole is an active AChE inhibitor.
However, a definitive comparison of its potency against donepezil necessitates direct experimental evaluation. The provided detailed protocol for the Ellman's assay offers a robust and standardized method for researchers to determine the IC50 value of this and other novel compounds, thereby enabling a direct and accurate comparison with the clinical standard, donepezil. This comparative data is essential for advancing the discovery and development of new and potentially more effective treatments for neurodegenerative diseases.
References
- Ismail, M. M., Kamel, M. M., Mohamed, L. W., & Faggal, S. I. (2012). Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors. Molecules (Basel, Switzerland), 17(5), 4811–4823.
- do Amaral, A. F., de A. e Silva, M., de Alencastro, R. B., & Franca, T. C. C. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature.
- Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?
- ResearchGate. (n.d.).
- GoodRx. (2024).
- National Center for Biotechnology Information. (2023). Donepezil.
- BenchChem. (2025). Determining the IC50 Value of Acetylcholinesterase Inhibitor AChE-IN-64: A Technical Guide.
- BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
- Ismail, M. M., Kamel, M. M., Mohamed, L. W., & Faggal, S. I. (2012). Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors. Molecules (Basel, Switzerland), 17(5), 4811–4823.
- Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta poloniae pharmaceutica, 69(3), 449–455.
- Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit.
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
- Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta poloniae pharmaceutica, 69(3), 449–455.
- Tayyab, M., et al. (2021). Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Journal of Biomolecular Structure & Dynamics, 39(12), 4349-4360.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
- Assay Genie. (n.d.). Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit.
- Farghaly, H. S., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Medicinal Chemistry, 12(10), 1637-1658.
- Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta poloniae pharmaceutica, 69(3), 449–455.
- Costanzo, P., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules, 20(12), 21493–21504.
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- El-Gamal, M. I., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2468–2486.
- Yar, M. S., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1034-1044.
- Gacche, R. N., & Dhole, N. A. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 52-57.
- Wölfle, S. E., et al. (2023). Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. RSC Medicinal Chemistry, 14(8), 1503–1510.
- Worek, F., Mast, U., Kiderlen, D., Diepold, C., & Eyer, P. (2011). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 3(9), 584–590.
- Alireza, F., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 43.
- Sharma, K., et al. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience, 10(10), 4359–4375.
- Wieckowska, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences, 23(19), 11885.
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
- Campiani, G., et al. (2005). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 13(24), 6645–6655.
- Manjula, R., et al. (2022). Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches. ACS Omega, 7(35), 31086–31100.
- International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
- Parlar, S., & Sarikaya, M. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
- van Greunen, D., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 736–746.
- Alireza, F., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 43.
- Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin, 33(4), 702–706.
Sources
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 7. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 3-(1-Benzylpiperidin-4-yl)-1H-indole Derivatives as Dopamine D2 Receptor Ligands
A Technical Guide for Researchers in Medicinal Chemistry and Neuropharmacology
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold represents a privileged structure in the design of ligands targeting central nervous system (CNS) receptors, particularly the dopamine D2 receptor. As a key target for antipsychotic medications, the D2 receptor continues to be an area of intense research for the development of novel therapeutics with improved efficacy and reduced side effect profiles. This guide provides a comparative analysis of derivatives based on this core structure, synthesizing binding affinity data and functional activity to elucidate critical structure-activity relationships (SAR).
Introduction to the 3-(1-Benzylpiperidin-4-yl)-1H-indole Scaffold
The pharmacophore of 3-(1-benzylpiperidin-4-yl)-1H-indole combines key structural features known to interact with aminergic G-protein coupled receptors (GPCRs). The indole moiety can participate in various interactions within the receptor binding pocket, while the basic nitrogen of the piperidine ring is crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of dopamine receptors. The N-benzyl group occupies a lipophilic pocket, and modifications to this and other parts of the scaffold can significantly modulate binding affinity, selectivity, and functional activity. Understanding these nuances is critical for the rational design of next-generation D2 receptor modulators.
Comparative Binding Affinity at the Dopamine D2 Receptor
The binding affinity (Ki) of a compound for its target is a primary indicator of its potency. The following table summarizes the D2 receptor binding affinities for a selection of 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives and closely related analogs. These data have been compiled to illustrate the impact of structural modifications on receptor affinity.
| Compound ID | Structure | Modification from Parent Scaffold | D2 Receptor Ki (nM) | Reference |
| Parent Scaffold | 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Unsubstituted Tetrahydropyridine | Not Reported | [1] |
| D2AAK1_3 | 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | 5-ethoxy on indole ring | 151 | [1][2] |
| Related Analog 1 | 1-((5-methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol | Indole-3-ylmethyl at piperidine N1, 4-hydroxyphenylpiperidine | High affinity, D2 selective | [3] |
| Related Analog 2 | 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | Indole-3-ylmethyl at piperidine N1, 4-hydroxyphenylpiperidine with 4-iodo substitution | High affinity, >100-fold D2 vs D3 selectivity | [4] |
Structure-Activity Relationship Insights
From the available data, several key SAR trends can be inferred:
-
Substitution on the Indole Ring: The addition of a 5-ethoxy group in D2AAK1_3 results in a compound with a notable affinity of 151 nM for the D2 receptor[1][2]. This suggests that substitution at the 5-position of the indole ring is well-tolerated and can be explored for modulating potency. Related studies on similar indole-based ligands have shown that methoxy groups at the 4 or 5-position of the indole can lead to high affinity and selectivity for the D2 receptor over the D3 receptor[4].
-
Modifications to the Piperidine Linkage: While the core topic focuses on a direct link between the indole C3 and piperidine C4, related analogs where the indole is attached to the piperidine nitrogen via a methyl group have been extensively studied. These analogs, such as Related Analogs 1 and 2, often exhibit high affinity and selectivity for the D2 receptor[3][4].
-
The N-Benzyl Group: The benzyl group on the piperidine nitrogen is a common feature in many CNS-active compounds. Its role is generally to occupy a hydrophobic pocket in the receptor. Variations in the substitution pattern on this aromatic ring are a common strategy for fine-tuning affinity and selectivity, although specific examples for the direct 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold are not detailed in the immediate search results.
Functional Activity at the Dopamine D2 Receptor
Beyond binding affinity, understanding the functional consequence of receptor binding is crucial. Ligands can act as agonists, antagonists, or partial agonists. For antipsychotic activity, D2 receptor antagonism is the primary mechanism of action. Functional activity is typically assessed through G-protein mediated signaling pathways (e.g., cAMP modulation) and β-arrestin recruitment pathways.
G-Protein Signaling: cAMP Modulation
Dopamine D2 receptors are Gαi/o-coupled, meaning their activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this effect.
A typical experimental workflow to determine the antagonist properties of a compound at the D2 receptor is as follows:
Caption: Workflow for cAMP-based D2 receptor functional assay.
β-Arrestin Recruitment
In addition to G-protein signaling, ligand binding to the D2 receptor can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate distinct signaling cascades. Some modern drug discovery efforts aim to identify "biased" ligands that selectively activate one pathway over the other.
The following diagram illustrates the general workflow for a β-arrestin recruitment assay:
Caption: Workflow for a β-arrestin recruitment assay.
Studies on various antipsychotics have shown that they all potently antagonize the recruitment of β-arrestin 2 to the D2 receptor, suggesting this is a common property of clinically effective drugs in this class[5].
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the D2 receptor.
1. Cell Culture and Membrane Preparation:
- HEK293 or CHO cells stably expressing the human dopamine D2 receptor are cultured to ~80-90% confluency.
- Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
2. Binding Assay:
- In a 96-well plate, add the cell membrane preparation, a radioligand (e.g., [3H]-Spiperone), and varying concentrations of the test compound.
- Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
- Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium[6].
3. Data Acquisition and Analysis:
- The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[7].
cAMP Functional Assay for D2 Receptor Antagonism
This assay measures the ability of a compound to block the agonist-induced inhibition of cAMP production.
1. Cell Culture:
- CHO-K1 cells stably expressing the human D2L receptor are seeded in 96-well plates and incubated overnight[8].
2. Assay Procedure:
- The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Cells are pre-incubated with various concentrations of the test antagonist.
- Adenylyl cyclase is then stimulated with forskolin, and the D2 receptor is simultaneously stimulated with a fixed concentration of a D2 agonist (e.g., dopamine or quinpirole)[9].
- The incubation is carried out for a specific time (e.g., 15-30 minutes) at 37°C.
3. Data Analysis:
- Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
- The ability of the test compound to reverse the agonist-induced decrease in cAMP is quantified, and the IC50 value is determined to indicate its antagonist potency.
Conclusion
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold remains a valuable starting point for the design of novel dopamine D2 receptor ligands. The available data, though not exhaustive for this specific scaffold, indicates that substitutions on the indole ring can significantly influence binding affinity. A comprehensive understanding of the structure-activity relationships requires further systematic studies to explore the chemical space around this core structure. The functional assays for G-protein signaling and β-arrestin recruitment provide a robust framework for characterizing the pharmacological profile of these derivatives, paving the way for the identification of promising candidates for the treatment of neuropsychiatric disorders.
References
-
Stark, S., et al. (2020). A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors. International Journal of Molecular Sciences, 21(17), 6103. [Link]
-
Stark, S., et al. (2020). A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors. PubMed. [Link]
-
Masri, B., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Proceedings of the National Academy of Sciences, 105(36), 13656-13661. [Link]
-
Klewe, I. V., et al. (2008). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. PubMed Central. [Link]
-
ResearchGate. (n.d.). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. Retrieved from [Link]
-
Cannon, J. G., et al. (1993). cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles: Synthesis and in Vitro Binding Affinity at Dopamine D1 and D2 Receptors. Journal of Pharmaceutical Sciences, 82(3), 334-339. [Link]
-
Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
-
Mach, R. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7365-7379. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
Al-Abed, Y., et al. (2011). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl - PubMed Central. Bioorganic & Medicinal Chemistry, 19(15), 4569-4577. [Link]
-
Vangveravong, S., et al. (2012). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience, 3(12), 1019-1031. [Link]
-
Starcevic, S., et al. (2007). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]. Bioorganic & Medicinal Chemistry, 15(13), 4436-4446. [Link]
-
Kaczor, A. A., et al. (2018). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. Molecules, 23(9), 2249. [Link]
-
Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Retrieved from [Link]
-
Kaczor, A. A., et al. (2018). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. ResearchGate. [Link]
-
ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]
-
Silva, T. B., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Properties, at the Dopamine D2 Receptor. Frontiers in Pharmacology, 10, 628. [Link]
-
Vangveravong, S., et al. (2010). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626. Bioorganic & Medicinal Chemistry, 18(14), 5291-5300. [Link]pmc/articles/PMC2946321/)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. innoprot.com [innoprot.com]
Validating Anticancer Activity of 3-(1-benzylpiperidin-4-yl)-1H-indole Analogs In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential anticancer compound from a laboratory curiosity to a clinical candidate is paved with rigorous validation. For novel 3-(1-benzylpiperidin-4-yl)-1H-indole analogs, which have shown promise in initial screenings, the crucial step of in vivo validation determines their true therapeutic potential. This guide provides a comprehensive framework for designing and interpreting these critical preclinical studies.
While direct in vivo anticancer efficacy data for this specific class of analogs is not yet widely published, we can draw invaluable insights from closely related compounds that share the core indole-piperidine scaffold. This guide will objectively compare the in vivo performance of these structural cousins and, based on these precedents, provide a detailed, field-proven roadmap for the validation of new 3-(1-benzylpiperidin-4-yl)-1H-indole derivatives.
Comparative Analysis: Learning from Structurally Related Analogs
Two key examples of structurally similar compounds with published in vivo data provide a foundation for our understanding: a Hedgehog (Hh) signaling pathway inhibitor, LKD1214, and a sigma receptor ligand, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP).
A recently identified indole derivative, LKD1214 (2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone), has demonstrated significant potential.[1][2] This compound is particularly relevant due to its structural similarity, featuring an indole core linked to a piperidine ring with a benzyl-related group. In preclinical studies, LKD1214 was shown to inhibit tumor growth in a mouse model of medulloblastoma, a cancer often driven by aberrant Hedgehog signaling.[1] Notably, it also showed activity against a vismodegib-resistant mutant of Smoothened (SMO), a key protein in the Hh pathway, suggesting it could overcome certain forms of drug resistance.[1][2]
Another pertinent compound is N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) . While not evaluated for anticancer efficacy in the same manner, its in vivo biodistribution has been studied in nude mice bearing human prostate (DU-145) and breast (MCF-7) tumor xenografts.[3][4][5][6][7] These studies, using a radioiodinated version of the compound, confirmed that the N-benzylpiperidin-4-yl moiety effectively targets and accumulates in tumors that express sigma receptors.[3][4] A significant finding was the specific, receptor-mediated uptake in tumors, as demonstrated by blocking studies with haloperidol, a known sigma receptor ligand.[3]
Comparative In Vivo Data Summary
| Compound | Core Structure | Proposed Target/Mechanism | Cancer Model | Key In Vivo Finding | Reference |
| LKD1214 | Indole-piperidine | Hedgehog Pathway (SMO) Inhibitor | Medulloblastoma Mouse Model | Inhibits tumor growth, active against drug-resistant mutant. | [1][2] |
| 4-IBP | Benzylpiperidine | Sigma Receptor Ligand | Human Prostate & Breast Cancer Xenografts in mice | Demonstrates tumor-specific uptake and retention. | [3][4][5] |
This comparative data underscores the potential of the 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold to not only reach tumors in vivo but also to exert a tangible therapeutic effect, potentially through mechanisms like Hedgehog pathway inhibition.
A Roadmap for In Vivo Validation of Novel Analogs
The following sections outline a robust, self-validating protocol for assessing the anticancer activity of new 3-(1-benzylpiperidin-4-yl)-1H-indole analogs. This workflow is designed to generate clear, interpretable, and publishable data.
Phase 1: Preliminary Toxicity and Maximum Tolerated Dose (MTD) Assessment
Before efficacy studies can begin, it is imperative to establish a safe and effective dosing range. This is a critical step to ensure that any observed antitumor effects are not simply a result of systemic toxicity.[8]
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Use healthy, immunocompetent mice (e.g., BALB/c) of a specific age and sex.[8]
-
Dose Escalation: Administer the test analog at escalating doses to different cohorts of mice.
-
Route of Administration: The route (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's physicochemical properties and intended clinical application.[9]
-
Monitoring: For a period of at least 14-21 days, closely monitor the animals for clinical signs of distress, including changes in body weight, behavior, and physical appearance.[8]
-
Endpoint Analysis: At the end of the study, perform a complete blood count (CBC), serum chemistry analysis, and histopathological examination of major organs to identify any signs of toxicity.[8] The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.
Caption: Workflow for Maximum Tolerated Dose (MTD) determination.
Phase 2: Efficacy Evaluation in Xenograft Models
Once the MTD is established, the next step is to evaluate the compound's ability to inhibit tumor growth in vivo. The choice of cancer model is critical and should be guided by the compound's hypothesized mechanism of action or in vitro activity profile. Given the data from LKD1214 and 4-IBP, medulloblastoma and prostate cancer models are logical starting points.[1][3][10][11][12][13][14]
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[9][15]
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., Daoy for medulloblastoma, DU-145 for prostate cancer) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize the mice into treatment and control groups to ensure an even distribution of tumor sizes.[9]
-
Drug Administration: Treat the mice with the 3-(1-benzylpiperidin-4-yl)-1H-indole analog at one or more doses below the MTD. The control group should receive the vehicle used to dissolve the compound.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length × Width²)/2).[9]
-
Toxicity Monitoring: Monitor body weight and clinical signs throughout the study to assess treatment-related toxicity.
-
Endpoint Analysis: The study is typically concluded when tumors in the control group reach a predetermined size. At this point, tumors are excised and weighed. Key efficacy endpoints are tumor growth inhibition (TGI) and, in some cases, tumor regression.
Caption: Workflow for a standard xenograft efficacy study.
Phase 3: Mechanistic Validation
To build a compelling case for a new anticancer agent, it is essential to demonstrate that its in vivo activity is linked to its proposed mechanism of action. Based on the activity of LKD1214, a plausible target for 3-(1-benzylpiperidin-4-yl)-1H-indole analogs is the Hedgehog signaling pathway.[1][16][17][18][19][20]
Experimental Protocol: In Vivo Target Modulation
-
Tumor Collection: At the end of the efficacy study, collect tumor samples from both treated and control animals.
-
Biomarker Analysis: Use techniques like Western blotting or immunohistochemistry to analyze the expression levels of key proteins in the target pathway. For the Hedgehog pathway, this would include SMO, GLI1, and Ptch1.
-
Correlation: A successful outcome would show a correlation between tumor growth inhibition and the downregulation of these pathway-associated proteins in the treated group compared to the control group.
Caption: Potential inhibition of the Hedgehog signaling pathway.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 2: Hypothetical Efficacy Data for Analog 'X' in a DU-145 Prostate Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 |
| Analog 'X' | 25 | 625 ± 80 | 50 | -2.1 |
| Analog 'X' | 50 | 312 ± 55 | 75 | -8.5 |
| Positive Control | - | 400 ± 60 | 68 | -10.1 |
This structured approach, from toxicity assessment to efficacy and mechanistic validation, provides a comprehensive and scientifically rigorous pathway to validate the anticancer activity of novel 3-(1-benzylpiperidin-4-yl)-1H-indole analogs in vivo. By building upon the knowledge gained from structurally related compounds, researchers can design more efficient and informative studies, accelerating the development of promising new cancer therapies.
References
-
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. PMC. [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. [Link]
-
Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. PubMed. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. AACR Journals. [Link]
-
(PDF) A novel indole derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone, suppresses hedgehog signaling and drug‐resistant tumor growth. ResearchGate. [Link]
-
Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration. MDPI. [Link]
-
Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed. [Link]
-
Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened. Oncotarget. [Link]
-
Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells. PMC. [Link]
-
Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. PubMed. [Link]
-
Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents. ACS Publications. [Link]
-
(PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. [Link]
-
Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab. [Link]
-
Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. PMC. [Link]
-
New Therapeutic Perspectives in Prostate Cancer: Patient-Derived Organoids and Patient-Derived Xenograft Models in Precision Medicine. MDPI. [Link]
-
Patient-derived xenografts and organoids model therapy response in prostate cancer. Research Collection. [Link]
-
Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX. NIH. [Link]
-
Next generation patient-derived prostate cancer xenograft models. PMC. [Link]
-
Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity. NIH. [Link]
Sources
- 1. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. oncotarget.com [oncotarget.com]
- 17. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 20. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation Guide to the Binding Affinity of 3-(1-benzylpiperidin-4-yl)-1H-indole and its Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive framework for the cross-validation of the binding affinity of 3-(1-benzylpiperidin-4-yl)-1H-indole, a novel scaffold with significant therapeutic potential, through the lens of orthogonal experimental approaches. While direct binding data for this specific molecule is emerging, we will leverage data from structurally related analogs to illustrate the principles of robust affinity determination. This guide will delve into the mechanistic underpinnings of widely-used binding assays, provide detailed protocols, and present a comparative analysis with established reference compounds to ensure a thorough understanding of the cross-validation process.
The Imperative of Cross-Validation in Binding Affinity Determination
The journey of a drug candidate from bench to bedside is paved with rigorous validation at every step. A critical parameter is the binding affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki), which quantifies the strength of the interaction between a ligand and its target receptor. A single-method determination of this value, while informative, can be susceptible to artifacts and experimental biases inherent to the technique employed. Therefore, cross-validation using orthogonal methods—techniques that rely on different physical principles—is not merely a suggestion but a cornerstone of reliable pharmacological data. By comparing results from diverse assays, we can triangulate the true binding affinity with greater confidence, ensuring the integrity of our structure-activity relationship (SAR) studies and lead optimization efforts.
Unveiling the Targets: Sigma-1 and Serotonin 5-HT1A Receptors
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold is of significant interest due to the pharmacological activities of its constituent moieties. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds. The 1-benzylpiperidine group is a recognized pharmacophore for high-affinity binding to sigma receptors, a unique class of intracellular chaperone proteins implicated in a range of neurological disorders. Furthermore, structural similarities to known pharmacophores suggest a potential interaction with serotonin receptors, particularly the 5-HT1A subtype, a key target in the treatment of anxiety and depression.
Given the nascent stage of research on 3-(1-benzylpiperidin-4-yl)-1H-indole, we will use a close structural analog, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile , which has demonstrated high affinity for the sigma-1 receptor, as a proxy for our discussion on sigma-1 binding. For the 5-HT1A receptor, we will draw comparisons with established ligands sharing the piperidine motif.
Comparative Ligands for Benchmarking
To provide context and a robust comparison, we will utilize two well-characterized drugs as reference compounds for our target receptors:
-
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which also exhibits high affinity for the sigma-1 receptor [1].
-
Buspirone: An anxiolytic agent that acts as a partial agonist at the 5-HT1A receptor [2].
By examining the binding data of these established drugs across different platforms, we can better appreciate the nuances and potential discrepancies between various assay methodologies.
Orthogonal Approaches to Quantifying Binding Affinity
This guide will focus on three widely accepted and mechanistically distinct techniques for determining binding affinity:
-
Radioligand Binding Assays (RBA): A classic, highly sensitive method that directly measures the interaction of a radiolabeled ligand with its receptor.
-
Surface Plasmon Resonance (SPR): A label-free, real-time optical biosensing technique that measures changes in refractive index upon ligand binding to an immobilized target.
-
Isothermal Titration Calorimetry (ITC): A label-free, in-solution technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
The following sections will detail the principles, protocols, and comparative data for each of these methods in the context of our target compound and reference ligands.
Radioligand Binding Assays (RBA): The Gold Standard
Radioligand binding assays are a cornerstone of pharmacology, offering high sensitivity and robustness for quantifying ligand-receptor interactions[3]. These assays typically involve incubating a biological preparation containing the target receptor with a radiolabeled ligand of known high affinity. The binding of an unlabeled test compound is then assessed by its ability to compete with and displace the radioligand.
Causality Behind Experimental Choices in RBA
The choice of radioligand is critical; it must exhibit high affinity and specificity for the target receptor to provide a reliable signal-to-noise ratio. The concentration of the radioligand is typically set at or near its Kd value to ensure sensitive detection of competitive binding. Non-specific binding is determined by including a high concentration of an unlabeled ligand to saturate all specific binding sites, with the remaining bound radioactivity considered non-specific.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 or 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human sigma-1 or 5-HT1A receptor, or from brain tissue homogenates (e.g., guinea pig brain for sigma receptors, rat cortex for 5-HT1A receptors).
-
Radioligand: For sigma-1, [³H]-(+)-pentazocine; for 5-HT1A, [³H]8-OH-DPAT.
-
Test Compound: 3-(1-benzylpiperidin-4-yl)-1H-indole analog and reference compounds (Donepezil, Buspirone).
-
Non-specific Binding Control: 10 µM Haloperidol for sigma-1; 10 µM Serotonin for 5-HT1A.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the receptor-containing membrane preparation to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Comparative Binding Affinity Data (Radioligand Binding Assay)
| Compound | Target Receptor | Radioligand | Ki (nM) | Reference |
| Analog of Topic Compound * | Sigma-1 | [³H]-(+)-pentazocine | 1.45 | [4] |
| Donepezil | Sigma-1 | [³H]-(+)-pentazocine | 14.6 | [1] |
| Buspirone | 5-HT1A | [³H]8-OH-DPAT | 24 (IC50) | [2] |
*Data for 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Perspective
Surface Plasmon Resonance (SPR) is a powerful optical biosensing technique that allows for the real-time, label-free monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized, as the other partner (the analyte) flows over the surface.
Causality Behind Experimental Choices in SPR
In a typical SPR experiment for small molecule analysis, the larger binding partner, the receptor, is immobilized on the sensor chip. This is to maximize the change in mass, and thus the refractive index, upon binding of the smaller analyte. The choice of immobilization strategy is crucial to ensure the receptor maintains its native conformation and binding activity. The analyte is then injected at various concentrations to determine the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Experimental Protocol: SPR Analysis of Small Molecule-Receptor Interaction
Objective: To determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd) of a test compound for its target receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified, recombinant sigma-1 or 5-HT1A receptor.
-
Test Compound: 3-(1-benzylpiperidin-4-yl)-1H-indole analog and reference compounds.
-
Immobilization buffers (e.g., amine coupling kit).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Receptor Immobilization: Immobilize the purified receptor onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface. The binding of the analyte to the immobilized receptor is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: After the injection, flow running buffer over the surface to monitor the dissociation of the analyte from the receptor, observed as a decrease in the SPR signal.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (ka and kd). Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants.
Diagram of the Surface Plasmon Resonance Workflow:
Caption: Workflow for a Surface Plasmon Resonance experiment.
Comparative Binding Affinity Data (SPR)
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
Isothermal Titration Calorimetry (ITC) is a biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. It directly measures the heat released or absorbed when a ligand is titrated into a solution containing its binding partner. This allows for the determination of the binding affinity (Ka, and its inverse, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Causality Behind Experimental Choices in ITC
ITC is a label-free, in-solution technique, which minimizes the potential for artifacts associated with labeling or immobilization. The choice of buffer is critical, as buffer ionization can contribute to the measured heat change. It is essential to dialyze both the protein and the ligand in the same buffer to minimize these effects. The concentrations of the ligand and protein are chosen to ensure a sigmoidal binding isotherm, which allows for accurate determination of all thermodynamic parameters.
Experimental Protocol: ITC Analysis of Small Molecule-Receptor Interaction
Objective: To determine the thermodynamic parameters (Kd, n, ΔH, ΔS) of the interaction between a test compound and its target receptor.
Materials:
-
Isothermal titration calorimeter.
-
Purified, soluble sigma-1 or 5-HT1A receptor.
-
Test Compound: 3-(1-benzylpiperidin-4-yl)-1H-indole analog and reference compounds.
-
Dialysis buffer.
Procedure:
-
Sample Preparation: Thoroughly dialyze the purified receptor and the test compound in the same buffer to ensure a perfect match.
-
Loading the Calorimeter: Load the receptor solution into the sample cell and the test compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the test compound into the receptor solution. The heat change associated with each injection is measured.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of the ligand to the receptor. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTlnKa = ΔH - TΔS).
Diagram of the Isothermal Titration Calorimetry Workflow:
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Comparative Binding Affinity Data (ITC)
Similar to SPR, direct ITC data for the binding of Donepezil to the sigma-1 receptor and Buspirone to the 5-HT1A receptor is not widely published. A cross-validation approach would compare the Kd from ITC with values from RBA and SPR. The additional thermodynamic information from ITC (enthalpy and entropy) can provide deeper insights into the driving forces of the binding interaction.
Synthesizing the Data: A Holistic View of Binding Affinity
The true power of cross-validation lies in the synthesis of data from orthogonal methods. While each technique provides a measure of binding affinity, they do so from different perspectives.
| Assay | Principle | Advantages | Disadvantages |
| RBA | Competitive displacement of a radioligand | High sensitivity, well-established, high throughput | Requires radiolabeling, indirect measurement of affinity, endpoint assay |
| SPR | Change in refractive index upon binding | Label-free, real-time kinetics, provides ka and kd | Requires immobilization of one partner, can be prone to mass transport limitations |
| ITC | Measurement of heat change upon binding | Label-free, in-solution, provides full thermodynamic profile | Requires larger amounts of pure protein, lower throughput |
When the affinity values (Ki from RBA, Kd from SPR and ITC) are in good agreement, it provides strong confidence in the accuracy of the measurement. Discrepancies, on the other hand, are not necessarily indicative of error but can reveal important information about the binding mechanism or the influence of experimental conditions. For example, a difference between the Ki from a cell membrane-based RBA and the Kd from an ITC experiment using a purified, solubilized receptor might suggest that the lipid environment of the cell membrane plays a role in the binding interaction.
Conclusion: Towards a Confident Characterization of Novel Ligands
The cross-validation of binding affinity is an indispensable component of modern drug discovery. For a novel compound like 3-(1-benzylpiperidin-4-yl)-1H-indole, a multi-faceted approach to affinity determination is essential to confidently establish its pharmacological profile. By employing orthogonal techniques such as radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can obtain a robust and reliable understanding of a ligand's interaction with its target. This guide has provided the theoretical framework, practical protocols, and comparative context necessary to embark on such a cross-validation endeavor. As research into this promising chemical scaffold continues, the application of these principles will be crucial in elucidating its therapeutic potential and paving the way for the development of novel therapeutics.
References
-
Maurice, T., et al. (2006). Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil. Journal of Pharmacology and Experimental Therapeutics, 317(2), 787-796. [Link]
-
Glaser, T., & Traber, J. (1985). Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 329(3), 211-215. [Link]
-
Abadi, A. H., et al. (2011). Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. Chemical Biology & Drug Design, 78(5), 856-864. [Link]
-
Mesangeau, C., et al. (2011). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. European Journal of Medicinal Chemistry, 46(10), 5154-5161. [Link]
-
Glaser, T., & Traber, J. (1985). Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 329(3), 211-215. [Link]
-
Zheng, H., et al. (2017). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 22(3), 449. [Link]
- Hulme, E. C., & Birdsall, N. J. (1992). Strategy and tactics in receptor-binding studies. In Receptor-Ligand Interactions (pp. 63-176). IRL Press.
-
Navratilova, I., et al. (2019). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Journal of Medicinal Chemistry, 62(17), 7876-7901. [Link]
-
Ramakrishnan, N. K., et al. (2014). Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET. Psychopharmacology, 231(20), 3997-4006. [Link]
-
Meunier, J., et al. (2006). The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor. British Journal of Pharmacology, 149(8), 998-1012. [Link]
-
Ishima, T., et al. (2009). High occupancy of sigma1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [11C]SA4503. International Journal of Neuropsychopharmacology, 12(8), 1127-1131. [Link]
-
Raboel, K., et al. (2011). Intrinsic activity and comparative molecular dynamics of buspirone analogues at the 5-HT(1A) receptors. Journal of Molecular Graphics and Modelling, 29(6), 849-858. [Link]
-
Kapai, N. A., et al. (2014). The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide. Neuropharmacology, 85, 424-431. [Link]
-
Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4227-4240. [Link]
-
Fontanella, B., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. [Link]
-
PubChem. 3-(1-Methylpiperidin-4-YL)-1H-indole. [Link]
-
MySkinRecipes. 3-(1-benzylpiperidin-4-yl)-1H-indole. [Link]
-
Mésangeau, C., et al. (2011). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. European Journal of Medicinal Chemistry, 46(10), 5154-5161. [Link]
-
Tang, Y., et al. (2021). Locating ligand binding sites in G-protein coupled receptors using combined information from docking and sequence conservation. PLoS Computational Biology, 17(9), e1009438. [Link]
-
Krishnan, A., et al. (2024). Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning. Nucleic Acids Research, 52(2), e9. [Link]
-
Cai, Z., et al. (2024). DeepRSMA: a cross-fusion-based deep learning method for RNA–small molecule binding affinity prediction. Briefings in Bioinformatics, 25(6), bbae472. [Link]
-
Cobos, E. J., et al. (2019). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 24(21), 3971. [Link]
-
Maurice, T., et al. (2006). Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil. Journal of Pharmacology and Experimental Therapeutics, 317(2), 787-796. [Link]
-
Zaetta, G. (2021). Ligand-based methods as potential solutions to GPCR drug discovery limitations. Pharmacelera. [Link]
-
Wang, S., et al. (2023). Improved Prediction of Ligand–Protein Binding Affinities by Meta-modeling. Journal of Chemical Information and Modeling, 63(21), 6825-6837. [Link]
-
Roy, K., & Kar, S. (2024). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv preprint arXiv:2409.18342. [Link]
-
Penjišević, J. Ž., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 16(2), 104479. [Link]
-
Campillo, M., et al. (1996). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry, 39(1), 126-134. [Link]
-
Al-Ghananeem, A. M., et al. (2018). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS Chemical Neuroscience, 9(7), 1784-1795. [Link]
-
Vilner, B. J., et al. (1995). A sigma-1 receptor selective analogue of BD1008. A potential substitute for (+)-opioids in sigma receptor binding assays. European Journal of Pharmacology, 294(1), 261-267. [Link]
-
Maurice, T., et al. (2016). Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments. Behavioural Brain Research, 296, 123-133. [Link]
-
Jia, J., et al. (2020). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. International Journal of Molecular Sciences, 21(21), 8087. [Link]
-
PubChem. (R)-donepezil. [Link]
-
Ramakrishnan, N. K., et al. (2014). Erratum to: Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with 11C-SA4503 and microPET. Psychopharmacology, 231(20), 4007. [Link]
-
Mishra, A. K., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 986-1006. [Link]
-
John, C. S., et al. (1995). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Cancer Research, 55(14), 3022-3027. [Link]
-
Smith, S. B., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Pharmacology, 14, 1199986. [Link]
-
Blier, P., & Ward, N. M. (2003). 5-HT1A Receptors in Psychopharmacology. Journal of Psychiatry and Neuroscience, 28(1), 4-6. [Link]
-
Wikipedia. Sigma-1 receptor. [Link]
-
Kapai, N. A., et al. (2014). The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide. Neuropharmacology, 85, 424-431. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
-
Sylte, I., et al. (1999). Molecular Dynamics of Buspirone Analogues Interacting With the 5-HT1A and 5-HT2A Serotonin Receptors. Journal of Molecular Graphics and Modelling, 17(3-4), 175-187. [Link]
-
PubChem. LBD-100. [Link]
-
Wikipedia. LA-Pip. [Link]
-
Rossi, M., et al. (1998). Synthesis and D2-like binding affinity of 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives as conformationally restricted 5-phenyl-pyrrole-3-carboxamide analogs. Il Farmaco, 53(10-11), 684-689. [Link]
-
Abadi, A. H., et al. (2015). Novel indole-based sigma-2 receptor ligands: synthesis, structure–affinity relationship and antiproliferative activity. MedChemComm, 6(6), 1143-1149. [Link]
-
Pal, A., et al. (2007). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. European Journal of Pharmacology, 558(1-3), 57-64. [Link]
-
Chu, U. B., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Kourounakis, A. P., et al. (1997). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of Medicinal Chemistry, 40(15), 2495-2501. [Link]
-
Kourounakis, A. P., et al. (1997). Structure-Affinity Relationship Studies on 5-HT1A receptor Ligands. 2. Heterobicyclic Phenylpiperazines with N4-Aralkyl Substituents. Scilit. [Link]
-
Khoury, E., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. The FEBS Journal, 281(5), 1095-1108. [Link]
-
Dror, O., et al. (2013). Does the Lipid Bilayer Orchestrate Access and Binding of Ligands to Transmembrane Orthosteric/Allosteric Sites of G Protein-Coupled Receptors?. Pharmacological Reviews, 65(2), 557-574. [Link]
-
Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI Bookshelf. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1. Pubmed. [Link]
-
Chu, W., et al. (2012). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current Pharmaceutical Design, 18(7), 911-921. [Link]
-
Liu, Y., et al. (2015). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4227-4240. [Link]
-
Kourounakis, A. P., et al. (1997). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of Medicinal Chemistry, 40(15), 2495-2501. [Link]
-
Kourounakis, A. P., et al. (1997). Structure-Affinity Relationship Studies on 5-HT1A receptor Ligands. 2. Heterobicyclic Phenylpiperazines with N4-Aralkyl Substituents. Scilit. [Link]
-
Khoury, E., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. The FEBS Journal, 281(5), 1095-1108. [Link]
-
Dror, O., et al. (2013). Does the Lipid Bilayer Orchestrate Access and Binding of Ligands to Transmembrane Orthosteric/Allosteric Sites of G Protein-Coupled Receptors?. Pharmacological Reviews, 65(2), 557-574. [Link]
-
Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI Bookshelf. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1. Pubmed. [Link]
-
Chu, W., et al. (2012). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current Pharmaceutical Design, 18(7), 911-921. [Link]
Sources
- 1. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel indole -based sigma-2 receptor ligands: synthesis , structure–affinity relationship and antiproliferative activity - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00079C [pubs.rsc.org]
- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(1-benzylpiperidin-4-yl)-1H-indole and Other 5-HT6 Antagonists in Cognitive Enhancement
A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation
In the landscape of neuropharmacology, the serotonin 6 (5-HT6) receptor has emerged as a compelling target for therapeutic intervention, particularly in the realm of cognitive disorders such as Alzheimer's disease.[1] Its almost exclusive expression in the central nervous system, in regions critical for learning and memory, has fueled the development of numerous antagonists aimed at enhancing cognitive function.[2] This guide provides an in-depth comparison of the efficacy of a lead compound, 3-(1-benzylpiperidin-4-yl)-1H-indole, and its analogs against other notable 5-HT6 antagonists. We will delve into the supporting experimental data, from in vitro binding affinities to preclinical and clinical outcomes, offering a comprehensive resource for researchers and drug development professionals.
While 3-(1-benzylpiperidin-4-yl)-1H-indole represents a core chemical scaffold, for the purpose of this guide, we will draw comparisons with extensively studied antagonists, some of which share structural similarities and are more broadly documented in scientific literature. This approach allows for a robust and data-driven comparative analysis.
The 5-HT6 Receptor: A Key Modulator of Cognition
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Antagonism of this receptor is hypothesized to enhance cognitive processes by modulating the release of several key neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory.[4][5] This modulation is thought to occur through the disinhibition of GABAergic interneurons.[5]
The signaling cascade initiated by 5-HT6 receptor activation is complex and involves multiple downstream effectors. Beyond the canonical Gs-cAMP-PKA pathway, evidence suggests the involvement of the mTOR and Fyn-tyrosine kinase pathways.[5] Understanding these intricate signaling networks is paramount for the rational design and evaluation of novel 5-HT6 antagonists.
Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in determining the binding affinity of a compound to the 5-HT6 receptor.
cAMP Functional Assay
This assay measures the ability of a 5-HT6 antagonist to block the serotonin-induced increase in intracellular cAMP levels.
Protocol:
-
Cell Culture: Culture cells stably expressing the human 5-HT6 receptor in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the 5-HT6 antagonist.
-
Agonist Stimulation: Add a known concentration of serotonin (agonist) to stimulate the 5-HT6 receptors.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. [3][6]5. Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal serotonin response.
Novel Object Recognition (NOR) Test
This behavioral test assesses recognition memory in rodents.
Protocol:
-
Habituation: Allow the animal to freely explore an open-field arena for a set period to acclimate to the environment.
-
Familiarization Phase (Trial 1): Place two identical objects in the arena and allow the animal to explore them for a defined duration.
-
Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 to 24 hours).
-
Test Phase (Trial 2): Replace one of the familiar objects with a novel object and return the animal to the arena.
-
Data Collection: Record the time the animal spends exploring each object.
-
Data Analysis: Calculate a discrimination index, which is the proportion of time spent exploring the novel object compared to the total exploration time. A higher discrimination index indicates better recognition memory.
Figure 3: Novel Object Recognition (NOR) Test Workflow. This flowchart depicts the sequential phases of the NOR test for assessing recognition memory in rodents.
Conclusion and Future Directions
The journey of 5-HT6 receptor antagonists from promising preclinical candidates to their outcomes in late-stage clinical trials for Alzheimer's disease has been a challenging one. While compounds with high affinity and selectivity, such as those based on the 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold and others like intepirdine and idalopirdine, have demonstrated pro-cognitive effects in animal models, this has not translated into significant clinical benefits for patients with Alzheimer's disease.
The reasons for these failures are likely multifactorial and may include issues with target validation in humans, the complexity of Alzheimer's disease pathology, and potential shortcomings in clinical trial design, such as dosing. [7] Despite these setbacks, the exploration of 5-HT6 receptor modulation in other cognitive and neuropsychiatric disorders continues. A deeper understanding of the intricate signaling pathways and the neurochemical consequences of 5-HT6 receptor antagonism is essential. Future research may benefit from exploring partial agonists or inverse agonists, which could offer a more nuanced modulation of the 5-HT6 receptor system. [8]Furthermore, the development of novel chemical scaffolds that move beyond the traditional indole and sulfone-containing structures may lead to compounds with improved efficacy and safety profiles. [9] This guide has provided a comprehensive comparison of the efficacy of 3-(1-benzylpiperidin-4-yl)-1H-indole-related compounds and other 5-HT6 antagonists, grounded in experimental data. By understanding the successes and failures of past and present compounds, the scientific community can continue to refine its strategies in the pursuit of effective treatments for cognitive disorders.
References
-
Upton, N., Chuang, T. T., Hunter, A. J., & Virley, D. J. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Neurotherapeutics, 5(3), 458–469. [Link]
-
Khoury, R., Grysman, N., & Grossberg, G. T. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. Expert opinion on investigational drugs, 27(7), 585–592. [Link]
-
Khoury, R., Grysman, N., & Grossberg, G. T. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. Expert opinion on investigational drugs, 27(7), 585–592. [Link]
-
Axovant Sciences. (2017, September 26). Axovant Announces Negative Topline Results for MINDSET Phase 3 Trial of Intepirdine in Alzheimer's Disease. Retrieved from [Link]
-
Mohler, E. G., Baker, P. M., Gannon, K. S., Jones, S. A., Shacham, S., Sweeney, J. A., & Ragozzino, M. E. (2012). The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats. Psychopharmacology, 220(4), 687–696. [Link]
-
Andrews, M., Tousi, B., & Sabbagh, M. N. (2018). 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. Neurology and therapy, 7(1), 51–58. [Link]
-
de Wilde, A., de Lange, E. C. M., & de Boer, A. G. (2023). Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Pharmaceutics, 15(2), 589. [Link]
-
Mohler, E. G., Baker, P. M., Gannon, K. S., Jones, S. A., Shacham, S., Sweeney, J. A., & Ragozzino, M. E. (2012). The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats. Psychopharmacology, 220(4), 687–696. [Link]
-
Atri, A., Frölich, L., Ballard, C., Tariot, P. N., Molinuevo, J. L., Bonefeld, B. E., ... & Wilkinson, D. (2014). Idalopirdine/donepezil combo boosts cognition in Alzheimer's. The Lancet Neurology, 13(11), 1092-1099. [Link]
-
Clinical Trials Arena. (2017, March 27). Recent failures in Alzheimer's Research and Development (R&D). Clinical Trials Arena. [Link]
-
Ramírez, M. J. (2013). 5-HT6 receptors and Alzheimer's disease. Alzheimer's research & therapy, 5(2), 15. [Link]
-
Nirogi, R., et al. (2023). Masupirdine (SUVN-502): An Update on the Phase-3 Clinical Development Program Targeting Agitation in Patients with Dementia of Alzheimer's Type (P1-3.020). Neurology, 100(17 Supplement 2). [Link]
-
Karczmarczyk, U., et al. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 26(16), 4989. [Link]
-
Synapse. (2024, June 21). What are 5-HT6 receptor antagonists and how do they work? Patsnap. [Link]
-
Arnt, J., et al. (2010). Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats. International Journal of Neuropsychopharmacology, 13(8), 1021-1033. [Link]
-
Suven Life Sciences. (2019, December 2). Suven Life Sciences announces Top-Line Results of SUVN-502 (Masupirdine) Phase 2A Study in Patients with Moderate Alzheimer's Disease (AD). FirstWord Pharma. [Link]
-
Keppel Hesselink, J. M. (2017). Idalopirdine (LY483518, SGS518, Lu AE 58054) in Alzheimer disease: never change a winning team and do not build exclusively on surrogates. Journal of Pharmacology and Clinical Research, 2(1), 555580. [Link]
-
Nirogi, R., et al. (2022). Effect of masupirdine (SUVN-502) on cognition in patients with moderate Alzheimer's disease: A randomized, double-blind, phase 2, proof-of-concept study. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 8(1), e12297. [Link]
-
Upton, N., Chuang, T. T., Hunter, A. J., & Virley, D. J. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Neurotherapeutics, 5(3), 458–469. [Link]
-
Falsafi, S. K., et al. (2012). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. British journal of pharmacology, 167(6), 1346–1360. [Link]
-
Cummings, J., et al. (2017). Drug candidates in clinical trials for Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 3(3), 367-384. [Link]
-
Suven Life Sciences. (n.d.). Suvn-502. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Intepirdine. In Wikipedia. [Link]
-
ClinicalTrials.gov. (2017, January 10). A Study of Idalopirdine in Patients With Mild-moderate Alzheimer's Disease Treated With Donepezil (STARBEAM). [Link]
-
Cisbio. (n.d.). HTRF cAMP Assays. Retrieved from [Link]
-
Stachowicz, K., et al. (2022). In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease. International Journal of Molecular Sciences, 23(8), 4386. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-HT6 Medicinal Chemistry [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Recent failures in Alzheimer’s Research and Development (R&D) - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Intepirdine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of 3-(1-Benzylpiperidin-4-yl)-1H-indole Analogs as CNS Ligands
Introduction: Unlocking the Potential of the Indole-Piperidine Scaffold
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold represents a privileged chemical framework in modern medicinal chemistry. Its constituent parts—an indole nucleus, a central piperidine ring, and a terminal N-benzyl group—are frequently found in ligands targeting a variety of central nervous system (CNS) proteins. The indole moiety, a well-known bioisostere for tryptophan, can engage in crucial hydrogen bonding and π-stacking interactions within receptor binding pockets[1]. The protonatable nitrogen of the piperidine ring often serves as a key anchoring point, while the N-benzyl group provides an avenue for extensive structural modification to fine-tune potency, selectivity, and pharmacokinetic properties.
While the exact compound 3-(1-benzylpiperidin-4-yl)-1H-indole is commercially available as a building block, its detailed structure-activity relationship (SAR) is not extensively published. Therefore, this guide provides a comparative analysis by examining closely related analogs and chemical series. We will synthesize data from multiple studies to elucidate the SAR of this scaffold, focusing primarily on its interactions with two therapeutically significant G protein-coupled receptors (GPCRs): the Dopamine D4 receptor and the Serotonin 5-HT2A receptor. By dissecting how structural modifications at each part of the molecule influence biological activity, we aim to provide a valuable resource for researchers engaged in the design and development of novel CNS-active agents.
Part 1: Comparative SAR at the Dopamine D4 Receptor (D4R)
The Dopamine D4 receptor, a member of the D2-like family of GPCRs, is primarily expressed in the limbic system and cortex. Its unique distribution has made it an attractive target for treating neuropsychiatric disorders, with D4R antagonists showing potential in managing conditions like L-DOPA-induced dyskinesias in Parkinson's disease and certain symptoms of schizophrenia, potentially with a more favorable side-effect profile than broader-spectrum dopamine antagonists[2][3]. The 4-(1H-indol-3-yl)piperidine core is a key feature in several potent D4R antagonists.
Modifications to the N-Piperidinyl Group: The Benzyl Moiety
The N-benzyl group plays a critical role in defining both affinity and selectivity for the D4R. Studies on related piperidine and piperazine scaffolds demonstrate that substitutions on this terminal aromatic ring can dramatically alter binding.
A series of potent and selective D4R piperidine antagonists were developed based on the 4-benzyl analog 8 , which itself shows high affinity (pKi = 8.8) and selectivity[4]. Further exploration revealed key insights:
-
Lipophilicity and Spacing: Replacing the benzyl group with a butyl chain can maintain or even slightly improve D4R affinity, suggesting that a lipophilic substituent of appropriate length is a primary requirement.
-
Aromatic Substitution: In a related series of N-benzylpiperidine analogs targeting the dopamine transporter (DAT), the addition of electron-withdrawing groups at the 4-position of the benzyl ring was found to be beneficial for binding affinity[5]. This principle may translate to D4R ligands, where such groups could modulate electronic properties and interactions within the lipophilic binding pocket.
Modifications to the Indole Ring
The indole NH group is often a critical hydrogen bond donor. In a study of 1,2,4-triazine-based GPR84 antagonists featuring a 3-(indolylmethyl) substituent, replacing the indole with an imidazopyridine, which converts the NH from a hydrogen-bond donor to an acceptor, resulted in a significant loss of activity[6]. This highlights the likely importance of the indole NH in anchoring the ligand within the D4R binding site, presumably through interaction with a key amino acid residue. Modifications at other positions, such as adding a fluorine atom at the 5-position, can sometimes decrease activity, suggesting that the electronic and steric profile of the indole ring is finely tuned for optimal binding[6].
Modifications to the Piperidine Core
The piperidine ring acts as a central scaffold, and its conformation is crucial. Introducing substituents directly onto the piperidine can impact affinity and selectivity. For instance, the development of 4,4-difluoropiperidine scaffolds has led to potent D4R antagonists[3][7]. The fluorine atoms are thought to modulate the pKa of the piperidine nitrogen and influence the conformation of the ring, leading to improved target engagement.
Data Summary: D4 Receptor Antagonists
The following table summarizes the binding affinities of selected piperidine-based D4R antagonists, illustrating the SAR principles discussed.
| Compound | Core Scaffold | N-Substituent | D4R Affinity (pKi) | Selectivity Profile | Reference |
| 7 | 4-phenylpiperidine | 4-phenylbutanoyl | 8.9 | High vs D2R, D3R | [4] |
| 8 | 4-phenylpiperidine | Benzyl | 8.8 | High vs D2R, D3R | [4] |
| 12 | 4-(2-methoxyphenyl)piperidine | Butyl | 8.16 | Moderate vs D2R, D3R | [4] |
| 16 | 4-(2-methoxyphenyl)piperidine | Benzyl | 8.78 | High vs D2R, D3R | [4] |
| 14a | 4,4-difluoro-3-(phenoxymethyl)piperidine | 4-chlorobenzyl | 9.52 (Ki = 0.3 nM) | >2000-fold vs D1, D2, D3, D5 | [2][3] |
Part 2: Comparative SAR at the Serotonin 5-HT2A Receptor
Blockade of the 5-HT2A receptor is a cornerstone of the pharmacology of many atypical antipsychotic drugs[8][9]. Conversely, agonism at this receptor is responsible for the effects of classic psychedelics, which are now being investigated for treating depression and other mood disorders[10]. The indole-piperidine scaffold is a common feature in ligands targeting this receptor.
The Role of the Basic Nitrogen
For 5-HT2A receptor ligands, the basic nitrogen of the piperidine ring is almost universally essential. It forms a canonical salt bridge with a highly conserved aspartic acid residue (Asp155) in transmembrane helix 3 of the receptor. This interaction is a primary anchor for the ligand in the orthosteric binding site.
N-Substituent and Aromatic Moiety Interactions
The N-benzyl group extends into a lipophilic pocket formed by transmembrane helices. The nature of the terminal aromatic group and the linker connecting it to the piperidine nitrogen are critical for defining affinity and functional activity (i.e., agonist vs. antagonist).
-
Antagonism: Many 5-HT2A antagonists, such as ketanserin and risperidone, feature an extended structure that occupies this pocket[8]. For arylpiperazine-based antagonists, the terminal aromatic moiety is crucial for high-affinity binding[11].
-
Agonism: Agonists often have smaller N-substituents. However, recent discoveries have shown that even larger N-benzyl-tetrahydropyridine derivatives can act as potent 5-HT2A agonists, demonstrating unexpected antidepressant-like activity in animal models without psychedelic effects[10]. This highlights the subtle interplay between ligand structure and functional outcome.
Indole Ring Interactions
The indole portion of the scaffold typically occupies a region of the binding pocket where it can interact with serine residues in transmembrane helix 5 and form π-stacking interactions with aromatic residues like tryptophan and phenylalanine. The specific orientation and substitution pattern on the indole ring can fine-tune selectivity against related receptors like 5-HT2B and 5-HT2C[10].
Signaling Pathway Visualization: 5-HT2A (Gq-coupled) Receptor Activation
The 5-HT2A receptor primarily signals through the Gq/11 family of G proteins. The diagram below illustrates this canonical pathway.
Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.
Part 3: Experimental Methodologies
To generate the SAR data discussed in this guide, two primary types of assays are indispensable: radioligand binding assays to determine binding affinity and functional assays to measure a compound's biological effect (agonism or antagonism).
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine a test compound's affinity (Ki) for a target receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[12][13][14]
Objective: To determine the IC50 and Ki of a test compound for a specific receptor.
Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with D4R).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-(+)-pentazocine for sigma-1 receptors[15], or a specific D4R radioligand).
-
Test Compounds: Serial dilutions of the unlabeled compounds to be tested.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to saturate all specific binding sites.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (membranes + radioligand + buffer).
-
Non-specific Binding (membranes + radioligand + non-specific control).
-
Test Compound (membranes + radioligand + serial dilutions of test compound).
-
-
Incubation: Add cell membranes, radioligand (at a concentration near its Kd), and either buffer, non-specific control, or test compound to the wells.
-
Equilibration: Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes)[15].
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of the wells through the glass fiber filter mat using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mat in a scintillation vial or bag, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitor binding constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Visualization: Competitive Radioligand Binding Assay
Caption: Step-by-step workflow for a filtration-based binding assay.
Protocol: GPCR Functional Assay (IP-One HTRF)
This protocol measures the functional activity of compounds at Gq-coupled receptors by quantifying the accumulation of the second messenger inositol monophosphate (IP1).[16][17]
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist or the potency (IC50) of an antagonist.
Materials:
-
Cell Line: A cell line stably or transiently expressing the Gq-coupled receptor of interest (e.g., 5-HT2A).
-
Assay Medium: Typically a buffer containing a phosphodiesterase inhibitor to prevent second messenger degradation.
-
IP-One HTRF Assay Kit (Cisbio): Contains IP1-d2 (acceptor) and anti-IP1-cryptate (donor).
-
Test Compounds: Serial dilutions of agonists or antagonists.
-
Reference Agonist: A known agonist for the receptor (e.g., Serotonin for 5-HT2A).
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition (Agonist Mode): Add serial dilutions of the test agonist to the cells.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test antagonist for a set time, then add the reference agonist at its EC80 concentration.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis & Detection: Add the IP1-d2 and anti-IP1-cryptate reagents from the kit directly to the wells. This lyses the cells and initiates the HTRF reaction.
-
Final Incubation: Incubate at room temperature for 60 minutes to allow the detection reagents to bind.
-
Plate Reading: Read the plate on an HTRF reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
For Agonists: Plot the HTRF ratio against the log concentration of the agonist to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For Antagonists: Plot the HTRF ratio against the log concentration of the antagonist to determine the IC50 (concentration that inhibits 50% of the reference agonist's response).
-
Conclusion and Future Directions
The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold is a versatile and potent platform for developing CNS-active ligands. The structure-activity relationships, gleaned from analyzing its close analogs, reveal a clear blueprint for optimization. Affinity and selectivity are governed by a delicate balance of interactions: a crucial salt bridge from the piperidine nitrogen, hydrogen bonding from the indole NH, and extensive lipophilic contacts from the N-benzyl moiety.
For D4R antagonists, achieving high selectivity over other dopamine receptor subtypes is paramount, and modifications to the piperidine core (e.g., difluorination) and the N-benzyl group are proven strategies[2][3]. For 5-HT2A ligands, the challenge lies in fine-tuning the N-substituent to control functional selectivity, enabling the design of biased agonists with potentially novel therapeutic profiles or highly selective antagonists[10]. Future research should focus on integrating these SAR insights with advanced computational modeling and exploring novel, less-explored chemical space around this privileged core to develop next-generation therapeutics with superior efficacy and safety profiles.
References
- Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
- Zhang R, Xie X. Tools for GPCR drug discovery. Acta Pharmacologica Sinica. 2012;33:372–384.
- Radioligand Binding Assay. Gifford Bioscience.
- Receptor-Ligand Binding Assays. Labome.
- Saeedi, S., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
- Thomsen, W. Functional assays for screening GPCR targets. Current Opinion in Biotechnology. 2005;16:655–665.
- Receptor Binding Assays - Multiwell Plates. MilliporeSigma.
- GPCR Functional Assay Technology. Tanso Biosciences.
- Traynor, J. R., & Sim, L. J. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. 2015;1335:49-60.
- Chu, U. B., & Ruoho, A. E. Sigma Receptor Binding Assays. Current Protocols in Pharmacology. 2016;75:4.41.1-4.41.17.
- Butini, S., et al. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. 2023;28(14):5401.
- Saeedi, S., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. 2022;17(24):e202200473.
- Saeedi, S., et al. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. 2022.
- Kumar, V., et al. Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. 2022.
- Gumpper, R. H., & Roth, B. L. “Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology. 2022;199:115028.
- Gumpper, R. H., & Roth, B. L. “Selective” serotonin 5-HT2A receptor antagonists. PubMed. 2022.
- Liu, H., et al. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. International Journal of Molecular Sciences. 2017;18(7):1386.
- Kaplan, A., et al. Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. Nature. 2022;610(7932):582-591.
- 3-(1-Benzylpiperidin-4-yl)-1H-indole. Sigma-Aldrich.
- Izenwasser, S., et al. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. 2003;46(8):1465-9.
- Lückmann, M., et al. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. 2018;61(17):7586-7605.
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Selective" serotonin 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. molbio.gu.se [molbio.gu.se]
An Objective Comparison Guide to the In Vivo Therapeutic Potential of 3-(1-benzylpiperidin-4-yl)-1H-indole for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 3-(1-benzylpiperidin-4-yl)-1H-indole (herein referred to as Compound 'X') as a potential therapeutic agent for Alzheimer's Disease (AD). It compares its hypothesized mechanism and projected performance against the established standard-of-care, Donepezil. All experimental data presented are hypothetical, designed to illustrate a robust validation workflow.
Introduction: The Scientific Rationale
Alzheimer's Disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the pathological hallmarks of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1][2] A key contributing factor to the cognitive deficits in AD is the decline in cholinergic neurotransmission.[3][4]
Compound 'X' (3-(1-benzylpiperidin-4-yl)-1H-indole) is a novel synthetic indole derivative. Structurally, it shares features with compounds known to interact with the central nervous system, such as serotonin receptor modulators and sigma-1 receptor ligands.[5][6] Our hypothesis is that Compound 'X' acts as a potent Sigma-1 Receptor (S1R) agonist . The S1R is an intracellular chaperone protein at the endoplasmic reticulum that plays a crucial role in regulating calcium homeostasis, reducing oxidative stress, and promoting neuronal survival.[7][8] S1R agonism has shown neuroprotective effects in multiple preclinical models of neurodegeneration.[8][9][10]
Donepezil , the comparator, is a reversible acetylcholinesterase (AChE) inhibitor.[3][11][12] It increases the levels of acetylcholine in the brain, offering symptomatic relief but does not halt the underlying disease progression.[4][11][12] This guide will compare the potential disease-modifying effects of Compound 'X' with the symptomatic relief offered by Donepezil.
Hypothesized Signaling Pathway: Compound 'X'
The diagram below illustrates the proposed mechanism. As an S1R agonist, Compound 'X' is hypothesized to translocate the S1R to the mitochondria-associated membrane (MAM), where it enhances mitochondrial function, buffers calcium (Ca2+) overload, and reduces oxidative stress, ultimately leading to improved neuronal survival and function.
Caption: Hypothesized neuroprotective pathway of Compound 'X' via Sigma-1 Receptor agonism.
Comparative In Vivo Validation Workflow
To objectively assess the therapeutic potential of Compound 'X' against Donepezil, a multi-stage in vivo validation process is essential. This workflow is designed to evaluate pharmacokinetics, safety, and efficacy in a relevant animal model of Alzheimer's Disease.
Caption: A three-phase workflow for the in vivo validation of a therapeutic candidate.
Animal Model Selection
The 5XFAD transgenic mouse model is selected for this validation study. These mice co-express five familial Alzheimer's disease (FAD) mutations, leading to an aggressive and rapid development of Aβ plaques, gliosis, and cognitive deficits, with amyloid deposition starting as early as 2 months of age.[2] This model is highly relevant for studying therapies aimed at mitigating Aβ pathology and its cognitive consequences.[2][13][14]
Phase 1: Comparative Pharmacokinetic (PK) Profiling
Objective: To determine and compare the absorption, distribution, metabolism, and elimination (ADME) properties of Compound 'X' and Donepezil in healthy C57BL/6 mice. A robust PK profile is crucial for designing effective dosing regimens for subsequent efficacy studies.[15][16]
Experimental Protocol: Murine PK Study
-
Animal Groups: Healthy male C57BL/6 mice (n=3 per time point) for each compound.
-
Dosing:
-
Compound 'X': Administered via oral gavage (PO) at 10 mg/kg and intravenous (IV) injection at 2 mg/kg.
-
Donepezil: Administered PO at 5 mg/kg and IV at 1 mg/kg.
-
-
Blood Sampling: Serial blood samples (approx. 20-30 µL) are collected from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[17][18]
-
Analysis: Plasma concentrations of each compound are quantified using a validated LC-MS/MS method.
-
Parameter Calculation: Key PK parameters are calculated, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[19]
Hypothetical Data Summary
| Parameter | Compound 'X' (10 mg/kg PO) | Donepezil (5 mg/kg PO) | Desired Outcome |
| Cmax (ng/mL) | 850 | 150 | High enough to be therapeutic |
| Tmax (hr) | 1.0 | 3.5 | Rapid absorption |
| t½ (hr) | 8.5 | 70 | Allows for once-daily dosing |
| AUC (0-24h) (ng·hr/mL) | 6200 | 4500 | High systemic exposure |
| Bioavailability (%) | 45 | 100 | Good oral absorption |
| Brain/Plasma Ratio | 3.2 | 1.5 | High CNS penetration |
Note: This hypothetical data suggests Compound 'X' achieves a higher peak concentration and greater brain penetration compared to Donepezil, making it a promising CNS therapeutic candidate.
Phase 2: Safety and Toxicology Screening
Objective: To evaluate the preliminary safety profile of Compound 'X' and establish a maximum tolerated dose (MTD). Early in vivo toxicology testing is critical to de-risk drug development.[20][21][22][23]
Experimental Protocol: Acute Toxicity Study
-
Animal Groups: Healthy male C57BL/6 mice (n=5 per group).
-
Dosing: Administer single escalating doses of Compound 'X' (e.g., 10, 30, 100, 300 mg/kg, PO). A vehicle control group is included.
-
Monitoring: Observe animals for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, activity) and mortality.
-
Analysis: At day 14, conduct gross necropsy and collect major organs for histopathological examination. Basic clinical chemistry and hematology panels are also run.[22]
Hypothetical Data Summary
| Dose (mg/kg) | Mortality | Clinical Signs | Key Organ Histopathology |
| Vehicle | 0/5 | None | No abnormalities |
| 10 | 0/5 | None | No abnormalities |
| 30 | 0/5 | None | No abnormalities |
| 100 | 0/5 | Mild, transient lethargy at 1-2h post-dose | No abnormalities |
| 300 | 2/5 | Severe lethargy, ataxia | Mild to moderate liver necrosis |
Note: Based on this hypothetical data, the MTD for a single dose is determined to be around 100 mg/kg. A dose of 10 mg/kg is selected for the chronic efficacy studies, providing a 10x safety margin. Donepezil has a well-established safety profile, with common side effects including gastrointestinal issues and bradycardia.[3][4]
Phase 3: Comparative Efficacy Evaluation
Objective: To assess the ability of Compound 'X' to improve cognitive deficits in the 5XFAD mouse model, compared to Donepezil.
Experimental Protocol: Morris Water Maze (MWM)
The Morris Water Maze is a gold-standard behavioral test for assessing hippocampal-dependent spatial learning and memory, functions that are severely impaired in Alzheimer's disease.[24][25][26][27][28]
-
Animal Groups: 6-month-old male 5XFAD mice and wild-type (WT) littermates are used (n=12 per group).
-
Group 1: WT + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + Compound 'X' (10 mg/kg, daily PO)
-
Group 4: 5XFAD + Donepezil (5 mg/kg, daily PO)
-
-
Treatment: Daily oral gavage for 28 days prior to and during behavioral testing.
-
MWM Procedure:
-
Acquisition Phase (5 days): Mice are trained to find a hidden platform in a pool of opaque water, using visual cues around the room.[24][25] Four trials are conducted per day. The time to find the platform (escape latency) is recorded.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[27]
-
Hypothetical Data Summary
Table 1: MWM Acquisition Phase - Escape Latency (seconds)
| Day | WT + Vehicle | 5XFAD + Vehicle | 5XFAD + Compound 'X' | 5XFAD + Donepezil |
| 1 | 45.2 ± 3.1 | 55.1 ± 4.0 | 54.8 ± 3.8 | 55.3 ± 4.1 |
| 2 | 33.5 ± 2.5 | 51.3 ± 3.5 | 45.1 ± 3.3 | 46.5 ± 3.6 |
| 3 | 24.1 ± 2.0 | 48.5 ± 3.1 | 35.2 ± 2.9 | 38.1 ± 3.0 |
| 4 | 18.3 ± 1.8 | 45.2 ± 2.8 | 25.8 ± 2.5 | 30.4 ± 2.7** |
| 5 | 15.6 ± 1.5 | 43.8 ± 2.5 | 20.1 ± 2.1 | 26.5 ± 2.4** |
Table 2: MWM Probe Trial - Time in Target Quadrant (%)
| Group | % Time in Target Quadrant |
| WT + Vehicle | 48.5 ± 4.1 |
| 5XFAD + Vehicle | 26.2 ± 3.5 |
| 5XFAD + Compound 'X' | 42.1 ± 3.8*** |
| 5XFAD + Donepezil | 35.5 ± 3.6** |
*p<0.05, **p<0.01, **p<0.001 compared to 5XFAD + Vehicle group. Data are Mean ± SEM.
Note: The hypothetical results demonstrate that while both treatments improved performance, Compound 'X' showed a more robust effect, restoring spatial learning and memory in 5XFAD mice to near wild-type levels. This superior performance suggests a potential disease-modifying effect beyond the symptomatic relief offered by Donepezil.
Conclusion and Future Directions
This guide outlines a rigorous, comparative framework for the in vivo validation of 3-(1-benzylpiperidin-4-yl)-1H-indole. The hypothetical data presented suggests that Compound 'X' possesses a promising pharmacokinetic profile, an acceptable safety margin, and superior efficacy in a demanding Alzheimer's disease model when compared to Donepezil.
The strong performance of Compound 'X', particularly in the memory retention phase (probe trial), supports the hypothesis that its neuroprotective mechanism via S1R agonism may offer disease-modifying benefits.
Next Steps:
-
Chronic Toxicology Studies: Longer-term studies are needed to confirm the safety of chronic dosing.[21]
-
Biomarker Analysis: Post-mortem brain tissue analysis should be performed to measure Aβ plaque load and markers of neuroinflammation to confirm the hypothesized mechanism of action.
-
Evaluation in Other AD Models: Testing in models that also develop tau pathology, such as the 3xTg-AD model, would provide a more comprehensive understanding of its therapeutic potential.
This structured approach ensures that decisions regarding the further development of Compound 'X' are based on objective, scientifically sound, and comparative in vivo data.
References
- Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Advanced Research.
- What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024). Patsnap.
- Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD.
- Alzheimer's Disease Models - InVivo Biosystems. (n.d.). InVivo Biosystems.
-
Mammalian Models in Alzheimer's Research: An Update. (2022). MDPI. Available at: [Link]
-
Donepezil: an update. (2007). PubMed. Available at: [Link]
- The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Sygnature Discovery.
- Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx.
- In vivo toxicology studies - Blog. (n.d.). Biobide.
-
Morris Water Maze Experiment. (2008). Journal of Visualized Experiments. Available at: [Link]
- In Vivo Toxicology. (n.d.). Creative Bioarray.
-
Donepezil. (n.d.). Wikipedia. Available at: [Link]
- In vivo toxicology studies - Vivotecnia. (n.d.). Vivotecnia.
-
Morris Water Maze. (2024). Mouse Metabolic Phenotyping Centers. Available at: [Link]
-
Morris water maze: procedures for assessing spatial and related forms of learning and memory. (2006). Nature Protocols. Available at: [Link]
- Alzheimer's Disease Models - Inotiv. (n.d.). Inotiv.
-
Morris water maze: Procedures for assessing spatial and related forms of learning and memory. (2006). ResearchGate. Available at: [Link]
-
Mouse Models of Alzheimer's Disease. (2022). Frontiers in Cellular Neuroscience. Available at: [Link]
-
The activity of selective sigma-1 receptor ligands in seizure models in vivo. (2022). ResearchGate. Available at: [Link]
- Pk/bio-distribution - MuriGenics. (n.d.). MuriGenics.
-
Understanding the Morris Water Maze in Neuroscience. (2025). Cyagen. Available at: [Link]
-
Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. (2020). Taylor & Francis Online. Available at: [Link]
-
The role of early in vivo toxicity testing in drug discovery toxicology. (2012). PubMed. Available at: [Link]
-
Murine Pharmacokinetic Studies. (2014). Journal of Visualized Experiments. Available at: [Link]
-
The Pharmacology of Sigma-1 Receptors. (2009). Pharmacological Reviews. Available at: [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). MDPI. Available at: [Link]
-
The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (2022). MDPI. Available at: [Link]
- Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine.
-
Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. (2023). Frontiers in Pharmacology. Available at: [Link]
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (2023). MDPI. Available at: [Link]
- 3-(1-benzylpiperidin-4-yl)-1H-indole. (n.d.). MySkinRecipes.
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. (2021). RSC Medicinal Chemistry. Available at: [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (2024). Archiv der Pharmazie. Available at: [Link]
-
Claulansine F–Donepezil Hybrids as Anti-Alzheimer's Disease Agents with Cholinergic, Free-Radical Scavenging, and Neuroprotective Activities. (2022). MDPI. Available at: [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. (2021). Frontiers in Pharmacology. Available at: [Link]
-
New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. (2020). International Journal of Nanomedicine. Available at: [Link]
-
Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. (2021). MDPI. Available at: [Link]
-
3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake. (1980). Journal of Medicinal Chemistry. Available at: [Link]
-
3-(1-Methylpiperidin-4-YL)-1H-indole. (n.d.). PubChem. Available at: [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules. Available at: [Link]
Sources
- 1. inotiv.com [inotiv.com]
- 2. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. 3-(1-benzylpiperidin-4-yl)-1H-indole [myskinrecipes.com]
- 6. 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 [mdpi.com]
- 11. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 13. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivobiosystems.com [invivobiosystems.com]
- 15. Pk/bio-distribution | MuriGenics [murigenics.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 19. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 20. hoeford.com [hoeford.com]
- 21. blog.biobide.com [blog.biobide.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mmpc.org [mmpc.org]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. cyagen.com [cyagen.com]
A Head-to-Head Comparison of Indole-Based Cholinesterase Inhibitors: A Guide for Researchers
The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, particularly in the design of cholinesterase inhibitors for neurodegenerative diseases like Alzheimer's. Its inherent ability to interact with key residues within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has led to the development of a diverse array of potent inhibitors. This guide provides a head-to-head comparison of selected indole-based cholinesterase inhibitors, offering supporting experimental data and methodological insights for researchers in drug discovery and development.
The Rationale for Indole-Based Inhibition
The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) is a key factor in the cognitive decline observed in Alzheimer's disease. Cholinesterase inhibitors prevent the breakdown of ACh, thereby increasing its availability in the synaptic cleft. The indole ring system, present in many natural and synthetic bioactive compounds, serves as an excellent foundational structure for cholinesterase inhibitors due to its steric and electronic properties that facilitate binding to the enzyme's active site.
Many advanced indole-based inhibitors are designed as dual-binding site inhibitors. They interact with both the Catalytic Active Site (CAS), where acetylcholine is hydrolyzed, and the Peripheral Anionic Site (PAS), which is involved in the allosteric modulation of the enzyme and the aggregation of amyloid-β (Aβ) peptides.[1][2] This dual interaction can lead to enhanced inhibitory potency and additional therapeutic benefits by tackling the multifaceted pathology of Alzheimer's disease.[1]
Comparative Inhibitory Potency
The efficacy of a cholinesterase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of indole-based inhibitors against both AChE and BChE, alongside standard Alzheimer's disease therapeutics for comparison.
| Compound | Target Enzyme | IC50 (µM) | Source |
| Indole-Based Inhibitors | |||
| Dihydropyranoindole Derivative (5o) | AChE | 0.41 | [3] |
| BuChE | 1.17 | [3] | |
| Indole-based Sulfonamide (Analog 9) | AChE | 0.15 ± 0.050 | [4] |
| BuChE | 0.20 ± 0.10 | [4] | |
| Indole Amine (24) | AChE | 4.66 | [5] |
| Indole Amine (25) | AChE | 4.28 | [5] |
| p-chlorophenyl chalcone derivative (5b) | AChE | 0.02754 | [6] |
| BuChE | 0.03685 | [6] | |
| Standard Therapeutics | |||
| Donepezil | AChE | 0.016 ± 0.12 | [4] |
| BuChE | 0.30 ± 0.010 | [4] | |
| Donepezil | AChE | 0.05539 | [6] |
| BuChE | 0.21936 | [6] | |
| Galantamine | AChE | 4.15 | [5] |
| Rivastigmine | - | - | - |
Note: The specific type of enzyme (e.g., from electric eel, equine serum, or human) can influence IC50 values.
Experimental Protocol: Determination of Cholinesterase Inhibitory Activity
The most widely accepted method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman and colleagues.[7][8] This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.
Principle of the Ellman's Method
The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the cholinesterase activity.
Step-by-Step Methodology
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Adjust the pH to 8.0 by mixing the two solutions.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. This solution should be protected from light.
-
Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.
-
AChE Solution (1 U/mL): Prepare a stock solution of acetylcholinesterase and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.
-
Test Compound Solutions: Prepare a series of dilutions of the indole-based inhibitor in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with the enzyme activity (typically <1%).
2. Assay Procedure (96-well plate format):
-
Plate Setup:
- Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
- Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
- Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each test compound dilution.
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: To start the reaction, add 10 µL of the 14 mM ATCI solution to all wells except the blank.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[7]
3. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for determining cholinesterase inhibitory activity using the Ellman's method.
Mechanism of Action: Dual-Site Inhibition
As previously mentioned, a significant advantage of many indole-based inhibitors is their ability to bind to both the CAS and PAS of acetylcholinesterase. This dual-binding mechanism is crucial for both potent enzymatic inhibition and for addressing the amyloid cascade.
-
Interaction with the Catalytic Active Site (CAS): The inhibitor binds to the CAS, located at the bottom of a deep and narrow gorge within the enzyme. This binding directly prevents the substrate, acetylcholine, from accessing the catalytic triad (Ser203, His447, and Glu334) and being hydrolyzed.[9]
-
Interaction with the Peripheral Anionic Site (PAS): The inhibitor also interacts with the PAS, situated at the entrance of the gorge. This interaction can allosterically modulate the conformation of the active site, further enhancing the inhibitory effect. Crucially, the PAS is also implicated in the binding of AChE to amyloid-β peptides, promoting their aggregation into neurotoxic plaques.[1] By occupying the PAS, dual-binding inhibitors can disrupt this interaction and potentially hinder amyloid plaque formation.
Dual-Binding Signaling Pathway Diagram
Caption: Dual-binding mechanism of an indole-based inhibitor on AChE.
Discussion and Future Perspectives
The presented data highlights the significant potential of the indole scaffold in the design of potent cholinesterase inhibitors. Several of the showcased indole derivatives exhibit inhibitory activities in the nanomolar to low micromolar range, with some demonstrating potencies comparable or even superior to the standard drug Donepezil.[6]
A key consideration in the development of new cholinesterase inhibitors is their selectivity for AChE versus BChE. While AChE is the primary target for symptomatic relief in early Alzheimer's, BChE activity becomes more prominent in the later stages of the disease. Therefore, dual inhibitors of both enzymes or selective BChE inhibitors may offer therapeutic advantages in advanced Alzheimer's disease.[4][10] The selectivity index (SI), calculated as the ratio of IC50 (BChE) / IC50 (AChE), can be used to quantify this preference. A higher SI indicates greater selectivity for AChE.
The structure-activity relationship (SAR) of indole-based inhibitors is a rich area of investigation. Modifications to the indole core, the linker, and the terminal amine group can significantly impact potency and selectivity. For instance, the incorporation of a p-chlorophenyl chalcone moiety in one derivative resulted in potent dual inhibition of both AChE and BuChE.[6]
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
-
Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Journal of Molecular Structure, 1225, 129117. [Link]
-
Hassan, A. S., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Scientific Reports, 12(1), 15933. [Link]
-
Inhibitory activities (IC50 nM) of AChE and BuChE of donepezil-like compounds. ResearchGate. [Link]
-
Decker, M. (2024). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Aggregation Strategies. Molecules, 29(1), 234. [Link]
-
Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. [Link]
-
IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]
-
IC 50 values for activities on AChE and BChE. ResearchGate. [Link]
-
Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. PubMed Central. [Link]
-
Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. MDPI. [Link]
-
Pohanka, M. (2014). New findings about Ellman's method to determine cholinesterase activity. International Journal of Molecular Sciences, 15(5), 7859-7867. [Link]
-
Dual Binding Site Acetylcholinesterase Inhibitors. Europe PMC. [Link]
-
Carnes, B. A., et al. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Bioorganic & Medicinal Chemistry Letters, 29(20), 126639. [Link]
-
Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures. ACS Publications. [Link]
-
Tighadouini, S., et al. (2019). Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 473-480. [Link]
-
Gršič, M., et al. (2023). Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds. Acta Chimica Slovenica, 70(4), 545-559. [Link]
-
Effects of Rivastigmine and Donepezil on Brain Acetylcholine Levels in Acetylcholinesterase-Deficient Mice. PubMed. [Link]
-
Design, synthesis and evaluation of dihydropyranoindole derivatives as potential cholinesterase inhibitors against Alzheimer's disease. PubMed. [Link]
-
Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds. ResearchGate. [Link]
-
Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Publishing. [Link]
-
Prescribing Framework for Acetylcholinesterase Inhibitors and Memantine for the Treatment and Management of Dementia. NHS. [Link]
-
What is the evidence for cholinesterase (acetylcholinesterase and butyrylcholinesterase) inhibitors, such as donepezil (Aricept), rivastigmine (Exelon), and galantamine (Razadyne), in the treatment of dementia?. Dr. Oracle. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dual Binding Site Acetylcholinesterase Inhibitors [manu56.magtech.com.cn]
- 3. Design, synthesis and evaluation of dihydropyranoindole derivatives as potential cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 6. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Receptor Selectivity of 3-(1-benzylpiperidin-4-yl)-1H-indole
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. A high degree of selectivity minimizes off-target effects and enhances the therapeutic window of a potential drug candidate. This guide provides a comprehensive framework for assessing the receptor selectivity profile of the novel compound, 3-(1-benzylpiperidin-4-yl)-1H-indole. As a Senior Application Scientist, my objective is to equip fellow researchers with the rationale behind experimental choices and robust, self-validating protocols to generate high-quality, reproducible data.
The chemical scaffold of 3-(1-benzylpiperidin-4-yl)-1H-indole, featuring an indole nucleus and a piperidine ring, is suggestive of potential activity at monoamine G protein-coupled receptors (GPCRs). For the purpose of this illustrative guide, we will hypothesize that its primary target is the Serotonin 5-HT1A Receptor , a key player in the modulation of mood and anxiety.[1] Our investigation will therefore focus on quantifying its affinity and functional activity at this receptor, while simultaneously screening for potential interactions with a panel of other relevant receptors to build a comprehensive selectivity profile.
The Imperative of Selectivity Profiling
A compound's selectivity is the measure of its ability to bind to its intended target with significantly higher affinity than to other receptors. A non-selective compound can lead to a host of undesirable side effects, complicating its clinical development. For instance, a 5-HT1A agonist that also interacts with dopamine or adrenergic receptors could produce unwanted cardiovascular or motor side effects. Therefore, a thorough selectivity assessment early in the drug discovery process is a critical step in de-risking a project and predicting a compound's clinical potential.
Our selectivity panel will include receptors from families that are structurally related to the 5-HT1A receptor or are known to be implicated in similar physiological processes. This includes other serotonin receptor subtypes, dopamine receptors, and adrenergic receptors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Experimental Strategy: A Two-Pronged Approach
To construct a robust selectivity profile, we will employ a two-pronged approach that evaluates both the binding affinity and the functional activity of 3-(1-benzylpiperidin-4-yl)-1H-indole at the target and off-target receptors.
-
Competitive Radioligand Binding Assays: To determine the binding affinity (expressed as the inhibition constant, Ki) of the compound for each receptor.
-
Functional Assays: To measure the compound's ability to elicit a cellular response (agonist activity) or block the action of a known agonist (antagonist activity), providing its potency (EC50 or IC50) and efficacy.
This dual approach is crucial because a compound can bind to a receptor without eliciting a functional response (antagonism) or with varying degrees of efficacy (full versus partial agonism).
Visualizing the Experimental Workflow
Caption: A high-level overview of the experimental workflow for determining receptor selectivity.
In-Depth Methodologies
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of 3-(1-benzylpiperidin-4-yl)-1H-indole for a panel of receptors.[15][16][17][18]
Rationale: The Ki value is a measure of the concentration of the test compound required to occupy 50% of the receptors in the absence of a competing ligand. It is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[19][20][21][22][23][24][25][26][27]
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
Test compound: 3-(1-benzylpiperidin-4-yl)-1H-indole.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of 3-(1-benzylpiperidin-4-yl)-1H-indole in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (with the non-specific binding control).
-
Equilibration: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19][20][22][24]
-
Protocol 2: cAMP Accumulation Functional Assay
This protocol is suitable for assessing the functional activity of the test compound at Gs- and Gi-coupled receptors.[28][29][30][31][32] The 5-HT1A receptor is Gi-coupled, meaning its activation inhibits adenylyl cyclase and decreases intracellular cAMP levels.[1][5]
Rationale: This assay measures the change in the intracellular concentration of the second messenger cyclic AMP (cAMP) upon receptor activation or inhibition. For Gi-coupled receptors, a decrease in cAMP levels indicates agonist activity.
Materials:
-
Cells stably expressing the Gi-coupled receptor of interest (e.g., CHO-K1 cells).
-
Test compound: 3-(1-benzylpiperidin-4-yl)-1H-indole.
-
Forskolin (an activator of adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
384-well assay plates.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of 3-(1-benzylpiperidin-4-yl)-1H-indole to the cells.
-
Antagonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration of a known agonist (e.g., at its EC80).
-
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plates for a specified time to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal effect (efficacy).
-
Antagonist Mode: Fit the data to determine the IC50, which can be used to calculate the antagonist dissociation constant (Kb) using the Schild equation.
-
Visualizing a Gi-Coupled Signaling Pathway
Caption: Simplified signaling cascade for a Gi-coupled receptor like 5-HT1A.
Interpreting the Data: A Hypothetical Selectivity Profile
The following table presents hypothetical data for 3-(1-benzylpiperidin-4-yl)-1H-indole, illustrating how the results of our assays would be compiled to assess its selectivity.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Functional Mode | Selectivity Ratio (vs. 5-HT1A) |
| 5-HT1A | 1.5 | 5.2 (EC50) | Full Agonist | - |
| 5-HT1B | 150 | >1000 | No Activity | 100-fold |
| 5-HT1D | 225 | >1000 | No Activity | 150-fold |
| 5-HT2A | 800 | 1200 (IC50) | Antagonist | 533-fold |
| 5-HT7 | 1100 | >10000 | No Activity | 733-fold |
| Dopamine D2 | 550 | 980 (IC50) | Antagonist | 367-fold |
| Adrenergic α1A | >10000 | >10000 | No Activity | >6667-fold |
| Adrenergic β2 | >10000 | >10000 | No Activity | >6667-fold |
Analysis:
Based on this hypothetical data, 3-(1-benzylpiperidin-4-yl)-1H-indole demonstrates a highly selective profile for the 5-HT1A receptor.
-
High Affinity and Potency at 5-HT1A: The low nanomolar Ki and EC50 values indicate potent binding and functional activity at the primary target.
-
Excellent Selectivity: The selectivity ratios, calculated by dividing the Ki of the off-target receptor by the Ki of the 5-HT1A receptor, are all greater than 100-fold. A selectivity of over 100-fold is generally considered a good indicator of a selective compound.
-
Minimal Off-Target Activity: The compound shows significantly weaker binding to other serotonin receptor subtypes and the dopamine D2 receptor, with only weak antagonist activity at these sites at much higher concentrations. Its lack of affinity for the tested adrenergic receptors is also a positive sign, suggesting a lower likelihood of cardiovascular side effects.
Conclusion
This guide has outlined a comprehensive and rigorous approach to assessing the receptor selectivity of 3-(1-benzylpiperidin-4-yl)-1H-indole. By combining competitive radioligand binding assays with functional assays, researchers can build a detailed profile of a compound's activity at its intended target and a panel of relevant off-targets. The hypothetical data presented for 3-(1-benzylpiperidin-4-yl)-1H-indole illustrates the profile of a promisingly selective 5-HT1A receptor agonist. This systematic approach to selectivity profiling is indispensable for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines.
References
-
Adrenergic Receptor Subtypes. ScienceDirect. [Link]
-
Dopamine receptor. Wikipedia. [Link]
-
The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers. [Link]
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Biochemistry, Dopamine Receptors. NCBI Bookshelf. [Link]
-
Serotonin Receptors. NCBI Bookshelf. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. [Link]
-
Radioligand binding assays and their analysis. PubMed. [Link]
-
Adrenoceptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
α 1 -Adrenergic Receptor Subtypes : Molecular Structure, Function, and Signaling. AHA Journals. [Link]
-
cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]
-
Molecular Biology of the Dopamine Receptor Subtypes. ACNP. [Link]
-
Video: Adrenergic Receptors (Adrenoceptors): Classification. JoVE. [Link]
-
L-694247. Grokipedia. [Link]
-
Dopamine receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Serotonin Receptor Subtypes: Implications for Psychopharmacology. The British Journal of Psychiatry. [Link]
-
Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation. PubMed. [Link]
-
Cheng-Prusoff Equation Calculator. Calculator.net. [Link]
-
L-694247. Wikipedia. [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers. [Link]
-
5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. ResearchGate. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
IC50. Wikipedia. [Link]
-
L-694,247: a potent 5-HT1D receptor agonist. PubMed. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal Molecular Cardiology, Cleveland Clinic.* Bio-protocol. [Link]
-
The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. PubMed. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. NIH. [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
IC50 to Ki Converter Tool | HSLS. Health Sciences Library System - University of Pittsburgh. [Link]
-
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC - NIH. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Effect of third ventricle administration of L-694,247, a selective 5-HT1D receptor agonist, on water intake in rats. PubMed. [Link]
-
GPCR Screening Services. Creative Bioarray. [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC - NIH. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
cAMP Accumulation Assay. Creative BioMart. [Link]
-
Radioligand Binding Studies. Springer Nature Experiments. [Link]
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
Sources
- 1. Frontiers | The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory [frontiersin.org]
- 2. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. acnp.org [acnp.org]
- 8. acnp.org [acnp.org]
- 9. Video: Adrenergic Receptors (Adrenoceptors): Classification [jove.com]
- 10. Dopamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Serotonin Receptor Subtypes: Implications for Psychopharmacology | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 12. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 14. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biophysics-reports.org [biophysics-reports.org]
- 18. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 20. calculator.academy [calculator.academy]
- 21. m.youtube.com [m.youtube.com]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. punnettsquare.org [punnettsquare.org]
- 25. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 26. IC50-to-Ki -- IC50 to Ki Converter Tool | HSLS [hsls.pitt.edu]
- 27. m.youtube.com [m.youtube.com]
- 28. cAMP-Glo™ Assay Protocol [promega.sg]
- 29. bio-protocol.org [bio-protocol.org]
- 30. cAMP-Glo™ Max Assay Protocol [promega.jp]
- 31. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Comparative Benchmarking Guide to the Synthetic Routes of 3-(1-benzylpiperidin-4-yl)-1H-indole
Introduction: The 3-(1-benzylpiperidin-4-yl)-1H-indole scaffold is a significant pharmacophore found in a variety of biologically active compounds, making its efficient synthesis a topic of considerable interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth, objective comparison of the primary synthetic strategies to access this valuable molecule. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and overall efficiency to aid researchers in selecting the optimal path for their specific needs.
Strategic Overview: Pathways to the Target Molecule
The synthesis of 3-(1-benzylpiperidin-4-yl)-1H-indole can be broadly categorized into two strategic approaches: convergent and linear syntheses.
-
Convergent Synthesis: These routes involve the separate synthesis of the indole and the N-benzylpiperidine moieties, which are then coupled in a final step. This approach offers flexibility and can be advantageous for analogue synthesis.
-
Linear Synthesis: In these strategies, the piperidine ring is constructed and functionalized, followed by the formation of the indole ring onto the piperidine scaffold.
This guide will explore three distinct and representative synthetic routes:
-
Route 1: The Fischer Indole Synthesis - A Classic Approach
-
Route 2: Convergent Synthesis via C3-Alkylation of Indole
-
Route 3: Modular Synthesis via N-Benzylation of a Precursor
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and powerful method for constructing the indole ring from a phenylhydrazine and a suitable ketone or aldehyde under acidic conditions.[1][2][3] This route is a prime example of a linear approach where the indole ring is formed from a pre-constructed N-benzylpiperidine derivative.
Mechanistic Rationale
The reaction proceeds through the formation of a phenylhydrazone from phenylhydrazine and 1-benzyl-4-piperidone.[3] Under acidic catalysis, the phenylhydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[3][4] The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid or polyphosphoric acid to Lewis acids such as zinc chloride.[3]
Experimental Protocol
Step 1: Synthesis of 1-benzyl-4-piperidone
A common method for the preparation of 1-benzyl-4-piperidone involves the reaction of 4-piperidone hydrochloride with benzyl bromide in the presence of a base.[5]
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise and heat the reaction mixture to 65 °C for 14 hours.
-
After cooling, the mixture is filtered, and the product is extracted with an organic solvent.
-
Purification by crystallization or chromatography yields 1-benzyl-4-piperidone.
Step 2: Fischer Indole Synthesis
-
A mixture of phenylhydrazine hydrochloride (1 equivalent) and 1-benzyl-4-piperidone (1 equivalent) is heated in a suitable acidic medium, such as glacial acetic acid or a mixture of acetic acid and sulfuric acid.[6]
-
The reaction is typically refluxed for several hours until the formation of the indole is complete, as monitored by TLC.
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH solution).
-
The product is then extracted with an organic solvent, dried, and purified by column chromatography to afford 3-(1-benzylpiperidin-4-yl)-1H-indole.
Visualization of the Workflow
Caption: Workflow for the Fischer Indole Synthesis of the target molecule.
Route 2: Convergent Synthesis via C3-Alkylation of Indole
This convergent approach involves the direct alkylation of the indole nucleus at the C3 position with a pre-functionalized N-benzylpiperidine electrophile. This strategy offers the advantage of readily available indole starting materials and allows for late-stage introduction of the piperidine moiety.
Mechanistic Rationale
The C3 position of indole is nucleophilic and can react with electrophiles. The reaction can be promoted by a Lewis acid, which activates the electrophile. A suitable electrophile for this reaction would be a 1-benzyl-4-piperidinyl derivative with a good leaving group, such as a tosylate or a halide.
Experimental Protocol
Step 1: Preparation of 1-benzyl-4-hydroxypiperidine
1-benzyl-4-hydroxypiperidine can be synthesized by the N-benzylation of piperidin-4-ol.[7]
-
Piperidin-4-ol (1 equivalent) and benzyl bromide (1 equivalent) are dissolved in acetonitrile.
-
Anhydrous potassium carbonate (1 equivalent) and a catalytic amount of tetrabutylammonium iodide (TBAI) are added.
-
The reaction mixture is refluxed for 24 hours.
-
The product, 1-benzyl-4-hydroxypiperidine, is isolated and purified.
Step 2: Activation of the Hydroxyl Group
The hydroxyl group of 1-benzyl-4-hydroxypiperidine needs to be converted into a better leaving group, for example, by tosylation.
-
1-benzyl-4-hydroxypiperidine (1 equivalent) is dissolved in pyridine or dichloromethane.
-
p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The product, 1-benzyl-4-tosyloxypiperidine, is isolated after workup.
Step 3: C3-Alkylation of Indole
-
Indole (1 equivalent) is dissolved in a suitable aprotic solvent like THF or DMF.
-
A strong base such as sodium hydride is added to deprotonate the indole at the N1 position, forming the indolyl anion.
-
1-benzyl-4-tosyloxypiperidine (1 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating to facilitate the SN2 reaction at the C3 position.
-
Aqueous workup followed by purification by column chromatography yields 3-(1-benzylpiperidin-4-yl)-1H-indole.
Visualization of the Workflow
Caption: Workflow for the Convergent Synthesis via C3-Alkylation.
Route 3: Modular Synthesis via N-Benzylation of a Precursor
This modular and convergent strategy involves the initial synthesis of the 3-(piperidin-4-yl)-1H-indole core, followed by the introduction of the benzyl group in the final step. This approach is particularly advantageous for creating a library of N-substituted analogues.
Mechanistic Rationale
This route first focuses on establishing the core indole-piperidine linkage. This can be achieved through various methods, including a Fischer indole synthesis with an N-protected piperidone, followed by deprotection. The final step is a standard N-alkylation of the secondary amine of the piperidine ring with benzyl bromide.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-oxo-1-piperidinecarboxylate
The piperidine nitrogen is first protected, for example, with a Boc group, to prevent side reactions.
-
4-Piperidone monohydrate hydrochloride (1 equivalent) is reacted with di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
The reaction is typically stirred at room temperature.
-
The product, tert-butyl 4-oxo-1-piperidinecarboxylate, is isolated and purified.
Step 2: Fischer Indole Synthesis
-
The Boc-protected piperidone (1 equivalent) is reacted with phenylhydrazine hydrochloride (1 equivalent) under acidic conditions (e.g., acetic acid) to form the corresponding 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-indole.
Step 3: Deprotection of the Piperidine Nitrogen
-
The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.
-
This yields the key intermediate, 3-(piperidin-4-yl)-1H-indole.
Step 4: N-Benzylation
-
3-(Piperidin-4-yl)-1H-indole (1 equivalent) is dissolved in a suitable solvent like acetonitrile or DMF.
-
A base such as potassium carbonate or triethylamine is added, followed by the addition of benzyl bromide (1.1 equivalents).
-
The reaction mixture is stirred at room temperature or heated to ensure complete reaction.
-
Standard workup and purification provide the final product, 3-(1-benzylpiperidin-4-yl)-1H-indole.
Visualization of the Workflow
Caption: Workflow for the Modular Synthesis via Final N-Benzylation.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Fischer Indole Synthesis | Route 2: Convergent C3-Alkylation | Route 3: Modular N-Benzylation |
| Overall Strategy | Linear | Convergent | Convergent/Modular |
| Key Transformation | Fischer Indole Synthesis | C3-Alkylation of Indole | Late-stage N-benzylation |
| Starting Materials | Readily available | Readily available | Readily available |
| Number of Steps | Fewer steps if 1-benzyl-4-piperidone is available | Potentially more steps due to activation | Multi-step but modular |
| Potential Yields | Can be moderate to good | Variable, can be high | Generally good to high |
| Scalability | Can be challenging to scale up | Generally scalable | Scalable |
| Flexibility for Analogs | Less flexible for N-substituents | Flexible for both indole and piperidine parts | Highly flexible for N-substituents |
| Key Challenges | Harsh acidic conditions, potential for side products | Control of C3 vs. N1 alkylation of indole | Multiple protection/deprotection steps |
Conclusion and Recommendations
The choice of the optimal synthetic route to 3-(1-benzylpiperidin-4-yl)-1H-indole is contingent upon the specific goals of the research.
-
For a direct, classical approach where the final N-substituent is known from the outset, the Fischer Indole Synthesis (Route 1) offers a relatively short and well-established path, provided that the potential for moderate yields and harsh conditions is acceptable.
-
The Convergent Synthesis via C3-Alkylation (Route 2) provides a more flexible approach, allowing for the combination of diverse indole and piperidine building blocks. This route is well-suited for the exploration of structure-activity relationships around both heterocyclic systems.
-
For the generation of a library of analogues with varied N-substituents on the piperidine ring, the Modular Synthesis (Route 3) is unequivocally the most strategic choice. Although it involves more steps, the late-stage introduction of the benzyl group (or other substituents) allows for rapid diversification from a common intermediate.
Ultimately, a thorough evaluation of the available starting materials, desired scale of synthesis, and the need for analogue synthesis will guide the discerning researcher to the most appropriate and efficient synthetic strategy.
References
- Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449–455.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
- Hughes, D. L. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53523-53548.
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules 2010, 15, 2491-2498.
-
Reddit. (2024). Does piperidine work in reductive amination like this? Retrieved from [Link]
- Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
-
Kikelj, D., et al. (2022). A new synthetic approach to the 3,4-dihydro-1H-[3][7]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances, 12(27), 17345-17357.
- Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9745-9752.
- Deakin, G. (1984). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron, 59(40), 8011-8016.
- Brown, H. M., & Purves, D. (1976).
- Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Lakshminarayana, B., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
Wikipedia contributors. (2023). Indole-3-acetaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. ptfarm.pl [ptfarm.pl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(1-benzylpiperidin-4-yl)-1H-indole
Abstract: This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-(1-benzylpiperidin-4-yl)-1H-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step. By integrating principles of chemical safety, regulatory compliance, and environmental stewardship, this guide serves as an essential resource for laboratories handling this and structurally similar indole derivatives. The protocols herein are grounded in authoritative standards from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure a self-validating and trustworthy system for hazardous waste management.
Section 1: Hazard Assessment and Characterization
The foundational step in any chemical handling protocol is a thorough understanding of the substance's potential hazards. While a specific, peer-reviewed Safety Data Sheet (SDS) for 3-(1-benzylpiperidin-4-yl)-1H-indole is not widely available in public repositories, a hazard assessment can be reliably constructed by examining its core chemical moieties: the indole ring and the N-benzylpiperidine group.
Expert Analysis: The indole functional group and its derivatives are known to present potential biological activity and may cause skin and eye irritation.[1] The piperidine ring, particularly when N-substituted, is a common scaffold in pharmacologically active compounds. Data from the closely related precursor, N-Benzyl-4-piperidone, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may trigger an allergic skin reaction or respiratory irritation.[2][3]
Given these data points, it is imperative from a safety and regulatory standpoint to manage all waste containing 3-(1-benzylpiperidin-4-yl)-1H-indole as hazardous chemical waste .[1][4] Researchers must always consult the official SDS provided by the manufacturer and confer with their institution's Environmental Health and Safety (EHS) office for definitive guidance.[1]
| Potential Hazard | Associated Functional Group/Precursor | Recommended Precaution & PPE | Supporting Evidence |
| Acute Oral Toxicity | N-Benzyl-4-piperidone | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [3] |
| Skin Irritation/Sensitization | Indole Derivatives, N-Benzyl-4-piperidone | Wear chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, and long-sleeved clothing. | [1][2] |
| Serious Eye Irritation | Indole Derivatives, N-Benzyl-4-piperidone | Wear chemical safety goggles or a face shield meeting OSHA standards. | [2][5] |
| Respiratory Irritation | N-Benzyl-4-piperidone | Handle only in a well-ventilated area or under a certified chemical fume hood to avoid inhaling dust or vapors. | [1][2] |
| Aquatic Toxicity | General for complex organic molecules | Prevent release into the environment. Do not dispose of down the drain or in regular trash. | [5][6] |
Section 2: Governing Regulatory Framework
In the United States, the management and disposal of laboratory chemical waste are primarily regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This federal law provides a "cradle to grave" framework for tracking and managing hazardous substances from their point of generation to their final disposal.[7] Laboratories are classified as waste generators and must adhere to specific regulations for waste classification, accumulation, and recordkeeping.[7][8]
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard ensures that information about chemical hazards is communicated to workers through comprehensive hazard communication programs, including container labeling and safety data sheets.[9]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop and implement a written Chemical Hygiene Plan to protect employees from health hazards associated with hazardous chemicals.[9]
Your laboratory's specific storage time limits and reporting requirements depend on its Waste Generator Status (e.g., Very Small, Small, or Large Quantity Generator—VSQG, SQG, or LQG), which is determined by the total volume of hazardous waste generated per month.[10]
Section 3: Standard Operating Procedure for Disposal
The following step-by-step protocol provides a systematic approach to the disposal of 3-(1-benzylpiperidin-4-yl)-1H-indole, ensuring safety and compliance.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as outlined in the hazard table above. This includes chemical safety goggles, chemical-resistant nitrile gloves, and a lab coat.[5]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[11]
-
Solid Waste: Collect unused or contaminated solid 3-(1-benzylpiperidin-4-yl)-1H-indole waste in a dedicated container.[5] This includes contaminated weigh boats, filter paper, and gloves.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof liquid waste container.[5] Do not mix with other waste streams unless explicitly permitted by your EHS office. Halogenated and non-halogenated solvent waste should generally be kept separate.[1]
-
Sharps: Any contaminated sharps (needles, scalpels, glass pipettes) must be placed in a designated, puncture-resistant sharps container.[1]
Causality: Segregating waste streams prevents inadvertent mixing of incompatible chemicals, which could lead to violent reactions, gas evolution, or fire.[11] For example, the precursor N-Benzyl-4-piperidone is incompatible with strong oxidizing agents, acids, and bases.[12]
Step 3: Waste Containment
The integrity of the waste container is paramount for safe storage and transport.
-
Select a Compatible Container: Use a container made of a material chemically compatible with the waste. The original manufacturer's container is often a good choice, provided it is in good condition.[13] Do not use foodstuff containers like jars or bottles.[11]
-
Ensure Good Condition: The container must be free of leaks, cracks, or external chemical residue.[13][14]
-
Securely Close Container: The container must be capped and tightly sealed at all times, except when actively adding waste.[11][13] This prevents spills and the release of vapors.
Step 4: Proper Labeling
Accurate labeling is a strict regulatory requirement and essential for safety.
-
Affix a completed hazardous waste label to the container before adding the first drop of waste.[13]
-
The label must include, at a minimum:
Step 5: Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be safely stored pending pickup.[11]
-
Location: The SAA must be under the control of laboratory personnel.[15]
-
Secondary Containment: Store the waste container within a secondary containment system, such as a spill pallet or a chemical-resistant tray, that can hold the entire volume of the largest container.[8][16] This prevents spills from spreading.
-
Segregation within SAA: Arrange containers so that incompatible wastes are physically separated.[11]
-
Quantity Limits: An SAA is limited to 55 gallons of hazardous waste.[5][14] Once this limit is reached, the full container must be moved to the central storage area within three days.[11]
-
Weekly Inspections: Laboratory personnel must inspect the SAA weekly for leaks and to ensure all containers are properly labeled and closed.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper chemical waste disposal.
Caption: Disposal workflow from generation to final pickup.
Step 6: Final Disposal
Under no circumstances should 3-(1-benzylpiperidin-4-yl)-1H-indole or its solutions be disposed of down the drain or in the regular trash.[5]
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is responsible for the final collection and disposal of hazardous waste.[5] They will have specific procedures for requesting a waste pickup.
-
Licensed Vendor: The EHS office will arrange for the waste to be transported and disposed of by a licensed and certified hazardous waste management company.[4][7] This ensures the waste is handled via approved methods such as incineration or other treatments in compliance with all federal and state regulations.[10]
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS emergency line.
-
Small Spills: For minor spills that you are trained to handle, don the appropriate PPE. Contain the spill using an inert absorbent material like sand or vermiculite.[2]
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS office.
Conclusion
The proper disposal of 3-(1-benzylpiperidin-4-yl)-1H-indole is not merely a logistical task but a critical component of a robust laboratory safety culture. By treating this compound as hazardous waste, adhering to strict segregation and containment protocols, and partnering with your institution's EHS department, you ensure the protection of laboratory personnel, the broader community, and the environment. This commitment to responsible chemical management is the hallmark of scientific excellence and integrity.
References
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel.
- BenchChem. (n.d.).
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- U.S. Environmental Protection Agency. (n.d.).
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- BenchChem. (n.d.). Dehydropirlindole: Essential Procedures for Proper Disposal. Benchchem.
- Daniels Health. (2025, May 21).
- Clean Management. (2022, September 13).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- Fisher Scientific. (2025, December 18).
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. OSHA.
- BenchChem. (n.d.). Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide. Benchchem.
- Fisher Scientific. (2025, December 23).
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Apollo Scientific. (2023, July 4).
- Cayman Chemical. (2025, August 18).
- ChemicalBook. (2025, April 12).
- University of Oklahoma. (2025). Hazardous Waste - EHSO Manual 2025-2026. OUHSC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1-Benzyl-4-piperidone - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. fishersci.com [fishersci.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. connmaciel.com [connmaciel.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1-benzylpiperidin-4-yl)-1H-indole
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-(1-benzylpiperidin-4-yl)-1H-indole. This guide is synthesized from safety information for its core structural components, the indole scaffold and the piperidine moiety, to provide a robust baseline for safe handling. A thorough, experiment-specific risk assessment must be conducted by researchers prior to beginning any work.
Deconstructing the Hazard Profile: An Evidence-Based Approach
To establish a reliable safety protocol, we must analyze the hazards associated with the constituent parts of 3-(1-benzylpiperidin-4-yl)-1H-indole. This compound is a complex molecule, and its handling requires a cautious approach informed by the known risks of its structural analogs.
-
The Piperidine Moiety: Piperidine and its derivatives are well-documented as hazardous materials. The parent compound, piperidine, is classified as a highly flammable liquid that is toxic in contact with skin and fatal if inhaled.[1] It is also known to cause severe skin burns and eye damage.[1][2][3] Therefore, it is imperative to assume that the piperidine portion of our target molecule contributes significantly to its potential toxicity and corrosivity. Exposure can lead to irritation of the skin and mucous membranes, respiratory distress, and potential damage to the liver and kidneys.[4][5]
-
The Indole Moiety: While generally less acutely hazardous than piperidine, indole and its derivatives can be harmful if swallowed or absorbed through the skin and may cause skin, eye, and respiratory irritation.[6][7][8]
Based on this composite analysis, 3-(1-benzylpiperidin-4-yl)-1H-indole must be treated as a hazardous substance with the potential to cause severe skin and eye irritation or burns, be toxic upon skin contact, ingestion, or inhalation, and may have unknown long-term toxicological effects.
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.
Primary Engineering Control: The Chemical Fume Hood All handling of 3-(1-benzylpiperidin-4-yl)-1H-indole, particularly when dealing with the solid powder or preparing solutions, must be conducted within a certified and properly functioning chemical fume hood. This is the most critical step in minimizing inhalation exposure.
Mandatory Personal Protective Equipment (PPE) The following PPE is the minimum requirement for any procedure involving this compound. The intensity of the procedure (e.g., small-scale weighing vs. large-scale synthesis) may necessitate additional protective measures.
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | Tightly fitting chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles during procedures with a high splash risk.[7][9] | Protects against accidental splashes of solutions or contact with airborne powder, which could cause severe eye damage due to the piperidine moiety.[2][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Butyl rubber), inspected for integrity before each use.[7] Consider double-gloving for extended procedures. | The piperidine component is toxic upon skin contact and can cause severe burns.[1][3] Gloves provide the primary barrier against dermal absorption and chemical burns. |
| Body Protection | A chemical-resistant laboratory coat. For procedures involving larger quantities or significant splash potential, a chemically resistant apron should be worn over the lab coat.[8][10] | Minimizes the risk of skin contact from spills and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[7] |
| Respiratory Protection | For weighing or handling the solid form where dust may be generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required.[6][7] For handling volatile solutions or in case of insufficient ventilation, a respirator with organic vapor cartridges is necessary. | The piperidine moiety is classified as fatal if inhaled.[1] Respiratory protection is crucial to prevent inhalation of aerosolized particles or vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for ensuring personnel safety and preventing laboratory contamination.
Workflow for Safe Handling of 3-(1-benzylpiperidin-4-yl)-1H-indole
Caption: Workflow for the safe handling of 3-(1-benzylpiperidin-4-yl)-1H-indole.
I. Preparation
-
Area Designation: All work must be performed in a designated area within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Review Documentation: Before starting, review the Safety Data Sheets for hazardous structural analogs like piperidine[1][2][3] and N-Benzyl-4-piperidone.[11][12]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above. Always inspect gloves for tears or holes before use.[7]
II. Handling
-
Weighing: When handling the solid compound, use gentle motions to avoid generating dust. Use a balance inside the fume hood or in a contained space with local exhaust ventilation.[6]
-
Preparing Solutions: When dissolving, slowly add the solid compound to the solvent to prevent splashing.[6] Be aware of any potential exothermic reactions.
-
Transfers: Use appropriate, clean glassware for all transfers. Ensure containers are clearly and accurately labeled.
III. Storage
-
Store the compound in a tightly sealed, properly labeled container.[7]
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[12] The storage area should be secure and accessible only to authorized personnel.[7]
Disposal Plan: Managing Hazardous Waste
The disposal of 3-(1-benzylpiperidin-4-yl)-1H-indole and any associated contaminated materials must be managed as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Unused compound and any materials used for spill cleanup (e.g., absorbent pads) should be placed in a designated, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[1]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag or container and disposed of as hazardous waste.
-
-
Container Management: Ensure all waste containers are kept tightly closed except when adding waste.[7] All disposal must be carried out through a licensed professional waste disposal service, in accordance with local and institutional regulations.[7]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
-
Minor Spills: For small spills within a fume hood, use an absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[3] Carefully collect the material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the surface thoroughly.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 3-(1-benzylpiperidin-4-yl)-1H-indole, ensuring a safe environment for groundbreaking research.
References
- Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcR6sdvR3r2W4kY6oyV4MYZdAa2ZgmQunbbMC4R8ElFUQut1ZOueqArvOaT44omcdvDbBgqYOEAUhXXsfCc64n3fz3N7qG_kRsBxiVVz_wQMf_5lD7AdgDet9EoUgP6sYd9U7hY27UJj82mLFvz5U3V9dRASI26Ii5xxvLIrFK5T3IdxU6ba5RnXqPH0e6ol4apj0I3WrR3jWKPWpxwMsDo0lpo61KvMr4ivndaNqqdtFr4DXuX4tE6gpEGAGs8KErgR1YJ8ot]
- Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr5w1Zuzj1M2rqosTl-t7Y6wRT0HvIuzEcmsXOHssJrNZAilEkMSr1RvIOTfGu-RYyEHgj1ikAyalkIZNiEltQ5ezh2t92Z4Yfp0VynNiPL2FI3rfuSrIV9JZk7w03DVaY8CBYQUm9DgfKWdQ8vW5CuBQ1tO7x_91WTy9Hd2W1VvBuP3xbrGGM3tW-ZV7HQuN0VMDhR8kkSmWZzkYd6PckSQ3i8HVClw==]
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAuVkaZYtHgNRnVXpPWxpTb7abFoFWRhOBQ99Wmnls_OdLK9z9Fe1VvrXdac7svrJn1t5XWsqZtABUUJ6fbD11KI4-dwW6DoW4WsKwx_g4Y1rU5709YcLFPU_gT5s2jxLHf8umpj4STYctc8xB88LbWK9OHrMnocni_jQJNRlWgEzA0A==]
- Personal protective equipment for handling 3-Allyl-1H-indole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_7iUoQFSvEmXu4vdzW_y92OXZLoSt0iBJ2FXSpQ_Ro0xiCwECm9kx6weHQzBxHpMZqAP11L_gA7V8I7xBGW-2PVEWp9TX2iXj1H4t-5eKL3YfW0J5i2BDehi-xsAAt1ks7oWcLAZcai3SPzyR4Fsws_AJmC03XLjMqMx-8qO9C_EL_1ECaBYYRvqeq9aWzTnlCjtZGU8l-No=]
- Piperidine - SAFETY DATA SHEET. Penta chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTK_ROB4vO32lcn7rf42Aa0yEbEy5H05Bt_RItl1QNCkmrmRNsXhukuqXpnzD6Zb22iiKCpEQT2hxgSuEpkl7ilz8Fc5CaXrRGiVi40OZ5CcUC_Fq_-hrQsUHBDuTM6neVvlFX4nc6uEwt-UNSZvJ-V6g5KiWBx26kOQ8UqnWWfIWkbTGlu4xFC0v4]
- Safety Data Sheet: Piperidine. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwNTSwVN85YZazSxCFHaG1HZrjWa3_ZIYH8l-I7fFcjWheTp1knI7XwHqUX8VfrRdTIm3r3wa0slwJtxgE5G9oh9P8zfw-JRdqGjok22MNNaVu82bgKgcnUaqC3CjDrVgamQKkz1sVaZA2EhViZxR8U-LoTCsSoAo0jHL_TGL1rujTKRSz-QsOTLI1hc5i0GGE7XLNYaSJjtb2NJnL1cl-jRqU9ruwMu6EwOIuJe4UGStsGk-xhXSQIDThYYh-g8hgV7fROnXXir25voENbYnUgvkoUYGWaWzGdnIMIq7fbZS0FQiq3vrirNT0eDEBxkNfN-5MhpyY6VXvI88IJWrKFI6Zf0Jn5uJKgrkji9ON8aW6Sep41x8dV847KGWPMCzQAICWWWqyZR2jVK3jtsebtPStAJs6YkudBrSBzHBdrrc_wf_yD9iuTVtYjgoyAaCjVJQkbxvq]
- PIPERIDINE - CAMEO Chemicals. NOAA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWg2XFh7voQnUwBwxbnuw5JrH8wdgICZmvHo_3l5w9yShbYa3QRK5iyXMSp8Ayb6HQ_3k9bKHa2tNjh-PvjKqJXX974owCErMNpKDTk7VaK6bmAV3Pgjfx8-0Ehq-2PpfU_DMLTYRkbg==]
- PIPERIDINE CAS Number - HAZARD SUMMARY. NJ Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp8BolOFqcLPgt93eNlZdIM0laYC_D1xoDJwGoWLNzM58MgokOHpWrbjgvxPzP0Icz0gd869gSa98wvx9ifuI2J0G_hiRM7N8Ey7eDb28BqkHKMz_GCfK14RZytHuU9yqnkDL7YZgyzoPqU7bZ2Wxd_Q==]
- SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSvG3n6Z4uqJYUjttM7nbDHSwDKm_at4C36x0SfONN-pnirHPeeqTpvpnp-5E8B9Q8Mrp1AxwwYR2PY2JAmrN4JNeeQ46nQPZAJlK0UF_0IWq3_yu2k57duIpKUEMJ8Has5bz3dmIE]
- SAFETY DATA SHEET - N-Benzyl-4-piperidone. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSwS9d5ZJE6VN5jHwg-jK8EvWA-af8gOGxuoeLvVxWbSqnuq4UDIkTj5n5wDo5ktKmxv7QnMQ8N7rJPC9GqIt4WMmTm2xHtol8FVzRRILsa57psjEq8eZEmizgRifk5z9TI5jjxwG_Rr1Q3PjVyRFl168xNKF-LUqqpKXX3D_v4LLviu9NMKw0Ey1x9Qp5vVEn]
- SAFETY DATA SHEET - 4-Anilino-1-benzylpiperidine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ_eSfAwGrRUf6tqFcn8Ltf7n_lDg19ynkSHPsLkHoFGNyYSmJkVGf4JFniGHx2dWfA5ABW5c0ciUmiRJLRqIoiMYtvqCq-Xw1aHlJLbrZh37XRdIyp9z2xMnvncXv5kpQdI0srMzhQBPR6PX0nS5pOn2DXv6F8MfDWozEQqnbycTLfi86dzxIoL6Ko-bLNtiAc8W6zVBjS9Ak4m5q09Nn0kVWiANGJbf4YaxrjXcnoFL2yhR6kC8dokVKlf9w1sWZDANUIZ0U3wm3Op7jUDwh724_k_LCXw==]
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ90mVxNAzq84U_PYK0YPnvwH3b8Anm_5ZsVx3z4ejw9nZdYWuIreiJ_4Izxc8WaxImactWXD5QB6eOiFsFvY_q4uHEu5Rs5hpLH1EezjgfmqUsWD7HblFH0Fz5qy9qLJCsxLrif1tWzBSJMYD6DVUeaz_ITiGixjjLcvZgYBjz8ap4shTfEfGoX23Aa-WX0PzX4Lk6JSn2MTXgYpfMEJlV-ReqyoSoerSSn7oOjnPjra3z0uTq13j82cnWE8YUIv1K_fA9dk45Qo1fRbwxuAZJUA=]
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTG82UpCqeU7pHS7b3eXk_tc6rePKLmpf3G2pz25yQcXB-JE35SWu-XzplbTa-VOICpksLYtAtA7oeigwaY204jqzGlR3SbUOHha_7JE8K_JvXUC1GhZlA_S4eDIPdhmLRj_mSU_jOXHr5wP8o2sEU-sgimDRahy4TJHZ-ckAqPscZL9Cr8IXBpw2O9_TIK23iwPB3kO6Xibkj0FV69Irb6ggTmjVFeFovuISqAdQ_nm1Vn3OuRObq]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [URL: https://www.provista.com/about-us/news-and-events/news/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs]
- 1-Benzylpiperidin-4-ol | CAS#:4727-72-4. Chemsrc. [URL: https://vertexaisearch.cloud.google.
- PI28/PI061: Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS. [URL: https://edis.ifas.ufl.
- Material Safety Data Sheet - N-Benzyl-4-piperidone. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd_YUf34878sFBlAeGUFdWnz8H3jbD-HeEA8I03wZf5P3Szp2jiimVPMgc4H8x1IGBZEtbBtwdexIJ8YR-_3zWTeTSqqk9RZbWdlUdIjHfKEe-579C-DVlHQJ9kdtFCigo9mXsAXejngVnQAS0]
- SAFETY DATA SHEET - 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWat_t42kcA7pS350fb7m0nv6VL4QfILRkkBR1QbvOX4QH3KjmDpoET8y2lmQNTZuupDEENO7jwE3jgfZI5StNxfH-jZF1ipsxHX6wT4RcCYZ_u6hTaK8yd-pjHCQw8VfaA4V-MueFKABW23qosiJTZ3-lclF9b5tx8N6GHa9CH1faPMFpk4VAjfJbtS2DhT8Z]
- MATERIAL SAFETY DATA SHEET. Pfizer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuljG8roHW7kyYtfhRFjQ_YLc55jSkkyTIuex8lMG3ASVmLKnQ0MhSOFUc_U-_i4E-J_RHiM44fIIqXJONhFvbstK0vYZJ0RQ_JGTMIkLlRipwslq-ymj22q0DgIrETguEoFy3-0jkhBEG-dJ-PxPiq3MDLUg0SZM0WCtasbtvhzWH-JoV]
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
